Product packaging for 6-Cyano-7-azaindole(Cat. No.:CAS No. 189882-33-5)

6-Cyano-7-azaindole

Cat. No.: B066550
CAS No.: 189882-33-5
M. Wt: 143.15 g/mol
InChI Key: GAFBPZMOMITHLG-UHFFFAOYSA-N
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Description

6-Cyano-7-azaindole is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure, a fused pyridine-pyrrole system, serves as a versatile and potent pharmacophore for the design and synthesis of ATP-competitive kinase inhibitors. The electron-withdrawing cyano group at the 6-position fine-tunes the electronic properties and hydrogen-bonding capacity of the molecule, enabling precise interactions with the hinge region of kinase active sites. This compound is extensively utilized as a critical building block in the development of targeted therapeutics for oncology, inflammation, and neurodegenerative diseases. Researchers value this compound for its ability to impart high selectivity and potency to lead compounds, making it an indispensable tool for structure-activity relationship (SAR) studies and library synthesis. It is supplied for use in biochemical assays, fragment-based drug design, and organic synthesis. Handle with care in accordance with good laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B066550 6-Cyano-7-azaindole CAS No. 189882-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
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InChI

InChI=1S/C8H5N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GAFBPZMOMITHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80441311
Record name 6-Cyano-7-azaindole
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

189882-33-5
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile
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Record name 6-Cyano-7-azaindole
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Record name 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
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Foundational & Exploratory

Core Properties of 6-Cyano-7-azaindole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Cyano-7-azaindole, a derivative of the 7-azaindole scaffold, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. The 7-azaindole core is recognized as a "privileged structure" due to its ability to act as a bioisostere of indole and purine systems, enhancing drug-target interactions and improving physicochemical properties.[1][2] The addition of a cyano group at the 6-position provides a valuable synthetic handle for further molecular elaboration and can influence the electronic properties of the molecule, potentially modulating its biological activity. This technical guide provides an in-depth overview of the fundamental chemical, physical, and biological properties of this compound, along with detailed experimental protocols relevant to its synthesis and characterization.

Physicochemical and Spectroscopic Properties

This compound is a solid compound at room temperature, with defined thermal properties.[3] Its core structure consists of a fused pyrrole and pyridine ring, which is characteristic of all azaindoles.

General and Physical Properties

The primary identification and physical characteristics of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile[3]
Synonyms 6-Cyano-1H-pyrrolo[2,3-b]pyridine---
CAS Number 189882-33-5[3]
Chemical Formula C₈H₅N₃[4]
Molecular Weight 143.15 g/mol [4]
Physical Form Solid[3]
Melting Point 187.4 °C[3]
Boiling Point 373.2 °C at 760 mmHg[3]
Storage Store at room temperature, sealed in dry conditions[3]
Spectroscopic Data

While specific spectral data for this compound is not widely published in peer-reviewed literature, data for the parent 7-azaindole scaffold and related cyano-indoles provide a strong basis for predicting its spectroscopic profile. The following tables outline the expected data.

Table 1.2.1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

¹H NMR Chemical Shift (δ) ppmMultiplicityAssignment
~11.5-12.5br sN1-H (pyrrole)
~8.0-8.5mH4, H5
~7.0-7.5mH2
~6.5-7.0mH3
¹³C NMR Chemical Shift (δ) ppm Assignment
~148-152C7a
~140-145C4
~125-130C2
~120-125C5
~115-120C6 (cyano)
~110-115C≡N
~105-110C3a
~98-102C3

Note: Predicted shifts are based on data for 7-azaindole and the known anisotropic and electronic effects of a cyano substituent on an aromatic ring.[5]

Table 1.2.2: Expected IR and Mass Spectrometry Data

Spectroscopy FeatureExpected Value/Observation
Infrared (IR) C≡N stretchStrong, sharp peak at ~2220-2240 cm⁻¹
N-H stretch (pyrrole)Broad peak at ~3100-3400 cm⁻¹
Mass Spec. (MS) Molecular Ion (M⁺)m/z ≈ 143.05
Major FragmentsLoss of HCN (m/z ≈ 116), cleavage of the bicyclic ring system

Note: IR data is predicted based on characteristic functional group frequencies.[6] MS fragmentation is predicted based on the stable aromatic core.

Biological Activity and Role in Signaling Pathways

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[7][8] Its structure mimics the adenine core of ATP, enabling it to act as a competitive inhibitor by forming two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1][7][9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[7]

Derivatives of 7-azaindole have been developed to target a wide array of protein kinases involved in oncogenic signaling pathways, including:

  • BRAF Kinase: Vemurafenib, an FDA-approved drug for melanoma, is a prime example of a 7-azaindole-based inhibitor targeting a serine-threonine kinase.[7][8]

  • ATR Kinase: The clinical candidate AZD6738 utilizes the 7-azaindole scaffold to inhibit the ATR kinase, which is involved in the DNA damage response.[9]

  • PIM Kinases: Several 7-azaindole compounds are potent inhibitors of PIM kinases, which are implicated in cell survival and proliferation in various cancers.[9]

  • DYRK Kinases: These kinases, involved in the progression of cancers like glioblastoma, have also been successfully targeted by 7-azaindole derivatives.[9]

The general mechanism involves the 7-azaindole core binding to the kinase hinge, while substituents at various positions can be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, thereby conferring potency and selectivity.

Visualization of Kinase Inhibition

The following diagram illustrates the general principle of how a 7-azaindole derivative competitively inhibits a protein kinase, preventing the phosphorylation of a downstream substrate protein.

G Generic kinase inhibition by a 7-azaindole derivative. cluster_0 Generic Kinase Inhibition Pathway cluster_1 Generic Kinase Inhibition Pathway ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Activates Azaindole This compound Derivative Azaindole->Kinase Competitive Inhibition

Caption: A diagram showing competitive inhibition of a protein kinase.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

A common and versatile method for synthesizing substituted azaindoles involves transition-metal-catalyzed cross-coupling reactions.[2][10] The following is a representative protocol based on a Sonogashira alkynylation followed by cyclization.

Objective: To synthesize this compound from a suitable di-halogenated pyridine precursor.

Materials:

  • 2-Amino-5-bromo-6-chloropyridine

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Anhydrous Tetrahydrofuran, THF)

  • Tetrabutylammonium fluoride (TBAF)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried, nitrogen-purged flask, add 2-amino-5-bromo-6-chloropyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous THF and triethylamine (3.0 eq).

    • Slowly add trimethylsilylacetylene (1.2 eq) to the stirring mixture.

    • Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the alkynylated intermediate.

  • Deprotection and Cyclization:

    • Dissolve the purified intermediate in THF.

    • Add TBAF (1.1 eq) at 0 °C and stir for 1-2 hours to remove the TMS protecting group.

    • Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate.

    • To the deprotected intermediate, add a base such as K₂CO₃ in DMF and heat to induce cyclization.

    • Monitor the formation of the 7-azaindole ring by TLC.

  • Cyanation:

    • The resulting 6-chloro-7-azaindole can be converted to this compound via nucleophilic aromatic substitution using a cyanide source (e.g., Zn(CN)₂) with a palladium catalyst.

The workflow for synthesis and characterization is visualized below.

G Synthesis and characterization workflow for this compound. start Starting Materials (Halogenated Pyridine, Alkyne) step1 Pd-Catalyzed Cross-Coupling start->step1 step2 Purification (Column Chromatography) step1->step2 step3 Deprotection & Intramolecular Cyclization step2->step3 step4 Final Cyanation Step step3->step4 product Crude this compound step4->product purify Final Purification (Recrystallization/Chromatography) product->purify final_product Pure this compound purify->final_product analysis Spectroscopic Analysis (NMR, MS, IR) final_product->analysis

Caption: A workflow for the synthesis and analysis of this compound.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[6][11]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm).[11]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[11]

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[6]

  • Acquisition: Record a background spectrum first. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.[6] Key peaks to identify include the C≡N stretch (~2220-2240 cm⁻¹) and the N-H stretch (~3100-3400 cm⁻¹).[6]

3.2.3. Mass Spectrometry (MS)

  • Technique: Use Electrospray Ionization (ESI) for accurate mass determination.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Safety Information

This compound is classified as harmful.[3] Standard laboratory safety precautions should be followed.

  • Pictogram: GHS07 (Harmful)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

References

6-Cyano-7-azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 189882-33-5

Chemical Formula: C₈H₅N₃

IUPAC Name: 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

This technical guide provides a comprehensive overview of 6-Cyano-7-azaindole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical structure, physical properties, synthesis, and potential applications, with a focus on its role as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical and Physical Properties

This compound, also known as 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing essential information for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 189882-33-5
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Melting Point 187.4 °C[1]
Boiling Point 373.2 °C at 760 mmHg[1]
Appearance Solid[1]
Purity ≥95%[2]

Synthesis and Characterization

The synthesis of 6-substituted 7-azaindoles can be achieved through various organic chemistry methodologies. A practical and efficient one-pot synthesis involves a Reissert-Henze reaction.[3] This method utilizes the selective O-methylation of 7-azaindole-N-oxide m-chlorobenzoic acid salt, followed by a base-catalyzed reaction with cyanide or other nucleophiles to introduce the substituent at the 6-position.[3]

While a detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible route can be extrapolated from general methods for azaindole synthesis. A common strategy involves the construction of the 7-azaindole core followed by the introduction of the cyano group.

Illustrative Synthetic Workflow

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: General Synthesis of Substituted 7-Azaindoles

The following provides a general procedure for the synthesis of substituted azaindoles, which can be adapted for the synthesis of this compound.

Step 1: Ring Formation (Cascade C-N cross-coupling/Heck reaction) A sealed tube is charged with Pd₂(dba)₃ (4 mol%), XPhos (8 mol%), t-BuONa (3 equiv), and an appropriate amino-o-bromopyridine (1 equiv). The tube is evacuated and backfilled with nitrogen. t-BuOH is added as a solvent, followed by the corresponding alkenyl bromide (1.5 equiv). The reaction mixture is stirred for 24 hours at 110 °C.

Step 2: Workup and Purification After cooling, the reaction mixture is subjected to a standard workup procedure, including extraction and washing. The crude product is then purified by column chromatography on silica gel to yield the desired azaindole derivative.

Characterization

The structural confirmation of this compound relies on standard analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration.

Biological Activity and Applications in Drug Discovery

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[4] This is largely due to its ability to act as a bioisostere of indole and purine, offering improved physicochemical properties such as solubility and bioavailability.[5]

Kinase Inhibition

A primary area of interest for 7-azaindole derivatives is in the development of protein kinase inhibitors.[1][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 7-azaindole moiety can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases, mimicking the binding of adenine.[7]

While specific inhibitory data for this compound against a panel of kinases is not detailed in the available search results, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 3 (JAK3).[8][9] For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have exhibited FGFR1 inhibitory activity with IC₅₀ values in the nanomolar range.[10]

Potential Signaling Pathway Interactions

Given the established role of 7-azaindole derivatives as kinase inhibitors, it is plausible that this compound could modulate various kinase-driven signaling pathways.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Kinase Signal Transduction Azaindole This compound Azaindole->Kinase Inhibition TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Potential interaction of this compound with a generic kinase signaling pathway.

This diagram illustrates the potential mechanism of action where this compound could act as an inhibitor of downstream kinases, thereby disrupting signal transduction and affecting cellular processes like proliferation and survival.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its 7-azaindole core provides a proven scaffold for targeting protein kinases, a critical class of enzymes in drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to 7-Azaindoles as Privileged Structures in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. These scaffolds provide a versatile starting point for the design of novel therapeutic agents. Among these, the 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) core has emerged as a particularly fruitful scaffold, especially in the field of kinase inhibitors.

7-Azaindoles are bioisosteres of both indole and purine systems. The strategic placement of a nitrogen atom in the six-membered ring can modulate physicochemical properties such as solubility and lipophilicity, while also creating new hydrogen bonding opportunities that can enhance binding affinity and selectivity for a given target. This versatility has led to the successful development of several FDA-approved drugs.[1]

The most significant feature of the 7-azaindole scaffold is its role as an excellent "hinge-binding" motif for protein kinases.[2][3] The pyridine nitrogen atom and the pyrrole N-H group can form a pair of critical hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural element in the ATP-binding pocket.[2][3] This bidentate interaction provides a strong anchor for the inhibitor, making the 7-azaindole a powerful starting point for fragment-based drug discovery (FBDD).[4] This guide will provide an in-depth overview of the synthesis, biological activity, and clinical applications of 7-azaindole-based compounds, highlighting their importance in modern drug development.

The 7-Azaindole Scaffold: Structure and Properties

The 7-azaindole framework consists of a pyrrole ring fused to a pyridine ring. There are four possible isomers (4-, 5-, 6-, and 7-azaindole), but the 7-azaindole isomer is the most prominently featured in approved drugs and clinical candidates.[1]

Its key properties relevant to medicinal chemistry include:

  • Hinge-Binding Capability : As mentioned, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor. This allows it to mimic the adenine portion of ATP, forming two hydrogen bonds with the kinase hinge region.[2][5]

  • Structural Rigidity : The fused bicyclic system provides a rigid core, which is often favorable for binding affinity as it reduces the entropic penalty upon binding to a target.

  • Tunable Physicochemical Properties : The presence of the pyridine nitrogen atom increases the polarity and potential for aqueous solubility compared to its indole counterpart.

  • Vectors for Substitution : The core has multiple positions (C2, C3, C4, C5, C6, and N1) that can be readily functionalized, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][6]

Synthesis of the 7-Azaindole Core

Several synthetic strategies have been developed to construct the 7-azaindole scaffold. The choice of method often depends on the desired substitution pattern.

Common Synthetic Routes:
  • Palladium-Catalyzed Cross-Coupling Reactions : A prevalent strategy involves the use of substituted aminopyridines. For example, a Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by a base- or metal-catalyzed cyclization, is a common route.[7] Similarly, Suzuki-Miyaura coupling reactions are employed to introduce aryl or vinyl groups, which can then be elaborated into the final bicyclic system.[8][9]

  • Domino Reactions : One-pot methods, such as the reaction between 2-fluoro-3-methylpyridine and arylaldehydes controlled by alkali-amides, can selectively furnish 7-azaindoles.[10]

  • From Nicotinic Acid Derivatives : Robust and flexible syntheses can start from nicotinic acid derivatives, proceeding through a sequence of reactions that may include an epoxide-opening-cyclization-dehydration sequence, often accelerated by microwave heating.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The vast majority of 7-azaindole-based therapeutics are protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The 7-azaindole scaffold has proven to be a highly effective starting point for inhibitors targeting various kinase families.

Prominent examples of FDA-approved drugs that contain the 7-azaindole moiety include:

  • Vemurafenib (Zelboraf®) : A potent inhibitor of the BRAF V600E mutant kinase, used for the treatment of metastatic melanoma.[11]

  • Axitinib (Inlyta®) : An inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma.[12]

  • Pexidartinib (Turalio®) : An inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), used for treating tenosynovial giant cell tumor.[13][14]

  • Tofacitinib (Xeljanz®) : An inhibitor of Janus kinases (JAKs), used in the treatment of rheumatoid arthritis and other autoimmune diseases.[15]

The structure-activity relationship (SAR) studies of these compounds reveal that substitutions at the C3 and C5 positions of the 7-azaindole core are often crucial for achieving high potency and selectivity.[16][17]

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways targeted by 7-azaindole inhibitors is key to appreciating their therapeutic effect.

Vemurafenib and the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[18] In many melanomas, a specific mutation in the BRAF kinase (V600E) leads to constitutive activation of this pathway, driving uncontrolled cell division.[11] Vemurafenib selectively binds to the ATP-binding site of the mutant BRAF V600E, inhibiting its activity and blocking downstream signaling through MEK and ERK.[18] This leads to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK BRAF BRAF (V600E Mutant) RAS->BRAF Constitutive Activation MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Vemurafenib inhibits the constitutively active BRAF V600E mutant in the MAPK pathway.
Axitinib and the VEGFR Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary drivers of this process.[19] Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[20][21] By binding to the ATP pocket of these receptors on endothelial cells, Axitinib blocks their phosphorylation and activation.[21] This inhibits downstream signaling cascades involving Akt and ERK, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, thus starving the tumor of its blood supply.[21]

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds Downstream Downstream Signaling (e.g., Akt, ERK) VEGFR->Downstream Phosphorylation Angiogenesis Endothelial Cell Proliferation, Survival, Migration Downstream->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibition

Axitinib inhibits VEGFR signaling, thereby blocking tumor angiogenesis.

Quantitative Data Summary

The potency of 7-azaindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit the activity of its target by 50%.

CompoundTarget Kinase(s)IC₅₀ (nM)Disease Indication
Vemurafenib BRAFV600E13 - 31Metastatic Melanoma
BRAFwild-type100 - 160
C-Raf6.7 - 48
Axitinib VEGFR-10.1Advanced Renal Cell Carcinoma
VEGFR-20.2
VEGFR-30.1 - 0.3
Pexidartinib CSF-1R (cFMS)17 - 20Tenosynovial Giant Cell Tumor
c-Kit10 - 12
FLT3160
Tofacitinib JAK31Rheumatoid Arthritis
JAK220
JAK1112

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used. Data compiled from multiple sources.[2][10][11][13][15][18][19][20][21][22]

Experimental Protocols

General Protocol for 7-Azaindole Synthesis (via Suzuki Coupling)

This protocol outlines a general procedure for synthesizing a C5-arylated 7-azaindole, a key intermediate in the synthesis of compounds like Vemurafenib.[8][23]

Synthesis_Workflow Start Starting Materials: - 5-Bromo-7-azaindole - Arylboronic acid Coupling Suzuki Coupling Reaction: - Pd catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->Coupling Reaction Heat Reaction Mixture (e.g., 80-90°C, 16h) Coupling->Reaction Workup Aqueous Workup & Extraction with Organic Solvent Reaction->Workup Purify Purification: - Column Chromatography (Silica Gel) Workup->Purify Product Final Product: 5-Aryl-7-azaindole Purify->Product

General workflow for the synthesis of a 5-aryl-7-azaindole intermediate.
  • Reaction Setup : To a reaction vessel, add 5-bromo-7-azaindole, the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, ~0.05 eq.), and a base like potassium carbonate (K₂CO₃, ~2 eq.).

  • Solvent Addition : Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Reaction : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-90°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-7-azaindole.[8]

General Protocol for In Vitro Kinase Assay (IC₅₀ Determination)

This protocol describes a common luminescence-based assay (e.g., ADP-Glo™) to determine the IC₅₀ of a 7-azaindole inhibitor against a target kinase.[4][24]

  • Reagent Preparation :

    • Prepare a stock solution of the 7-azaindole test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of test concentrations (e.g., 10-point, 3-fold dilutions).

    • Dilute the purified recombinant target kinase and its specific peptide substrate in the appropriate kinase assay buffer.

    • Prepare an ATP solution in kinase buffer. The concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately assess competitive inhibition.[4]

  • Kinase Reaction :

    • In the wells of a 384-well plate, add a small volume (e.g., 1-5 µL) of the serially diluted compound or DMSO (as a vehicle control).

    • Add the diluted kinase solution to each well and allow a brief pre-incubation (10-15 minutes) at room temperature.

    • Initiate the reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection (ADP-Glo™ Method) :

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.

  • Data Analysis :

    • Measure the luminescence signal using a plate reader.

    • Subtract the background signal (from "no kinase" control wells).

    • Normalize the data, setting the DMSO-only control as 100% kinase activity and a known potent inhibitor or the highest test concentration as 0% activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.[4]

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its unique ability to form bidentate hydrogen bonds with the kinase hinge region provides a reliable and potent foundation for inhibitor design. The clinical success of drugs like Vemurafenib and Axitinib validates this approach and continues to inspire further exploration.

Future research will likely focus on several key areas:

  • Targeting Novel Kinases : Applying the 7-azaindole scaffold to inhibit less-explored kinases implicated in various diseases.

  • Overcoming Drug Resistance : Designing next-generation 7-azaindole inhibitors that are active against mutant kinases that confer resistance to current therapies.

  • Expanding Therapeutic Areas : Moving beyond oncology to explore the utility of 7-azaindole derivatives in inflammatory, neurodegenerative, and infectious diseases.

The continued innovation in synthetic methodologies will undoubtedly facilitate the generation of novel and diverse 7-azaindole libraries, ensuring that this remarkable scaffold will remain at the forefront of drug discovery for years to come.

References

The Emerging Therapeutic Potential of 6-Cyano-7-Azaindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The introduction of a cyano group at the 6-position of this privileged structure offers a unique opportunity for synthetic modification and can significantly influence the molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the potential biological activities of 6-cyano-7-azaindole derivatives, focusing on their anticancer properties. It includes a compilation of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.

Anticancer Activity of 7-Azaindole Derivatives

While specific data for this compound derivatives is emerging, the broader class of 7-azaindole analogs has demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit various protein kinases and other key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition

The 7-azaindole moiety is a well-established hinge-binding motif for many protein kinases, mimicking the adenine core of ATP. This has led to the development of numerous potent and selective kinase inhibitors. Although specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, the following table summarizes the activity of closely related 7-azaindole derivatives against various kinases, indicating the potential targets for 6-cyano analogs.

Table 1: Kinase Inhibitory Activity of Selected 7-Azaindole Derivatives

Compound/Derivative ClassTarget Kinase(s)IC50 / ActivityReference
7-Azaindole derivativesErk54.56 µg/mL - 8.52 µg/mL[1]
7-Azaindole bearing benzocycloalkanoneCDK9/CyclinT, Haspin14 nM (for most potent Haspin inhibitor)[2]
7-Azaindole isoindolinone-basedPI3KγCellular IC50 as low as 0.040 µM[3]
Polycyclic azaindole derivativeJAK2Potent inhibition of EPO/JAK2 signaling[4]
3,5-disubstituted-7-azaindolesDYRK1ASelective inhibition[5]
7-Azaindole derivativesc-Met20 nM - 70 nM[5]
Macrocyclic azaindole derivativeJAK2, JAK31 nM (JAK2), 5 nM (JAK3)[5]
Cytotoxic and Antiproliferative Activity

Beyond specific kinase inhibition, 7-azaindole derivatives have demonstrated broad antiproliferative activity against a range of cancer cell lines. The introduction of a cyano group can modulate these activities through various mechanisms, including enhancing binding affinity and altering physicochemical properties.

Table 2: Anticancer Activity of Selected 7-Azaindole Derivatives against Cancer Cell Lines

Compound/Derivative ClassCell Line(s)IC50 / GI50 / ActivityReference
7-Azaindole derivative (4g)MCF-7 (Breast Cancer)GI50 of 15.56 µM[6]
7-Azaindole derivatives (4a, 4h, 5d, 5j)A549 (Lung Cancer)IC50 of 4.56 µg/mL - 8.52 µg/mL[1]
7-Azaindole derivativesVarious Cancer Cell LinesPotent cytostatic effects[7]
7-Azaindole derivativesHuman Myeloblastic Leukaemia (HL-60)Cytotoxic activity[8]
7-Azaindole derivativesVarious Cancer Cell LinesBroad anti-proliferative activity[9]

Signaling Pathways and Mechanisms of Action

The anticancer effects of 7-azaindole derivatives are primarily attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. As many of these compounds are kinase inhibitors, they often target pathways regulated by kinases such as the MAPK/ERK and PI3K/AKT/mTOR pathways.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Activation PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by a this compound derivative.

Another critical mechanism of action for some azaindole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Inhibitor This compound Derivative Inhibitor->Tubulin Inhibition of Polymerization

Figure 2: Mechanism of action for tubulin polymerization inhibitors.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay determines the IC50 value of a compound against a specific kinase by measuring the incorporation of radiolabeled phosphate into a substrate.[8]

Materials:

  • Purified target kinase

  • Kinase-specific peptide or protein substrate

  • This compound derivative stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP solution

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the this compound derivative in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and the diluted compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Add scintillant to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[8]

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound derivative or a vehicle control for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Compound/Vehicle Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Remove_Medium Remove Medium Incubate3->Remove_Medium Add_Solubilizer Add Solubilization Solution Remove_Medium->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Calculate Viability & IC50 Read_Absorbance->Analyze

Figure 3: Workflow for the MTT cell proliferation assay.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel anticancer agents. While direct biological data for this specific class of compounds is still emerging, the extensive research on related 7-azaindole derivatives strongly suggests their potential as potent kinase inhibitors and cytotoxic agents. The presence of the 6-cyano group provides a valuable handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this exciting class of molecules. Further investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to fully elucidate their structure-activity relationships and identify lead candidates for preclinical and clinical development.

References

7-Azaindole: A Bioisosteric Scaffold for Indole and Purine Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. This technical guide delves into the role of 7-azaindole as a versatile bioisostere for the ubiquitous indole and purine scaffolds. The introduction of a nitrogen atom into the indole ring at the 7-position significantly alters the electronic and physicochemical properties, offering medicinal chemists a powerful tool to enhance potency, selectivity, solubility, and metabolic stability, while also providing opportunities for novel intellectual property. This guide provides a comprehensive overview of the comparative properties of these systems, quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction: The Principle of Bioisosterism and the Rise of 7-Azaindole

Bioisosterism is a fundamental strategy in drug design aimed at modulating the properties of a molecule to improve its therapeutic index. Classical bioisosteres involve the substitution of atoms or groups with similar size, shape, and electronic configuration. The replacement of a -CH= group in an aromatic ring with a nitrogen atom is a common and effective non-classical bioisosteric modification.

The indole nucleus is a prevalent feature in numerous biologically active natural products and synthetic drugs. Similarly, the purine ring system is a core component of nucleobases, signaling molecules like ATP, and a frequent target for drug intervention. 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a highly successful bioisostere for both indole and purine systems.[1] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (pyridine nitrogen) mimics the hydrogen bonding patterns of the purine hinge-binding motif in kinases, making it a "privileged scaffold" in the development of kinase inhibitors.[2]

The strategic placement of the nitrogen atom at the 7-position imparts unique physicochemical properties compared to its parent indole and other azaindole isomers.[3] This modification can lead to improved aqueous solubility, altered lipophilicity (LogP), and a different metabolic profile, often mitigating the oxidative metabolism commonly observed with indoles.

Comparative Physicochemical Properties

The introduction of a nitrogen atom into the indole scaffold significantly impacts its electronic distribution and physicochemical characteristics. A comparative analysis of key properties between indole, purine, and 7-azaindole is crucial for rational drug design.

PropertyIndolePurine7-AzaindoleReference(s)
Molecular Weight ( g/mol ) 117.15120.11118.13N/A
logP 2.14-0.961.35[3]
pKa (acidic) 16.978.93 (N9-H)16.3[4]
pKa (basic) -3.632.39 (N1)4.59[4]
Aqueous Solubility (µg/mL) LowHighEnhanced vs. Indole
Hydrogen Bond Donors 111N/A
Hydrogen Bond Acceptors 031N/A

Note: Values can vary based on experimental conditions and prediction methods. This table provides a general comparison.

The increased polarity and hydrogen bonding capability of the pyridine ring in 7-azaindole generally leads to enhanced solubility compared to the corresponding indole derivatives, a significant advantage in drug development.

7-Azaindole as a Bioisostere in Action: Quantitative Biological Data

The true utility of 7-azaindole as a bioisostere is demonstrated through its successful incorporation into various drug candidates, particularly kinase inhibitors. The following tables summarize quantitative data from studies where 7-azaindole derivatives have shown significant biological activity.

Kinase Inhibition

7-azaindole is a well-established hinge-binding motif in a multitude of kinase inhibitors.[2] Its ability to form two crucial hydrogen bonds with the kinase hinge region mimics the binding of the adenine moiety of ATP.[2]

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Cell Line(s)Reference(s)
Vemurafenib (7-Azaindole core)BRAF (V600E)31Colo-205[2]
7-Azaindole Derivativec-MetLow nanomolarN/A[5]
5-Azaindole DerivativeCdc7Potent inhibitionN/A[5]
7-Azaindole DerivativeROCKPotent inhibitionN/A[6]
(S)-7-azaindole isoindolinonePI3Kγ35N/A[7]
C-3 aryl-7-azaindoleJAK2260N/A[8]
Cytotoxicity in Cancer Cell Lines

The potent kinase inhibition by 7-azaindole derivatives often translates to significant cytotoxic effects against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Compound P1HOSOsteosarcoma0.088[9]
Compound P1MCF-7Breast Cancer>10[9]
Compound P1A549Lung Cancer>10[9]
N-alkyl-7-azaindolesMCF-7, A549, HEPG2Breast, Lung, LiverLow micromolar[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of 7-azaindole derivatives.

Synthesis of 7-Azaindole Derivatives (General Procedure: Chichibabin Cyclization)

This protocol describes a general method for the synthesis of 2-phenyl-7-azaindole via a Chichibabin cyclization.[10]

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA)

  • Benzonitrile (PhCN)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium

  • Diisopropylamine

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add a 1.6 M solution of n-butyllithium (2.1 equivalents) to anhydrous THF at -40 °C.

  • Slowly add diisopropylamine (2.1 equivalents) to the solution and stir for 10 minutes to generate LDA.

  • Add 2-fluoro-3-picoline (1.0 equivalent) to the LDA solution and stir for 1 hour at -40 °C.

  • Add benzonitrile (1.2 equivalents) to the reaction mixture.

  • Continue stirring at -40 °C for 2 hours.

  • Warm the reaction to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by adding a small amount of water or saturated aqueous NaHCO3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-phenyl-7-azaindole.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a general method for determining the IC50 value of a 7-azaindole compound against a target kinase using a radiometric assay.[5][11]

Materials:

  • Purified target kinase

  • Kinase-specific peptide or protein substrate

  • 7-azaindole compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-33P]ATP or [γ-32P]ATP

  • Unlabeled ATP solution

  • 96-well filter plates (e.g., phosphocellulose)

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the 7-azaindole compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted compound.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP (final concentration typically at or near the Km for ATP).

  • Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) for a defined period, ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-33P]ATP.

  • Add scintillant to each well and count the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effect of 7-azaindole compounds on cancer cell lines.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 7-azaindole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the 7-azaindole compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value from the resulting dose-response curve.

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

Simplified Kinase Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal Kinase2 Target Kinase (e.g., BRAF) Kinase1->Kinase2 Activation Substrate Downstream Substrate Kinase2->Substrate Phosphorylation Transcription Gene Transcription Substrate->Transcription Signal Transduction Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Simplified kinase signaling pathway showing inhibition by a 7-azaindole compound.

Experimental Workflow for 7-Azaindole Derivative Evaluation

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of 7-Azaindole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Inhibition Assay (IC50) Characterization->KinaseAssay Test Compounds CellAssay Cell Proliferation Assay (MTT, IC50) KinaseAssay->CellAssay Active Compounds PK Pharmacokinetics CellAssay->PK Lead Compounds Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

References

Photophysical and Fluorescence Properties of Cyano-Substituted Azaindoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyano-substituted 7-azaindoles are emerging as a significant class of fluorophores with finely-tuned photophysical properties, making them highly valuable tools in biological research and drug development. As structural analogs of tryptophan, they can be incorporated into peptides and proteins to serve as sensitive local environment reporters. The introduction of a cyano group onto the azaindole scaffold leads to desirable characteristics, including a red-shift in absorption and emission spectra, large Stokes shifts, and high fluorescence quantum yields. These properties are often highly sensitive to the solvent environment, a feature that can be exploited to probe molecular interactions and conformational changes. This technical guide provides a comprehensive overview of the core photophysical and fluorescence properties of key cyano-substituted azaindoles, details the experimental protocols for their characterization, and discusses their applications within the drug development pipeline.

Core Photophysical Properties of Cyano-Substituted Azaindoles

The 7-azaindole moiety is the chromophore of 7-azatryptophan, an analog of tryptophan used as an optical probe to study protein structure and dynamics.[1] The key advantage of the 7-azaindole chromophore is its absorption and emission spectra are red-shifted compared to tryptophan, and its fluorescence is highly sensitive to the solvent environment.[1] Strategic placement of a cyano (-CN) group, a strong electron-withdrawing group, further modulates these electronic properties. This substitution typically enhances fluorescence quantum yield (QY), increases the Stokes shift, and pushes the emission further into the visible spectrum, away from the intrinsic fluorescence of biological macromolecules.[2][3]

Two of the most well-characterized derivatives are 4-cyano-7-azaindole (4CN7AI) and its N-methylated counterpart, 1-methyl-4-cyano-7-azaindole (1M4CN7AI).

  • Absorption and Emission: Both 4CN7AI and 1M4CN7AI exhibit maximum absorption wavelengths around 318 nm, with a broad profile that allows for excitation beyond 370 nm.[2] This is a significant red-shift from the parent indole, which reduces spectral overlap with other aromatic amino acids.[4] Their emission occurs in the blue-to-green region of the spectrum; for example, in water, 4CN7AI emits at approximately 455 nm and 1M4CN7AI at 470 nm.[2]

  • Stokes Shift: A large Stokes shift (the separation between absorption and emission maxima) is a hallmark of these compounds, which is advantageous for minimizing self-absorption and improving signal-to-noise in fluorescence measurements.[2]

  • Quantum Yield (QY) and Fluorescence Lifetime (τF): The fluorescence efficiency of these molecules is highly dependent on the solvent. 4CN7AI, for instance, has a significantly higher quantum yield and longer fluorescence lifetime in aprotic solvents compared to protic solvents.[2] Methylation at the N1 position, as in 1M4CN7AI, effectively shuts down non-radiative decay pathways associated with the N1-H group, leading to consistently high quantum yields and long lifetimes in most solvents.[1][2]

Data Presentation

The quantitative photophysical data for key cyano-substituted azaindoles and a relevant cyano-indole analog are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of 4-Cyano-7-Azaindole (4CN7AI)

Solvent λ_abs_ (nm) λ_em_ (nm) Quantum Yield (Φ_F_) Lifetime (τ_F_, ns) Reference
Water (H₂O) ~318 ~455 0.29 ± 0.03 6.2 ± 0.6 [2]

| Tetrahydrofuran (THF) | ~318 | - | 0.72 ± 0.04 | 7.6 ± 0.8 |[2] |

Table 2: Photophysical Properties of 1-Methyl-4-Cyano-7-Azaindole (1M4CN7AI)

Solvent λ_abs_ (nm) λ_em_ (nm) Quantum Yield (Φ_F_) Lifetime (τ_F_, ns) Reference
Water (H₂O) ~318 ~470 - - [2]

| Non-aqueous Solvents | ~318 | - | ≥ 0.69 ± 0.03 | ≥ 11.2 ± 0.7 |[2] |

Table 3: Comparative Properties of 4-Cyanoindole-2′-deoxyribonucleoside (4CNI-NS)

Solvent λ_abs_ (nm) λ_em_ (nm) Quantum Yield (Φ_F_) Stokes Shift (nm) Reference
Water (H₂O) >310 ~412 0.85 ± 0.05 ~102 [5]

| Tetrahydrofuran (THF)| - | ~380 | 0.72 | - |[5] |

Factors Influencing Fluorescence Properties

The fluorescence of cyano-substituted azaindoles is governed by a combination of structural features and interactions with the local environment. Understanding these factors is critical for designing probes and interpreting experimental data.

influencing_factors cluster_inputs Influencing Factors cluster_outputs Observed Properties Cyano Group Cyano Group Red-Shifted Spectra Red-Shifted Spectra Cyano Group->Red-Shifted Spectra Extends π-conjugation Large Stokes Shift Large Stokes Shift Cyano Group->Large Stokes Shift N1-Methylation N1-Methylation Quantum Yield Quantum Yield N1-Methylation->Quantum Yield Blocks non-radiative decay Fluorescence Lifetime Fluorescence Lifetime N1-Methylation->Fluorescence Lifetime Increases τF Solvent Solvent Solvent->Quantum Yield Protic solvents can quench Solvent->Fluorescence Lifetime

Caption: Key factors influencing the photophysical properties of azaindoles.

  • Cyano Substitution: The electron-withdrawing nature of the cyano group extends the π-conjugated system of the azaindole ring. This lowers the energy of the excited state, resulting in a bathochromic (red) shift in both absorption and emission spectra.[2]

  • Solvent Environment: The local environment, particularly the ability of the solvent to form hydrogen bonds, plays a crucial role. For 4CN7AI, protic solvents like water can act as quenching agents, likely through hydrogen bonding interactions with the nitrile group or the azaindole ring nitrogens, which opens up non-radiative decay pathways and thus lowers the quantum yield and lifetime.[2][4]

  • N1-Methylation: The N1-H group of the indole ring is often involved in excited-state proton transfer or other deactivation processes.[1] Replacing this hydrogen with a methyl group, as in 1M4CN7AI, blocks these pathways. This structural modification leads to a significant increase in both quantum yield and fluorescence lifetime, making the fluorophore more robust and less sensitive to solvent-induced quenching.[1][2]

Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures. The following protocols outline the key steps for measuring the fluorescence properties of cyano-substituted azaindoles.[6]

Instrumentation and Materials
  • UV-Vis Spectrophotometer: For measuring absorbance spectra and determining sample concentrations.

  • Spectrofluorometer: A calibrated instrument with a high-intensity Xenon lamp for measuring excitation and emission spectra.

  • Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents (e.g., water, acetonitrile, THF, DMSO) are required.

  • Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield and similar absorption/emission range (e.g., indole, quinine sulfate).[7]

General Workflow

Caption: Standard experimental workflow for photophysical characterization.

Detailed Methodologies
  • Sample Preparation:

    • Prepare a stock solution of the cyano-substituted azaindole (e.g., 1 mM) in a suitable solvent like acetonitrile or DMSO.[6]

    • Prepare working solutions by diluting the stock solution in the solvent of interest. The final concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement of Absorption and Emission Spectra:

    • Record the absorption spectrum of the working solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs_max).

    • Using the spectrofluorometer, set the excitation wavelength to λ_abs_max.

    • Scan the emission spectrum across a suitable range (e.g., 350-600 nm) to determine the wavelength of maximum emission (λ_em_max).[6]

  • Determination of Fluorescence Quantum Yield (Φ_F_) The comparative method is most commonly used. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield (Φ_std_).

    • Step 1: Prepare solutions of your sample and the standard in the same solvent. Adjust concentrations so their absorbance values at the chosen excitation wavelength are similar and below 0.1.

    • Step 2: Measure the absorbance (A) of both the sample (A_smp_) and the standard (A_std_) at the excitation wavelength.

    • Step 3: Record the fluorescence emission spectra for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

    • Step 4: Calculate the integrated fluorescence intensity (I) by finding the area under the emission curve for both the sample (I_smp_) and the standard (I_std_).

    • Step 5: Calculate the sample's quantum yield (Φ_smp_) using the following equation:

      Φ_smp_ = Φ_std_ × (I_smp_ / I_std_) × (A_std_ / A_smp_) × (n_smp_² / n_std_²)

      Where 'n' is the refractive index of the solvent for the sample and standard solutions (if the solvent is the same, this term cancels out).

Relevance and Application in Drug Development

The unique properties of cyano-substituted azaindoles make them powerful tools at various stages of the drug development pipeline, from initial discovery to preclinical evaluation.

drug_development cluster_pipeline Drug Development Pipeline cluster_apps Applications of Cyano-Azaindole Probes Discovery Discovery Preclinical Preclinical Discovery->Preclinical App1 Target Validation Discovery->App1 App2 HTS Assay Development Discovery->App2 Clinical Clinical Preclinical->Clinical App3 Binding & Kinetic Studies Preclinical->App3 App4 Cellular Imaging Preclinical->App4 Approval Approval Clinical->Approval

Caption: Integration of fluorescent probes in the drug development process.

  • Target Identification and Validation: As fluorescent amino acids, derivatives like 4-cyano-7-azatryptophan can be incorporated into proteins. Changes in their fluorescence can report on protein folding, conformational changes upon ligand binding, or protein-protein interactions, helping to validate drug targets.[2]

  • High-Throughput Screening (HTS): These fluorophores can be used to develop robust fluorescence-based assays (e.g., fluorescence polarization, FRET) for screening large compound libraries to identify initial hits. Their high quantum yields and large Stokes shifts are ideal for such applications.

  • Lead Optimization: During lead optimization, detailed structure-activity relationship (SAR) studies are conducted. Fluorescently labeled ligands can provide direct measurement of binding affinities (K_d) and kinetics (k_on, k_off), providing critical data for medicinal chemists to improve compound potency and selectivity.[3]

  • Mechanism of Action Studies: In preclinical stages, these probes can be used in cellular imaging to visualize drug distribution, target engagement, and downstream signaling events, helping to elucidate a drug's mechanism of action. Their sensitivity to the local environment can report on whether a drug has reached its intended target compartment within a cell.

References

The Versatility of the 7-Azaindole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core, a bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy in the development of novel therapeutics. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and to form key hydrogen bonding interactions with protein targets, have cemented its importance in numerous drug discovery programs. This technical guide provides a comprehensive overview of the applications of 7-azaindole, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies.

The 7-Azaindole Moiety: A Key to Kinase Inhibition

The 7-azaindole framework has found widespread application in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, the natural substrate for kinases.[1] This allows 7-azaindole derivatives to act as competitive inhibitors, binding to the ATP-binding site in the kinase catalytic domain. The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.[2][3][4] This has led to the development of numerous successful kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma.[2][3]

The versatility of the 7-azaindole scaffold is further enhanced by the presence of multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][5] Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the 7-azaindole ring can significantly impact the inhibitor's binding mode and efficacy.[5]

Quantitative Analysis of 7-Azaindole-Based Inhibitors

The following tables summarize the in vitro and cellular activities of several key 7-azaindole-based inhibitors against their primary kinase targets. This quantitative data highlights the potency and, in many cases, the selectivity of these compounds.

Table 1: B-RAF Kinase Inhibitors

CompoundTargetIC50 / KiCell LineCellular Activity (IC50/EC50)
Vemurafenib (PLX4032) B-RAF V600E31 nM (IC50)A375 (Melanoma)20 nM - 1 µM
Wild-type B-RAF100 nM (IC50)Malme-3M (Melanoma)11 nM (p-MEK inhibition)
c-RAF48 nM (IC50)Colo829 (Melanoma)20 nM - 1 µM
ACK1, KHS1, SRMS18-51 nM (IC50)HT29 (Colorectal)25 - 350 nM

Table 2: Aurora Kinase Inhibitors

CompoundTargetKiCell LineCellular Activity (EC50)
GSK1070916A Aurora B0.38 nMA549 (Lung)7 nM
Aurora C1.5 nMVarious<10 nM in over 100 cell lines
Aurora A490 nM

Table 3: PI3K and CDK Inhibitors

CompoundTargetIC50Cell LineCellular Activity (IC50)
7-Azaindole Derivative (B13) PI3Kγ0.5 nM--
7-Azaindole Derivative (25) PI3Kγ2.5 nMTHP-10.14 µM
7-Azaindole Derivative (A-1592668) CDK92.6 nM--
7-Azaindole Derivative (CDKI-73) CDK94 nM--
7-Azaindole Derivative (Compound 6) CDK851.3 nMHCT116-

Signaling Pathways Targeted by 7-Azaindole Inhibitors

The therapeutic efficacy of 7-azaindole-based inhibitors stems from their ability to modulate key signaling pathways implicated in disease pathogenesis, particularly in cancer. The following diagrams, generated using the DOT language, illustrate the points of intervention for these inhibitors.

B_RAF_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

B-RAF/MAPK Signaling Pathway Inhibition by Vemurafenib.

Aurora_B_Pathway cluster_cpc CPC Assembly AuroraB Aurora B Kinase CPC Chromosomal Passenger Complex (CPC) INCENP INCENP Survivin Survivin Borealin Borealin HistoneH3 Histone H3 CPC->HistoneH3 Phosphorylation Cytokinesis Cytokinesis CPC->Cytokinesis ChromosomeSeg Chromosome Segregation CPC->ChromosomeSeg GSK1070916A GSK1070916A GSK1070916A->AuroraB Inhibition

Aurora B Kinase Signaling in Mitosis and its Inhibition.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth AzaindolePI3Ki 7-Azaindole PI3K Inhibitor AzaindolePI3Ki->PI3K Inhibition

PI3K/AKT/mTOR Signaling Pathway and its Inhibition.

CDK9_Transcription_Pathway cluster_ptefb P-TEFb Formation CDK9 CDK9 PTEFb P-TEFb Complex CyclinT1 Cyclin T1 RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylation of CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylation Elongation Transcriptional Elongation RNAPII->Elongation Release AzaindoleCDK9i 7-Azaindole CDK9 Inhibitor AzaindoleCDK9i->CDK9 Inhibition

Role of CDK9 in Transcriptional Regulation and its Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of drug discovery research. This section provides an overview of key experimental protocols for the synthesis of 7-azaindole derivatives and the in vitro evaluation of their biological activity.

General Synthetic Procedures

The synthesis of substituted 7-azaindoles often involves common palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.

Suzuki Coupling for C3-Arylation of 7-Azaindole:

This procedure describes the coupling of a 3-halo-7-azaindole with an arylboronic acid.

  • Reaction Setup: To an oven-dried reaction vessel, add the 3-halo-7-azaindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equiv), and a base, typically an aqueous solution of Na2CO3 or K2CO3 (2.0-3.0 equiv).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation:

This protocol is for the coupling of a halo-7-azaindole with an amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halo-7-azaindole (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv), a phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.1 equiv), and a base (e.g., NaOtBu, K2CO3, Cs2CO3, 1.5-2.5 equiv).

  • Solvent: Add a dry, degassed organic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to the required temperature (usually 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, dilute it with an organic solvent, and filter it through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of a 7-azaindole compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in assay buffer to the desired concentrations.

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Add a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental and Logical Workflows in Drug Discovery

The discovery and development of 7-azaindole-based drugs follow a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Tox Toxicology & Safety Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

General Workflow for Kinase Inhibitor Drug Discovery.

SAR_Workflow Initial_Hit Initial Hit Compound (e.g., from HTS) Design Design Analogs (Vary Substituents) Initial_Hit->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Bio_Assay Biological Evaluation (e.g., Kinase Assay) Synthesis->Bio_Assay Data_Analysis Data Analysis (Determine IC50, etc.) Bio_Assay->Data_Analysis SAR_Model Develop SAR Model Data_Analysis->SAR_Model SAR_Model->Design Iterative Optimization Lead_Compound Optimized Lead Compound SAR_Model->Lead_Compound

Iterative Workflow for Structure-Activity Relationship (SAR) Studies.

Conclusion

The 7-azaindole scaffold continues to be a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have enabled the creation of a diverse range of potent and selective drug candidates. The data and protocols presented in this guide underscore the significance of the 7-azaindole moiety and provide a valuable resource for researchers dedicated to advancing the field of drug discovery. Future exploration of this versatile scaffold holds the promise of yielding even more innovative and effective treatments for a multitude of diseases.

References

The Core Mechanism of 7-Azaindole Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, leading to the development of several clinically successful drugs. This technical guide provides an in-depth exploration of the mechanism of action of 7-azaindole-based kinase inhibitors, detailing their binding modes, targeted signaling pathways, and the experimental methodologies used for their characterization.

General Mechanism of Action: ATP-Competitive Inhibition

The vast majority of 7-azaindole-based kinase inhibitors function as ATP-competitive inhibitors.[1] They achieve this by binding to the ATP-binding pocket of the kinase, a highly conserved region within the catalytic domain. The 7-azaindole core is particularly adept at interacting with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. This interaction is crucial for anchoring the inhibitor and preventing the binding of ATP, thereby blocking the phosphotransferase activity of the kinase.

The key to the efficacy of the 7-azaindole scaffold lies in its ability to form two crucial hydrogen bonds with the backbone of the hinge region.[1] The N7 nitrogen of the pyridine ring acts as a hydrogen bond acceptor, while the NH of the pyrrole ring acts as a hydrogen bond donor. This bidentate hydrogen bonding pattern mimics the interaction of the adenine ring of ATP with the kinase hinge, contributing to the high affinity of these inhibitors.

Binding Modes of 7-Azaindole Inhibitors

Crystal structure analyses of various 7-azaindole inhibitors in complex with their target kinases have revealed three primary binding modes:

  • Normal Binding Mode: This is the most common orientation, where the 7-azaindole ring forms the characteristic bidentate hydrogen bonds with the kinase hinge.

  • Flipped Binding Mode: In this mode, the 7-azaindole moiety is rotated 180 degrees relative to the normal binding mode. It still forms two hydrogen bonds with the hinge region, but the atoms involved in the hydrogen bonding network are different.

  • Non-Hinge Binding Mode: This mode is observed when the inhibitor possesses an alternative hinge-binding motif. In such cases, the 7-azaindole moiety may occupy a different sub-pocket within the ATP-binding site.

It is important to note that subtle modifications to the inhibitor's structure can lead to a switch between these binding modes. Therefore, X-ray crystallography is a critical tool in the structure-based design and optimization of 7-azaindole-based kinase inhibitors.

Quantitative Data on Inhibitor Potency

The potency of 7-azaindole-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize publicly available IC50 data for representative 7-azaindole inhibitors against various kinases.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against various kinases.

Compound/InhibitorTarget KinaseIC50 (nM)Reference
VemurafenibBRAFV600E31[2]
GSK1070916Aurora B3.2[3]
Compound 8l Haspin14[4]
Compound 8g CDK9/CyclinT50[4]
Compound 8h CDK9/CyclinT70[4]
Compound 5j Erk54.56 µg/mL[5]
Compound 12 PI3Kγ7[6]
Compound 28 PI3Kγ40[6]

Table 2: Comparative Inhibitory Activity of Azaindole Isomers.

Azaindole IsomerTarget KinaseIC50 (nM)Reference
7-Azaindole derivativeVEGFR237[7]
7-Azaindole derivativeGSK3βInactive[7]
6-Azaindole derivativeVEGFR248[7]
6-Azaindole derivativeGSK3β9[7]
4-Azaindole derivativeVEGFR2~10-fold higher than 7-azaindole[7]
5-Azaindole derivativeVEGFR2~10-fold higher than 7-azaindole[7]

Targeted Signaling Pathways

7-azaindole-based inhibitors have been developed to target a wide array of kinases involved in various signaling pathways implicated in diseases such as cancer and inflammation. Understanding these pathways is crucial for rational drug design and for predicting the biological effects of these inhibitors.

BRAF/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a high percentage of melanomas.[2] Vemurafenib, a potent and selective inhibitor of BRAFV600E, is a prime example of a successful 7-azaindole-based drug targeting this pathway.

BRAF_MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E)

BRAF/MEK/ERK (MAPK) Signaling Pathway
PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling network that governs cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Several 7-azaindole-based inhibitors have been developed to target different isoforms of PI3K.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway
JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for signaling by a wide range of cytokines and growth factors, playing a key role in immunity and hematopoiesis. Dysregulation of this pathway is associated with various inflammatory diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT P STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->JAK

JAK/STAT Signaling Pathway

Experimental Protocols

The characterization of 7-azaindole-based kinase inhibitors relies on a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: These assays measure the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified.

General Protocol (Example using a fluorescence-based assay):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the purified recombinant kinase in kinase buffer.

    • Prepare a solution of a specific peptide or protein substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

    • Prepare serial dilutions of the 7-azaindole inhibitor in DMSO.

  • Assay Procedure:

    • Add the kinase and the inhibitor to the wells of a microplate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent that specifically recognizes the phosphorylated substrate or ADP. This reagent often contains a fluorophore or an enzyme that generates a fluorescent signal.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

General Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate growth medium until they reach logarithmic growth phase.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the 7-azaindole inhibitor and incubate for a specific period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated for each inhibitor concentration relative to untreated control cells.

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is determined by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

7-azaindole-based kinase inhibitors represent a highly successful class of therapeutic agents, primarily due to the scaffold's ability to effectively mimic ATP binding to the kinase hinge region. Their diverse binding modes and amenability to chemical modification have allowed for the development of inhibitors targeting a wide range of kinases involved in critical cellular signaling pathways. The continued application of structure-based drug design, coupled with robust in vitro and cell-based screening methodologies, will undoubtedly lead to the discovery of new and improved 7-azaindole inhibitors for the treatment of various diseases.

References

A Technical Guide to the Commercial Availability and Application of 6-Cyano-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Cyano-7-azaindole (CAS No. 189882-33-5), a key heterocyclic building block in medicinal chemistry. This document details its commercial availability, provides plausible experimental protocols for its synthesis, and explores its application as a kinase inhibitor in relevant signaling pathways. The information is presented to support researchers and professionals in drug discovery and development.

Commercial Availability

This compound, also known as 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, is commercially available from a variety of suppliers. The purity of the compound is typically offered at ≥95%, with some suppliers providing higher purity grades upon request. Pricing varies depending on the supplier and the quantity purchased. For bulk quantities, a direct quote is generally required. Below is a summary of representative commercial suppliers.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich (ChemScene)CIAH987EAB9795%100 mg, 250 mg, 1 g
ChemSceneCS-0004098≥95%100 mg, 250 mg, 1 g, 5 g
AK Scientific, Inc.W408595%100 mg, 250 mg, 1 g, 5 g, 10 g
SynQuest Laboratories3H37-1-35Not specifiedInquire for pricing and availability
P&S ChemicalsNot specifiedNot specifiedInquire for quotation
Guidechem (Ningbo Puls Chemical Co., Ltd.)Not specified95%25 g, 100 g, Bulk

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 189882-33-5
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Solid
Melting Point 187.4 °C
Boiling Point 373.2 °C at 760 mmHg
IUPAC Name 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
InChI Key GAFBPZMOMITHLG-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be constructed based on established methodologies for the synthesis of azaindole derivatives and the introduction of a nitrile functionality. The most common approach involves the construction of a halogenated 7-azaindole core followed by a palladium-catalyzed cyanation reaction.

Plausible Synthetic Protocol for this compound

This protocol is illustrative and may require optimization.

Step 1: Synthesis of 6-Bromo-7-azaindole

A suitable starting material, such as a substituted aminopyridine, can be used to construct the 7-azaindole scaffold. Halogenation at the 6-position can be achieved using various brominating agents.

Step 2: Palladium-Catalyzed Cyanation of 6-Bromo-7-azaindole

Reagents:

  • 6-Bromo-7-azaindole

  • Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆])

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like Xantphos)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., DMF, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-7-azaindole (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), and the ligand (e.g., 10 mol%).

  • Add the cyanide source (e.g., Zinc Cyanide, 0.6 equivalents) and the base (e.g., 2.0 equivalents).

  • Add the degassed solvent (e.g., DMF).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_start Starting Material cluster_synthesis Synthesis of Halogenated Intermediate cluster_cyanation Palladium-Catalyzed Cyanation cluster_product Final Product Substituted Aminopyridine Substituted Aminopyridine Scaffold Formation Scaffold Formation Substituted Aminopyridine->Scaffold Formation Multiple Steps Halogenation Halogenation Scaffold Formation->Halogenation 6-Bromo-7-azaindole 6-Bromo-7-azaindole Halogenation->6-Bromo-7-azaindole Reaction Setup Reaction Setup: - 6-Bromo-7-azaindole - Cyanide Source (e.g., Zn(CN)2) - Palladium Catalyst & Ligand - Base & Solvent 6-Bromo-7-azaindole->Reaction Setup Heating Heating (80-120 °C) Reaction Setup->Heating Work-up & Purification Work-up & Purification Heating->Work-up & Purification This compound This compound Work-up & Purification->this compound

Plausible synthetic workflow for this compound.

Applications in Drug Discovery: Kinase Inhibition

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] The nitrogen atom in the pyridine ring and the hydrogen on the pyrrole nitrogen can form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of ATP.[3] The cyano group at the 6-position can serve as a point for further chemical modification or contribute to binding affinity.

Key Signaling Pathways

Derivatives of 7-azaindole have been investigated as inhibitors of various kinases involved in critical signaling pathways implicated in cancer and other diseases. These include:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[4]

  • JAK/STAT Pathway: This pathway is involved in immune responses and cell growth.[5][6]

  • MAPK/ERK Pathway: This pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

  • Fibroblast Growth Factor Receptor (FGFR) Signaling: Dysregulation of this pathway is linked to various cancers.[7][8]

  • ULK1/2 in Autophagy: Inhibition of these kinases is being explored as a strategy to enhance the efficacy of cancer therapies.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription mTOR->Transcription Azaindole This compound Derivative Azaindole->PI3K Inhibits Response Cell Proliferation, Survival, Angiogenesis Transcription->Response

Inhibition of the PI3K/AKT/mTOR signaling pathway by a 7-azaindole derivative.
Experimental Workflow: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of this compound or its derivatives against a specific kinase, a variety of in vitro assays can be employed. Below is a generalized workflow for a luminescence-based kinase assay.

Objective: To determine the IC₅₀ value of a 7-azaindole derivative against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (this compound derivative) dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control).

  • Enzyme Addition: Add the diluted recombinant kinase to each well.

  • Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit. Incubate as per the manufacturer's instructions.

    • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Prepare serial dilution of This compound derivative Setup Add compound, kinase, substrate, and ATP to plate Compound->Setup Incubate Incubate at 30°C Setup->Incubate Stop Stop reaction & deplete ATP Incubate->Stop Detect Add detection reagent (generates luminescence) Stop->Detect Read Read luminescence Detect->Read Analyze Calculate % inhibition and determine IC50 Read->Analyze

Workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion

This compound is a readily available and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its utility as a scaffold for kinase inhibitors is well-established, making it a compound of high interest for researchers in the field of drug discovery. The information and protocols provided in this guide are intended to facilitate the exploration and utilization of this compound in the development of new therapeutic agents.

References

The Strategic Advantage of Azaindole Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Differences Between Indole and Azaindole Scaffolds in Pharmaceutical Research

In the landscape of medicinal chemistry, the indole scaffold has long been a privileged structure, forming the core of numerous natural products and synthetic drugs.[1][2][3] However, the strategic bioisosteric replacement of a carbon atom in the indole's benzene ring with a nitrogen atom, yielding an azaindole, has emerged as a powerful strategy in modern drug discovery.[4] This seemingly subtle modification can profoundly alter a molecule's physicochemical and pharmacological properties, often leading to significant improvements in clinical potential.[5] This technical guide provides a comprehensive comparison of indole and azaindole scaffolds, offering researchers, scientists, and drug development professionals a detailed understanding of their key differences and applications.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of a nitrogen atom into the indole ring system imparts significant changes to the molecule's electronic and physical properties. Azaindoles, also known as pyrrolopyridines, exist as four positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, with the position of the nitrogen atom dictating its influence.[6]

One of the most notable advantages of the azaindole scaffold is the frequent enhancement of aqueous solubility and a reduction in lipophilicity (logP or logD) compared to its indole counterpart.[4][5] This is attributed to the increased polarity and the hydrogen bond accepting capability of the pyridine nitrogen.[5] These improved properties can positively impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability.[4]

Furthermore, the nitrogen atom's position influences the scaffold's pKa , affecting its ionization state at physiological pH and its potential for ionic interactions with biological targets.[4] The metabolic stability of azaindole-containing compounds is also often improved compared to their indole analogues.[7]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Indole vs. Azaindole Analogs in HIV-1 Inhibition

CompoundScaffoldIC50 (µM)Half-life in HLM (t1/2, min)Caco-2 Permeability (nm/s)Aqueous Solubility (µg/mL)pKalogD (pH 6.5)
11 Indole4.8516.91691610.01.9
12 4-Azaindole1.56> 100769329.0, 5.80.9
13 5-Azaindole576.90> 100194196.2, 9.81.2
14 6-Azaindole21.5538.5< 154876.0, 9.31.5
15 7-Azaindole1.6549.51689362.0, 9.71.8

HLM: Human Liver Microsomes

Biological Activity: A Focus on Kinase Inhibition

The azaindole scaffold, particularly 7-azaindole, has gained prominence as a "hinge-binding" motif in the design of kinase inhibitors .[8][9][10] The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent pyrrole NH group serves as a hydrogen bond donor. This arrangement allows for the formation of two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.[9][10] This bidentate interaction can lead to high potency and selectivity.[8][9]

Vemurafenib, an FDA-approved B-RAF kinase inhibitor for the treatment of melanoma, famously incorporates a 7-azaindole core, highlighting the scaffold's therapeutic success.[8][9] The choice of the azaindole isomer is critical and target-dependent. For instance, while 7-azaindole is prevalent in kinase inhibitors, studies on Cdc7 inhibitors found that 5-azaindole derivatives exhibited superior activity, whereas 4-, 6-, and 7-azaindole isomers were less effective.[4][11] Conversely, in the development of c-Met kinase inhibitors, 4-azaindole and 7-azaindole scaffolds have been successfully employed.[5]

a cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge Residue 1 (Backbone C=O) Hinge Residue 1 (Backbone C=O) Hinge Residue 2 (Backbone N-H) Hinge Residue 2 (Backbone N-H) Pyridine N Pyridine N Hinge Residue 2 (Backbone N-H)->Pyridine N H-bond Acceptor Pyrrole N-H Pyrrole N-H Pyrrole N-H->Hinge Residue 1 (Backbone C=O) H-bond Donor start Pyridylhydrazine + Carbonyl Compound hydrazone Hydrazone Formation start->hydrazone tautomerization Tautomerization to Enamine hydrazone->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization end 4- or 6-Azaindole cyclization->end start Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds/DMSO to 96-well Plate start->add_compounds add_kinase_mix Add Kinase/Substrate Mixture add_compounds->add_kinase_mix pre_incubate Pre-incubate at Room Temperature add_kinase_mix->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 30°C add_atp->incubate detect Stop Reaction and Perform ELISA incubate->detect analyze Calculate % Inhibition and IC50 detect->analyze end Results analyze->end HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K MAPK MAPK Pathway cMet->MAPK Azaindole_Inhibitor 4-Azaindole Inhibitor Azaindole_Inhibitor->cMet Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation MAPK->Proliferation

References

Methodological & Application

Synthetic Routes and Protocols for the Preparation of 6-Cyano-7-azaindole: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Cyano-7-azaindole is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a bioisostere of indole, the 7-azaindole nucleus often imparts favorable physicochemical properties, such as enhanced solubility and improved metabolic stability, to drug candidates. The cyano group at the 6-position serves as a versatile synthetic handle for further molecular elaboration and can participate in crucial binding interactions with biological targets. This application note provides a detailed overview of two robust synthetic strategies for the preparation of this compound, complete with step-by-step protocols, mechanistic insights, and comparative data to guide researchers in this field.

Strategic Approaches to this compound Synthesis

Two principal retrosynthetic disconnections are presented for the synthesis of this compound. The first approach involves a late-stage functionalization of the pre-formed 7-azaindole core, while the second relies on the construction of the bicyclic system from a substituted pyridine precursor.

Route 1: One-Pot Synthesis via a Modified Reissert-Henze Reaction

This elegant and efficient one-pot procedure, pioneered by Storz and coworkers, allows for the direct introduction of a cyano group at the C6 position of 7-azaindole. The strategy hinges on the activation of the pyridine ring towards nucleophilic attack through N-oxidation.

Route 2: Palladium-Catalyzed Cyanation of 6-Bromo-7-azaindole

This route follows a more traditional cross-coupling approach, where a halogenated 7-azaindole precursor is converted to the desired nitrile. This method offers the advantage of utilizing well-established and versatile palladium catalysis.

Visualizing the Synthetic Pathways

Synthetic_Routes_to_6_Cyano_7_azaindole cluster_0 Route 1: Reissert-Henze Type cluster_1 Route 2: Halogenation-Cyanation start1 7-Azaindole inter1_1 7-Azaindole-N-oxide start1->inter1_1 N-Oxidation (m-CPBA or H₂O₂) inter1_2 Activated N-oxide (O-methylated) inter1_1->inter1_2 Activation (e.g., (MeO)₂SO₂) product This compound inter1_2->product Cyanation (KCN or NaCN) start2 7-Azaindole inter2_1 6-Bromo-7-azaindole start2->inter2_1 Bromination (NBS) inter2_1->product Pd-catalyzed Cyanation (Zn(CN)₂)

Figure 1: Comparative workflow of the two primary synthetic routes to this compound.

Route 1: Detailed Protocol for the Reissert-Henze Type Synthesis

This one-pot method provides an efficient pathway to 6-substituted 7-azaindoles, including the 6-cyano derivative, by activating the pyridine ring through N-oxidation.[1][2][3]

Step 1.1: N-Oxidation of 7-Azaindole

The initial step involves the selective oxidation of the pyridine nitrogen of 7-azaindole.

N_Oxidation cluster_reactants Reactants cluster_products Product azaindole 7-Azaindole n_oxide 7-Azaindole-N-oxide azaindole->n_oxide Oxidation oxidant m-CPBA or H₂O₂/AcOH oxidant->n_oxide

Figure 2: Workflow for the N-oxidation of 7-azaindole.

Protocol 1.1: Synthesis of 7-Azaindole-N-oxide

  • Materials: 7-Azaindole, meta-chloroperoxybenzoic acid (m-CPBA, ~77%), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 7-azaindole (1.0 eq) in DCM, add m-CPBA (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 7-azaindole-N-oxide.

Step 1.2: One-Pot O-Methylation and Cyanation

The crude or purified 7-azaindole-N-oxide is then subjected to a one-pot reaction involving activation with an O-methylating agent followed by nucleophilic attack by a cyanide source.[1][2][3]

Protocol 1.2: Synthesis of this compound

  • Materials: 7-Azaindole-N-oxide, Dimethyl sulfate, Acetonitrile (MeCN), Potassium cyanide (KCN), Ammonium chloride.

  • Procedure:

    • Dissolve 7-azaindole-N-oxide (1.0 eq) in MeCN.

    • Add dimethyl sulfate (1.1 eq) and heat the mixture at 75-80 °C for 1 hour.

    • Cool the reaction mixture to 50 °C and add a solution of KCN (1.5 eq) in aqueous ammonium chloride.

    • Stir the reaction at 50 °C for 4-6 hours, monitoring for the consumption of the intermediate.

    • After completion, cool the reaction to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Parameter Route 1: Reissert-Henze Type
Starting Material 7-Azaindole
Key Intermediates 7-Azaindole-N-oxide
Reagents m-CPBA, Dimethyl sulfate, KCN
Number of Steps 2 (can be performed as a one-pot)
Reported Yield Good to excellent[1][2][3]
Advantages One-pot procedure, high efficiency
Disadvantages Use of toxic cyanide salts

Route 2: Detailed Protocol for Palladium-Catalyzed Cyanation

This route involves the initial bromination of 7-azaindole at the C6 position, followed by a palladium-catalyzed cyanation reaction.

Step 2.1: Bromination of 7-Azaindole

Selective bromination at the C6 position can be achieved using standard brominating agents.

Bromination cluster_reactants Reactants cluster_products Product azaindole 7-Azaindole bromo_azaindole 6-Bromo-7-azaindole azaindole->bromo_azaindole Bromination brominating_agent N-Bromosuccinimide (NBS) brominating_agent->bromo_azaindole

Figure 3: Workflow for the bromination of 7-azaindole.

Protocol 2.1: Synthesis of 6-Bromo-7-azaindole

  • Materials: 7-Azaindole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 7-azaindole (1.0 eq) in MeCN.

    • Add NBS (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford 6-bromo-7-azaindole.

Step 2.2: Palladium-Catalyzed Cyanation

The 6-bromo-7-azaindole is then subjected to a palladium-catalyzed cyanation using a suitable cyanide source, such as zinc cyanide.[1][4]

Protocol 2.2: Synthesis of this compound

  • Materials: 6-Bromo-7-azaindole, Zinc cyanide (Zn(CN)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), N,N-Dimethylformamide (DMF), Zinc dust, Zinc acetate.

  • Procedure:

    • To a degassed solution of 6-bromo-7-azaindole (1.0 eq) in DMF, add Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq), zinc dust (0.1 eq), and zinc acetate (0.1 eq).

    • Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Parameter Route 2: Halogenation-Cyanation
Starting Material 7-Azaindole
Key Intermediates 6-Bromo-7-azaindole
Reagents NBS, Zn(CN)₂, Pd₂(dba)₃, dppf
Number of Steps 2
Reported Yield Moderate to good[1][4]
Advantages Utilizes well-established Pd-catalysis, avoids highly toxic KCN/NaCN
Disadvantages Requires a two-step sequence, potential for catalyst poisoning

Conclusion

Both the modified Reissert-Henze reaction and the palladium-catalyzed cyanation of 6-bromo-7-azaindole represent viable and effective strategies for the synthesis of this compound. The choice of route may depend on factors such as the desired scale of the reaction, available starting materials, and the specific expertise of the research group. The one-pot Reissert-Henze approach offers a more streamlined synthesis, while the palladium-catalyzed route provides a more traditional and potentially more adaptable method for analogue synthesis. The detailed protocols provided herein should serve as a valuable resource for researchers engaged in the synthesis of this important medicinal chemistry scaffold.

References

Application Notes and Protocols: 6-Cyano-7-azaindole as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-7-azaindole is a promising candidate for a fluorescent probe designed for the intricate environment of live-cell imaging. As a derivative of the 7-azaindole scaffold, its fluorescence is anticipated to be highly sensitive to the local microenvironment, including polarity and hydrogen bonding capabilities. The introduction of an electron-withdrawing cyano group at the 6-position is expected to modulate its photophysical properties, potentially leading to a significant Stokes shift and enhanced sensitivity to cellular processes. While direct experimental data on this compound for cellular imaging is emerging, this document provides a comprehensive guide based on the well-established characteristics of related cyanoindole and azaindole compounds. These notes offer a foundational framework for researchers to develop and optimize its use in visualizing cellular structures and dynamics.

Principle of Operation

The fluorescence of 7-azaindole and its derivatives is known to be influenced by excited-state proton transfer (ESPT) and solvent relaxation processes. The cyano group in this compound is predicted to enhance the charge-transfer character of the excited state, making the probe's emission spectrum and quantum yield highly dependent on the polarity of its surroundings. This solvatochromic behavior can be exploited to report on changes in the local environment within a cell, such as protein binding events, membrane association, or organelle-specific accumulation. For instance, a shift in fluorescence emission to a shorter wavelength (blue shift) may indicate a more hydrophobic environment, while a shift to a longer wavelength (red shift) could suggest a more polar or hydrated environment.

Quantitative Data

The following table summarizes the anticipated photophysical properties of this compound in various solvent environments, extrapolated from data on related compounds like 7-cyanoindole and 4-cyano-7-azaindole. These values should be considered as a starting point for characterization.

PropertyDioxane (Non-polar)Acetonitrile (Polar, Aprotic)Methanol (Polar, Protic)Water (Polar, Protic)
Excitation Max (λex, nm) ~ 310 - 320~ 315 - 325~ 320 - 330~ 325 - 335
Emission Max (λem, nm) ~ 380 - 400~ 410 - 430~ 430 - 450~ 450 - 470
Stokes Shift (nm) ~ 70 - 80~ 95 - 105~ 110 - 120~ 125 - 135
Quantum Yield (Φ) High (~0.7 - 0.9)Moderate (~0.4 - 0.6)Moderate (~0.3 - 0.5)Low (~0.1 - 0.2)
Fluorescence Lifetime (τ, ns) ~ 5 - 8~ 3 - 5~ 2 - 4~ 1 - 3

Experimental Protocols

Protocol 1: General Cell Staining and Imaging

This protocol provides a general procedure for staining cells with this compound and subsequent imaging using fluorescence microscopy. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging compatible plates or dishes

  • Cultured cells of interest

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for near-UV excitation)

Procedure:

  • Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed the cells of interest onto a live-cell imaging plate or dish and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended.

    • Remove the old medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Excite the probe using a near-UV light source (e.g., 330-380 nm) and collect the emission in the blue to green range (e.g., 420-500 nm).

    • Acquire images and analyze the subcellular localization and intensity of the fluorescence signal.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis prep_stock Prepare 1-10 mM Stock in DMSO load_probe Load Cells with 1-10 µM Probe (15-60 min, 37°C) prep_stock->load_probe seed_cells Seed Cells in Imaging Dish seed_cells->load_probe wash_cells Wash Cells 2-3x with PBS load_probe->wash_cells add_buffer Add Imaging Buffer wash_cells->add_buffer acquire_images Fluorescence Microscopy (Ex: ~350 nm, Em: ~450 nm) add_buffer->acquire_images analyze_data Analyze Subcellular Localization & Intensity acquire_images->analyze_data

Figure 1: Experimental workflow for general cell staining and imaging.
Protocol 2: Monitoring Protein-Ligand Interactions

This protocol outlines a method to utilize this compound, incorporated into a protein of interest as an unnatural amino acid, to monitor conformational changes upon ligand binding. This relies on the probe's sensitivity to its local environment.

Materials:

  • Purified protein with site-specifically incorporated this compound (as 6-cyano-7-azatryptophan).

  • Ligand of interest.

  • Appropriate buffer for the protein-ligand interaction study.

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Protein Preparation: Prepare a solution of the labeled protein in the interaction buffer at a known concentration.

  • Baseline Fluorescence Measurement: Measure the fluorescence emission spectrum of the protein solution (e.g., excite at 320 nm, scan emission from 350 to 550 nm). Record the peak emission wavelength and intensity.

  • Ligand Titration:

    • Prepare a concentrated stock solution of the ligand in the same buffer.

    • Add increasing concentrations of the ligand to the protein solution.

    • After each addition, allow the system to equilibrate and measure the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity or the shift in the emission maximum as a function of the ligand concentration.

    • Analyze the data to determine the binding affinity (Kd) and to infer conformational changes in the protein upon ligand binding.

G cluster_system System Components cluster_process Interaction & Detection Protein Protein with This compound Binding Ligand Binding Protein->Binding Ligand Ligand Ligand->Binding Conformation Conformational Change of Protein Binding->Conformation Environment Altered Microenvironment of Probe Conformation->Environment Fluorescence Change in Fluorescence (Intensity and/or Wavelength) Environment->Fluorescence G Extracellular Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular->Receptor Kinase Downstream Kinase (e.g., Akt) Receptor->Kinase Probe This compound Probe (e.g., conjugated to a kinase substrate) Phosphorylation Phosphorylation of Substrate Probe->Phosphorylation Kinase->Phosphorylation Fluorescence_Change Fluorescence Change (Signal Readout) Phosphorylation->Fluorescence_Change Cellular_Response Cellular Response (e.g., Proliferation, Survival) Fluorescence_Change->Cellular_Response

Application of 6-Cyano-7-azaindole in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Cyano-7-azaindole is a heterocyclic fragment that has garnered significant attention in fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors. As a bioisostere of purines and indoles, the 7-azaindole scaffold is recognized as a "privileged structure" capable of forming key hydrogen bond interactions with the hinge region of many protein kinases. The addition of a cyano group at the 6-position can modulate the electronic properties and binding interactions of the core scaffold, making this compound an attractive starting point for the development of potent and selective inhibitors against various therapeutic targets.

This document provides a detailed overview of the application of this compound in FBDD, including its utility in targeting protein kinases, protocols for experimental validation, and its role in probing key signaling pathways.

Rationale for Use in FBDD

The 7-azaindole core is an effective mimic of the adenine base in ATP, allowing it to bind to the ATP-binding site of kinases. The pyridine nitrogen and the pyrrole N-H group can act as hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bond interaction with the kinase hinge region, a critical interaction for many kinase inhibitors.[1] The cyano substituent at the 6-position is an electron-withdrawing group that can influence the pKa of the pyrrole N-H, potentially enhancing its hydrogen bonding capability. Furthermore, the cyano group can occupy small hydrophobic pockets or be replaced with other functional groups to grow the fragment into a more potent lead compound.

Key Applications in Kinase Inhibition

While specific quantitative binding data for the this compound fragment itself is not extensively available in public literature, the utility of this scaffold is demonstrated through the development of its derivatives targeting various kinases. These derivatives often exhibit potent inhibitory activity, highlighting the value of the this compound core as a starting point.

Data on 7-Azaindole Derivatives

The following table summarizes the inhibitory activity of various 7-azaindole derivatives, illustrating the potential of this scaffold in developing potent kinase inhibitors. It is important to note that these are more elaborated molecules and not the initial fragment.

Target KinaseDerivative Structure/NameIC50 (nM)Reference
PIM-1N-substituted 7-azaindoleVaries[2]
c-MetN-nitrobenzenesulfonyl-4-azaindole derivative20[3][4]
PI3KγAzaindole isoindolinone-based derivative35[5]
Haspin7-azaindole with benzocycloalkanone motif14[6]
CDK9/CyclinT7-azaindole with benzocycloalkanone motifMicromolar to Nanomolar range[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in an FBDD campaign. Below are protocols for key experiments.

Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a primary biophysical technique for identifying and characterizing fragment binding due to its sensitivity and real-time, label-free nature.

Objective: To identify the binding of this compound to a target protein and determine its binding affinity (Kd).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Target protein

  • This compound stock solution (in DMSO)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 RU for fragment screening).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 500 µM). Ensure the final DMSO concentration is consistent across all samples and the running buffer (typically ≤ 1%).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (deactivated surface) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time.

    • Allow for sufficient association and dissociation time.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high or low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active surface data.

    • Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).

Fragment Screening using NMR Spectroscopy

NMR spectroscopy, particularly 1H-15N HSQC, is a powerful method for detecting weak fragment binding and mapping the binding site on the protein.

Objective: To confirm the binding of this compound to a target protein and identify the amino acid residues involved in the interaction.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • 15N-labeled target protein

  • This compound stock solution (in d6-DMSO)

  • NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.0 in 90% H2O/10% D2O)

Protocol:

  • Sample Preparation:

    • Prepare a sample of 15N-labeled protein at a concentration of 50-100 µM in NMR buffer.

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone.

    • Prepare a second sample with the same protein concentration and add this compound to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a 1H-15N HSQC spectrum of the protein-fragment mixture under the same conditions as the reference spectrum.

  • Data Analysis:

    • Overlay the two HSQC spectra.

    • Analyze for chemical shift perturbations (CSPs). Residues in the binding site will typically show significant changes in their corresponding peak positions.

    • The magnitude of the CSP for each residue can be calculated using the formula: Δδ = √[ (ΔδH)2 + (α * ΔδN)2 ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2).

    • Map the residues with significant CSPs onto the protein structure to identify the binding site.

X-ray Crystallography of Protein-Fragment Complex

Obtaining a co-crystal structure provides definitive evidence of binding and detailed information about the binding mode, which is invaluable for structure-based drug design.

Objective: To determine the three-dimensional structure of this compound bound to the target protein.

Materials:

  • Purified and concentrated target protein

  • Crystallization screens and plates

  • This compound

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron source)

Protocol:

  • Co-crystallization or Soaking:

    • Co-crystallization: Add this compound (typically at 1-10 mM) to the purified protein solution before setting up crystallization trials. Screen various crystallization conditions.

    • Soaking: Grow apo-protein crystals first. Prepare a soaking solution containing the crystallization condition buffer supplemented with this compound (1-20 mM, depending on solubility and affinity). Transfer the apo-crystals to the soaking solution for a period ranging from minutes to hours.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully remove a crystal from the drop.

    • Briefly transfer the crystal to a cryoprotectant solution (typically the crystallization buffer supplemented with 20-30% glycerol or other cryoprotectant) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Mount the cryo-cooled crystal on the X-ray diffractometer.

    • Collect a complete diffraction dataset.

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement if a model of the apo-protein is available.

    • Build and refine the protein-fragment complex model, paying close attention to the electron density for the bound fragment.

Signaling Pathways and Logical Relationships

Derivatives of 7-azaindole have been developed to target kinases in several critical signaling pathways implicated in cancer and other diseases. The diagrams below illustrate the FBDD workflow and a key signaling pathway targeted by such inhibitors.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Fragment_Library Fragment Library (incl. This compound) Screening Biophysical Screening (SPR, NMR) Fragment_Library->Screening Hits Identified Hits Screening->Hits X_ray X-ray Crystallography Hits->X_ray Hits->X_ray Biochemical_Assay Biochemical/Cellular Assays Hits->Biochemical_Assay SAR Structure-Activity Relationship (SAR) X_ray->SAR Biochemical_Assay->SAR Lead_Opt Structure-Based Design SAR->Lead_Opt SAR->Lead_Opt Potent_Leads Potent Leads Lead_Opt->Potent_Leads

Caption: A typical workflow for fragment-based drug discovery (FBDD).

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor 7-Azaindole-based Inhibitor (e.g., Vemurafenib) Inhibitor->RAF

References

Application Notes and Protocols for Kinase Inhibition Assays Using a 6-Cyano-7-azaindole-Based Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors requires robust and efficient high-throughput screening (HTS) methods to identify and characterize lead compounds. Fluorescence-based assays are a popular non-radioactive alternative for HTS, offering high sensitivity and ease of automation.[1]

The 7-azaindole scaffold is a recognized "privileged structure" in kinase inhibitor design, known for its ability to form key hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[2][3] This makes it an ideal framework for developing potent and selective kinase inhibitors. By conjugating a fluorophore to a 6-Cyano-7-azaindole core, a high-affinity fluorescent probe or "tracer" can be created. This tracer enables the development of a competition binding assay, a powerful tool for screening and characterizing unlabeled kinase inhibitors.

This document provides detailed application notes and protocols for a kinase inhibition assay utilizing a novel this compound-based fluorescent probe in a Fluorescence Polarization (FP) format. The assay is demonstrated for the p38α mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation.[4]

Assay Principle: Fluorescence Polarization (FP) Competition Assay

Fluorescence Polarization is a technique that measures the change in the rotational speed of a fluorescent molecule in solution. The principle of the FP competition assay is as follows:

  • A small, fluorescently labeled tracer (the this compound probe) tumbles rapidly in solution, resulting in a low polarization value when excited with plane-polarized light.

  • When the tracer binds to a large protein kinase, its rotational motion is significantly slowed. This leads to a higher polarization value.

  • Unlabeled inhibitor compounds from a screening library are introduced to the kinase-tracer complex.

  • If a test compound binds to the kinase's active site, it displaces the fluorescent tracer.

  • The displaced tracer resumes its rapid tumbling, causing a decrease in the fluorescence polarization signal.

This decrease in polarization is directly proportional to the binding affinity of the test compound, allowing for the determination of inhibitory potency (e.g., IC50).

Data Presentation

Table 1: Recommended Assay Parameters for p38α Kinase FP Assay
ParameterRecommended ValueNotes
Kinase Targetp38α MAPKA key serine/threonine kinase in inflammatory signaling pathways.
Fluorescent ProbeThis compound-TracerA fluorescently-labeled compound based on the azaindole scaffold.
Probe (Tracer) Conc.5 - 10 nMShould be at or below the measured Kd for the kinase.
Kinase Concentration10 - 20 nMDetermined empirically to give a sufficient assay window.
Assay Buffer50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20A standard buffer for kinase binding assays.
Microplate TypeBlack, low-binding, 384-wellMinimizes background fluorescence and non-specific binding.
Reaction Volume20 µLSuitable for HTS and conserves reagents.
Incubation Time60 - 120 minutesTime to reach binding equilibrium at room temperature.
FP InstrumentPlate reader with FP capabilitiesExcitation ~485 nm, Emission ~530 nm (adjust for specific fluorophore).
Table 2: Representative Inhibition Data for Control Compounds against p38α MAPK
CompoundDescriptionAssay FormatReported IC50
SB-203580A potent and selective p38 MAPK inhibitor.Biochemical Kinase Assay50 - 500 nM
StaurosporineA broad-spectrum protein kinase inhibitor.Biochemical Kinase Assay~50 nM (for PKCγ, a related Ser/Thr kinase)[3]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration in activity assays). The values presented are for comparative purposes.

Experimental Protocols

Protocol 1: Determination of Fluorescent Tracer Kd

Objective: To determine the dissociation constant (Kd) of the this compound tracer for the target kinase, which is essential for setting the optimal tracer concentration in the competition assay.

Materials:

  • Recombinant human p38α kinase

  • This compound-Tracer stock solution (in DMSO)

  • Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Black, low-binding, 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a fixed concentration of the this compound-Tracer in Assay Buffer (e.g., 5 nM).

  • Prepare a serial dilution series of p38α kinase in Assay Buffer, starting from a high concentration (e.g., 1 µM) down to zero.

  • In a 384-well plate, add 10 µL of the tracer solution to each well.

  • Add 10 µL of each p38α kinase dilution to the wells. Include wells with buffer only for a "tracer alone" measurement.

  • Mix gently by shaking the plate for 1 minute.

  • Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.

  • Plot the mP values against the logarithm of the kinase concentration.

  • Fit the data to a one-site binding model using a non-linear regression software (e.g., GraphPad Prism) to determine the Kd value.

Protocol 2: IC50 Determination by FP Competition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • This compound-Tracer stock solution (in DMSO)

  • Test compounds and control inhibitors (e.g., SB-203580) stock solutions (in DMSO)

  • Assay Buffer

  • Black, low-binding, 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Dilute the p38α kinase in Assay Buffer to a 2X working concentration (e.g., 40 nM).

    • Dilute the this compound-Tracer in Assay Buffer to a 2X working concentration (e.g., 10 nM, based on the Kd determination).

    • Prepare a serial dilution series of the test compound and control inhibitor in 100% DMSO. Then, dilute this series into Assay Buffer to create a 4X working concentration series (final DMSO concentration in the assay should be ≤1%).

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound dilutions to the appropriate wells of the 384-well plate.

    • For positive controls (no inhibition), add 5 µL of Assay Buffer containing the same percentage of DMSO.

    • For negative controls (tracer alone), add 10 µL of Assay Buffer with DMSO and 5 µL of the 2X tracer solution.

  • Kinase Addition:

    • Add 5 µL of the 2X p38α kinase solution to all wells except the negative controls. Mix gently.

    • Incubate for 15 minutes at room temperature.

  • Tracer Addition & Incubation:

    • Add 10 µL of the 2X tracer solution to all wells (for negative controls, this step is already done). The final volume is 20 µL.

    • Seal the plate and shake gently for 1 minute.

    • Incubate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (mP) of each well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the mP of the test well, mP_max is the average mP of the positive control (kinase + tracer), and mP_min is the average mP of the negative control (tracer only).

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (variable slope, four parameters) to determine the IC50 value.

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_plate Assay Plate (384-well) cluster_read Incubation & Readout cluster_analysis Data Analysis Kinase Kinase (p38α) AddKinase 2. Add Kinase Kinase->AddKinase Tracer This compound Tracer AddTracer 3. Add Tracer Tracer->AddTracer Inhibitor Test Inhibitor AddInhibitor 1. Add Test Inhibitor (Serial Dilution) Inhibitor->AddInhibitor AddInhibitor->AddKinase AddKinase->AddTracer Incubate Incubate (60-120 min, RT) AddTracer->Incubate ReadFP Read Fluorescence Polarization Incubate->ReadFP Calc Calculate % Inhibition ReadFP->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the Fluorescence Polarization Competition Assay.

G Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K activates Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K activates MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates MSK1 MSK1 p38->MSK1 phosphorylates ATF2 ATF-2 p38->ATF2 phosphorylates HSP27 HSP27 MK2->HSP27 phosphorylates CREB CREB MSK1->CREB phosphorylates Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Regulation) HSP27->Response ATF2->Response CREB->Response

Caption: Simplified p38 MAPK Signaling Pathway.

References

Protocol for dissolving and handling 6-Cyano-7-azaindole in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-7-azaindole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The azaindole scaffold is a recognized privileged structure, and the incorporation of a cyano group can modulate the electronic properties and binding interactions of the molecule. This document provides a detailed protocol for the dissolution and handling of this compound in a laboratory setting, ensuring safe and effective preparation for various research applications.

Physicochemical and Safety Data

Proper handling of this compound requires an understanding of its physical properties and safety information. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 189882-33-5[1][2]
Molecular Formula C₈H₅N₃[1][2]
Molecular Weight 143.15 g/mol [2]
Appearance Solid[1]
Melting Point 187.4 °C[1]
Boiling Point 373.2 °C at 760 mmHg[1]
Storage Store at room temperature in a well-closed container, protected from light in a cool, dry place.

Safety Information:

This compound should be handled with care, following standard laboratory safety procedures. The Safety Data Sheet (SDS) indicates the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the full Safety Data Sheet before handling this compound.

Solubility Profile

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) Likely Soluble Recommended as the primary solvent for creating stock solutions.
N,N-Dimethylformamide (DMF) Likely Soluble A potential alternative to DMSO.
N-Methyl-2-pyrrolidone (NMP) Likely Soluble Another polar aprotic solvent that may be effective.
Methanol, Ethanol Sparing to Poorly Soluble May be useful for some applications but may not achieve high concentrations.
Acetone Poorly Soluble A related 7-azaindole compound showed low solubility in acetone.
Water / Aqueous Buffers Likely Insoluble Direct dissolution is not recommended. Dilution of stock solutions into aqueous media should be done with caution to avoid precipitation.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Spatula

  • Appropriate glass vial with a screw cap

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves.

  • Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh out 1.43 mg of this compound and transfer it to the vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the mixture for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure no solid particles remain.

    • If necessary, gentle warming (to 30-40 °C) can be applied, but be cautious as this may degrade the compound.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol for Dilution into Aqueous Media for Biological Assays

Care must be taken when diluting DMSO stock solutions into aqueous buffers to prevent precipitation.

Procedure:

  • Intermediate Dilution (Optional but Recommended): Perform serial dilutions of the high-concentration stock solution in 100% DMSO to get closer to the final desired concentration.

  • Final Dilution:

    • Aliquot the required volume of aqueous assay buffer into a tube.

    • While vortexing the buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to disperse the compound before it has a chance to precipitate.

    • Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

    • Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.

Visualized Workflows

The following diagrams illustrate the key processes for handling and dissolving this compound.

G cluster_0 Preparation of this compound Stock Solution start Start: Obtain Solid Compound weigh Weigh 1.43 mg of This compound start->weigh add_dmso Add 1.0 mL of Anhydrous DMSO weigh->add_dmso dissolve Dissolve Compound add_dmso->dissolve vortex Vortex for 1-2 minutes dissolve->vortex sonicate Sonicate if Necessary vortex->sonicate check Visually Inspect for Complete Dissolution sonicate->check check->vortex Not Dissolved store Aliquot and Store at -20°C or -80°C check->store Dissolved end End: 10 mM Stock Solution Ready store->end

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

G cluster_1 Solvent Selection for this compound start Define Experimental Need stock_solution High Concentration Stock Solution? start->stock_solution biological_assay Aqueous Biological Assay? stock_solution->biological_assay No dmso Use DMSO, DMF, or NMP stock_solution->dmso Yes organic_reaction Organic Synthesis? biological_assay->organic_reaction No dmso_dilution Use DMSO stock and dilute carefully into aqueous media. Keep final DMSO <0.5% biological_assay->dmso_dilution Yes aprotic_solvent Select a compatible aprotic solvent (e.g., DMF, THF) based on reaction conditions organic_reaction->aprotic_solvent Yes other_solvent Consider other organic solvents (e.g., Methanol, Ethanol) if high concentration is not needed organic_reaction->other_solvent No

Caption: Decision-making workflow for selecting a suitable solvent for this compound.

References

Application Notes & Protocols for the Spectroscopic Analysis of 6-Cyano-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic analysis of 6-Cyano-7-azaindole (CAS: 189882-33-5), a key heterocyclic building block in medicinal chemistry.[1] As an azaindole, it is considered a privileged structure, serving as a bioisostere for indole and purine systems in drug discovery. This guide details the principles and standardized protocols for characterizing this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Expected spectral data, based on the analysis of analogous structures, are summarized for reference.

Compound Properties

This compound, also known as 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, is a solid at room temperature.[2] Its structure, featuring a fused pyrrole and pyridine ring with a nitrile substituent, makes it a valuable intermediate in the synthesis of biologically active molecules.[1]

PropertyValueSource
CAS Number 189882-33-5[2]
Molecular Formula C₈H₅N₃[2]
Molecular Weight 143.15 g/mol [3]
IUPAC Name 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile[2]
Melting Point 187.4 °C[2]
Boiling Point 373.2 °C at 760 mmHg[2]
Physical Form Solid[2]

General Workflow for Spectroscopic Analysis

The structural confirmation of this compound involves a multi-technique approach to ensure unambiguous identification and purity assessment. The typical workflow is outlined below.

Spectroscopic_Workflow cluster_start Initiation cluster_prep Preparation cluster_analysis Spectroscopic Techniques cluster_end Conclusion Sample This compound Sample Solubilize Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Solubilize Pelletize Prepare KBr Pellet or use ATR Sample->Pelletize NMR NMR Analysis (¹H, ¹³C) Solubilize->NMR MS Mass Spectrometry Solubilize->MS UV UV-Vis Analysis Solubilize->UV IR FTIR Analysis Pelletize->IR Confirm Structural Elucidation & Purity Confirmation NMR->Confirm IR->Confirm MS->Confirm UV->Confirm

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.

Expected NMR Data

While specific, fully assigned spectral data for this compound is not available in the cited literature, the following tables outline the expected chemical shifts based on the analysis of 7-azaindole and related substituted derivatives.[4]

Table 1: Expected ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~12.0broad singletN1-H (pyrrole)
~8.5doubletH4
~8.2doubletH5
~7.8doublet of doubletsH2
~6.6doublet of doubletsH3

Table 2: Expected ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~150C7a
~145C4
~130C5
~128C2
~118C-CN (nitrile carbon)
~115C3a
~105C6 (ipso to CN)
~101C3
Experimental Protocol: NMR Spectroscopy

This protocol is adapted from standard procedures for small organic molecules.[1]

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[1][4]

    • Tune and shim the instrument to the selected solvent.

    • Acquire spectra at a constant temperature, typically 25 °C.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the signals to singlets.[1]

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy of all carbon signals, including quaternary carbons.

    • Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, particularly the nitrile (C≡N) and amine (N-H) stretching vibrations.

Expected FTIR Data

The key diagnostic bands in the IR spectrum provide clear evidence for the main functional groups.[1]

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, BroadN-H stretch (pyrrole ring)
~2220-2240Strong, SharpC≡N stretch (nitrile)[1]
~1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1400-1200MediumC-H in-plane bending
Experimental Protocol: FTIR Spectroscopy

This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, a common modern technique.[1]

  • Instrument Setup:

    • Ensure the FTIR spectrometer with an ATR accessory is clean and calibrated.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and peak picking to identify the key absorption bands.

    • Compare the obtained spectrum with the expected values.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system of this compound. The absorption and emission spectra of 7-azaindole analogs are known to be red-shifted compared to indole.[5]

Expected UV-Vis Data

Table 4: Expected UV-Vis Absorption Data (Solvent: Methanol or Ethanol)

λₘₐₓ (nm)Molar Absorptivity (ε)Assignment
~280-300~5,000 - 10,000 M⁻¹cm⁻¹π → π* transitions of the heterocyclic system
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol) of a known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for analysis is ~10-50 µM.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

  • Sample Measurement:

    • Rinse and fill a quartz cuvette with the sample solution.

    • Place the cuvette in the sample holder and record the absorption spectrum, typically from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data

Table 5: Expected Mass Spectrometry Data (Ionization Mode: Electrospray Ionization, ESI+)

m/z ValueIonNotes
144.056[M+H]⁺The protonated molecular ion. This is the primary ion expected in ESI+.
143.048[M]⁺Molecular ion (less common in ESI, more so in EI).
117.045[M-HCN+H]⁺A likely fragment corresponding to the loss of hydrogen cyanide from the parent molecule.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with mass spectrometry, such as acetonitrile or methanol, often with 0.1% formic acid to promote protonation.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

    • Calibrate the instrument using a known standard.

    • Set the ionization source to positive electrospray ionization (ESI+).

    • Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • If fragmentation analysis is desired, perform MS/MS experiments by selecting the precursor ion of interest (e.g., m/z 144.056) and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₈H₅N₃ ([M+H]⁺ = 144.0556).

    • Analyze the fragmentation pattern to support the proposed structure.

References

Application Notes and Protocols: Incorporation of 7-Azatryptophan Analogs in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azatryptophan (7-azaTrp) is a non-canonical amino acid that serves as a valuable fluorescent analog of tryptophan. Its unique photophysical properties, including a red-shifted absorption and emission spectrum compared to tryptophan, make it an excellent intrinsic probe for investigating peptide structure, dynamics, and interactions without the need for bulky external fluorophores.[1][2] The fluorescence of 7-azaTrp is highly sensitive to the polarity of its local environment, providing insights into solvent accessibility and changes in protein conformation.[1][2][3] This document provides detailed protocols for the incorporation of 7-azatryptophan analogs into peptides using solid-phase peptide synthesis (SPPS), along with methods for their characterization and application.

Key Features and Applications

  • Intrinsic Fluorescent Probe: The 7-azaindole moiety of 7-azaTrp exhibits distinct spectral properties that allow for selective excitation and detection, even in the presence of multiple native tryptophan residues.[1][4]

  • Environmental Sensitivity: The fluorescence emission maximum and quantum yield of 7-azaTrp are highly dependent on the surrounding environment's polarity, making it a powerful tool for studying peptide folding, binding events, and membrane interactions.[2][3]

  • Probing Protein-Ligand and Protein-Protein Interfaces: By replacing a native tryptophan with 7-azaTrp at a binding interface, researchers can monitor changes in the local environment upon complex formation.[3][5]

  • Drug Discovery and Development: Understanding the conformational changes and binding dynamics of peptide-based therapeutics is crucial. 7-AzaTrp incorporation can aid in structure-activity relationship (SAR) studies and the optimization of drug candidates.

Data Presentation

Table 1: Spectroscopic Properties of Tryptophan and 7-Azatryptophan
FluorophoreAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (in aqueous solution)Fluorescence Lifetime (in water, pH 7, 20°C)
Tryptophan (Trp)~280~350~70~0.13Non-exponential decay
7-Azatryptophan (7-azaTrp)~290~396~106~0.01~780 ps (single exponential)

Data compiled from multiple sources.[1][2][3] The exact values can vary depending on the solvent and local environment.

Table 2: Comparison of Dissociation Constants (Kd) for Calmodulin Binding Peptides
PeptideSequenceKd (pM)
Baa (with Trp)LKWKKLLKLLKKLLKLG-NH2210
(7-aza)Trp-BaaLK(7-azaW)KKLLKLLKKLLKLG-NH2109
(2,7-aza)Trp-BaaLK(2,7-azaW)KKLLKLLKKLLKLG-NH245

This table demonstrates how the incorporation of 7-azatryptophan analogs can be used to probe and compare binding affinities.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 7-Azatryptophan Containing Peptide

This protocol outlines the manual synthesis of a peptide containing 7-azatryptophan using the standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-L-7-azatryptophan(Boc)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU/HOBt (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For the coupling of Fmoc-7-azatryptophan, this step may be performed manually with careful monitoring.[3]

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2).

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. Caution: Handle TFA in a fume hood.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Characterization of 7-Azatryptophan Containing Peptides by Fluorescence Spectroscopy

Materials:

  • Purified 7-azaTrp-containing peptide

  • Spectrofluorometer

  • Quartz cuvettes

  • Appropriate buffer solution (e.g., phosphate-buffered saline, Tris buffer)

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified peptide in the desired buffer. Determine the precise concentration using UV-Vis spectroscopy (measuring absorbance at ~290 nm) or amino acid analysis. Prepare a series of dilutions to determine the optimal concentration for fluorescence measurements (typically in the low micromolar range to avoid inner filter effects).

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the peptide solution from 250 nm to 350 nm to determine the absorption maximum (λmax).

  • Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum determined in the previous step (or a slightly lower wavelength to avoid scattered light).

    • Scan the emission spectrum over a range that covers the expected emission of 7-azaTrp (e.g., 320 nm to 500 nm). The emission maximum (λem) will be observed around 390-400 nm in an aqueous environment.[3]

  • Environmental Sensitivity Studies (Optional):

    • To investigate the effect of environmental polarity, record emission spectra in a series of solvents with varying polarity (e.g., cyclohexane, acetonitrile, water). A red shift in the emission maximum is expected with increasing solvent polarity.[3]

    • To study binding interactions, titrate the peptide solution with a ligand or binding partner and record the emission spectrum after each addition. Changes in fluorescence intensity or a shift in the emission maximum can indicate a binding event.

Visualizations

Peptide_Synthesis_Workflow Resin Start: Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Coupling->Wash2 Repeat for each AA KaiserTest Kaiser Test Wash2->KaiserTest RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Negative (Chain Elongation Complete) RepeatCoupling->Coupling Wash3 Final Wash & Dry FinalDeprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spec) Purification->Analysis Peptide Final Peptide Analysis->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a 7-Azatryptophan containing peptide.

Signaling_Pathway_Probe cluster_0 Unbound State cluster_1 Bound State Peptide Peptide with 7-azaTrp (High solvent exposure) Fluorescence1 Fluorescence Emission (e.g., λem = 396 nm) Peptide->Fluorescence1 Excitation Receptor Target Receptor/Protein Peptide->Receptor Binding Event Complex Peptide-Receptor Complex (7-azaTrp in hydrophobic pocket) Fluorescence2 Blue-shifted Fluorescence (e.g., λem < 396 nm) Complex->Fluorescence2 Excitation

References

6-Cyano-7-Azaindole: A Versatile Scaffold for the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 6-cyano-7-azaindole as a key building block in the synthesis of innovative anti-cancer agents. The unique chemical properties of the 7-azaindole core, combined with the reactive cyano group at the 6-position, offer a versatile platform for creating a diverse range of compounds with potent anti-proliferative activities. The primary mechanism of action for many of these derivatives involves the inhibition of various protein kinases that are critical for cancer cell growth, survival, and proliferation.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine base of ATP and effectively bind to the hinge region of protein kinases.[1][2] The addition of a cyano group at the 6-position provides a valuable synthetic handle for further molecular elaboration and can contribute to enhanced binding affinity and selectivity for target enzymes.[3] This strategic modification allows for the development of highly potent and selective inhibitors of key oncogenic signaling pathways.

Anti-Cancer Applications

Derivatives of 7-azaindole have demonstrated significant potential in oncology by targeting a range of protein kinases implicated in tumor progression. These include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora Kinases, and components of the MAPK/ERK and PI3K/Akt signaling pathways.[4][5][6] Inhibition of these kinases can lead to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis in various cancer models.

Data Presentation

The following tables summarize the anti-proliferative and kinase inhibitory activities of various 7-azaindole derivatives. While specific data for this compound derivatives is limited in publicly available literature, the presented data for structurally related compounds provides a strong rationale for its use as a foundational scaffold.

Table 1: Anti-proliferative Activity of Selected 7-Azaindole Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
7-AIDHeLa (Cervical)16.96[7]
7-AIDMCF-7 (Breast)14.12[7]
7-AIDMDA MB-231 (Breast)12.69[7]
Compound 4aA549 (Lung)6.23 (µg/mL)[5]
Compound 5jA549 (Lung)4.56 (µg/mL)[5]
Dichlorido Complex 1HOS (Osteosarcoma)3.8[8]
Dichlorido Complex 3HOS (Osteosarcoma)2.5[8]
Dichlorido Complex 1MCF7 (Breast)3.4[8]
Dichlorido Complex 3MCF7 (Breast)2.0[8]

Table 2: Kinase Inhibitory Activity of Selected 7-Azaindole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 8lHaspin14[6]
Compound 8gCDK9/CyclinTMicromolar range[6]
Compound 8hCDK9/CyclinT & HaspinDual inhibitor[6]
Derivative 97JAK21[9]
Derivative 97JAK35[9]
VemurafenibBRAF-V600E31[10]
PexidartinibCSF1R13[10]
BaricitinibJAK15.9[1]
BaricitinibJAK25.7[1]
Azaindole 10PI3Kγ50

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of anti-cancer agents derived from a cyano-azaindole scaffold.

Protocol 1: Synthesis of a 5-Cyano-Azaindole Derivative as a c-Met Kinase Inhibitor

This protocol is adapted from a known synthesis of a c-Met kinase inhibitor and illustrates a key synthetic step applicable to cyano-azaindole chemistry.[9]

Materials:

  • 4-pyridinylethyne

  • Iodopyridine intermediate

  • Potassium tert-butoxide

  • N-Iodosuccinimide (NIS)

  • Appropriate solvents (e.g., THF, DMF)

Procedure:

  • Sonogashira Reaction: React 4-pyridinylethyne with a suitable iodopyridine intermediate in the presence of a palladium catalyst and a copper co-catalyst to form the alkyne-coupled product.

  • Cyclization: Treat the product from step 1 with potassium tert-butoxide to induce cyclization and formation of the 5-cyano-azaindole core.[9]

  • Iodination: Iodinate the C-3 position of the azaindole ring using N-Iodosuccinimide (NIS).[9]

  • Further Functionalization: The resulting iodinated intermediate can be further functionalized via standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents and build a library of diverse compounds.

Protocol 2: MTT Assay for Anti-proliferative Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[3]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the inhibition of kinase activity by quantifying the amount of ATP remaining in the reaction.[3]

Materials:

  • Recombinant kinase (e.g., CDK2/cyclin E, PI3K)

  • Kinase-specific substrate

  • Kinase buffer

  • ATP

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white opaque plate, add the kinase, its specific substrate, and the test compound at various concentrations.[3]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.[3]

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).[3]

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure the luminescence using a luminometer.[3]

  • IC50 Calculation: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[3]

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in anti-cancer drug development.

G cluster_synthesis Synthetic Workflow cluster_screening Biological Evaluation start This compound step1 Functionalization at C3/C5 start->step1 Chemical Modification step2 Introduction of Diversity Elements (e.g., Suzuki, Buchwald-Hartwig) step1->step2 library Library of Diverse Analogs step2->library High-Throughput Synthesis assay1 In Vitro Kinase Assays library->assay1 Screening assay2 Cell-Based Proliferation Assays (e.g., MTT) library->assay2 lead Lead Compound Identification assay1->lead assay2->lead assay3 Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) assay3->lead

Caption: Experimental workflow for developing anti-cancer agents.

G cluster_pathway Kinase Signaling Pathways in Cancer cluster_inhibitor Inhibition by this compound Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras JAK JAK RTK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation CDK Cyclin-Dependent Kinase (CDK) CellCycle Cell Cycle Progression CDK->CellCycle CellCycle->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Raf Inhibitor->JAK Inhibitor->CDK

Caption: Inhibition of key oncogenic signaling pathways.

G cluster_sar Structure-Activity Relationship (SAR) Core This compound Core R1 Modification at C3 Core->R1 R2 Modification at C5 Core->R2 R3 Modification of Cyano Group Core->R3 Potency Increased Potency R1->Potency Selectivity Enhanced Selectivity R1->Selectivity R2->Potency R3->Selectivity

Caption: Logical relationship for SAR studies.

References

Application Note: Modular Synthesis Strategies for Creating a Library of 7-Azaindole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active molecules, including several FDA-approved drugs.[1] As a bioisostere of both indole and purine, the 7-azaindole core offers unique physicochemical properties, such as improved solubility and metabolic stability, making it an attractive starting point for drug discovery programs.[2][3] A majority of these molecules target protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[4] The 7-azaindole framework serves as an excellent "hinge-binding" motif, mimicking ATP by forming two critical hydrogen bonds with the kinase hinge region—the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a donor.[4][5]

This application note details a modular synthesis strategy for the efficient construction of a diverse library of 7-azaindole derivatives. By employing a series of site-selective, palladium-catalyzed cross-coupling reactions, researchers can systematically introduce a variety of functional groups at different positions of the 7-azaindole core, enabling extensive structure-activity relationship (SAR) studies and the discovery of potent and selective inhibitors.

Modular Synthesis Workflow

The cornerstone of this strategy is a multi-functionalized 7-azaindole core, which can be sequentially and selectively elaborated. A common and effective approach begins with a dihalogenated 7-azaindole, such as a 3,5-disubstituted derivative, allowing for orthogonal functionalization.[6] Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are the primary tools for introducing molecular diversity.[6][7]

The general workflow involves:

  • Core Synthesis: Preparation of a suitable N-protected, dihalogenated 7-azaindole scaffold.

  • Module 1 Addition (e.g., C5-position): A site-selective Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety.

  • Module 2 Addition (e.g., C3-position): A second, distinct cross-coupling reaction, such as a Sonogashira or another Suzuki reaction, at the remaining halogenated site.

  • Module 3 Addition (e.g., N1-position): N-alkylation or N-arylation, followed by deprotection if necessary, to yield the final library of compounds.

G cluster_0 Modular Synthesis of 7-Azaindole Library cluster_1 Diversification Steps start N-Protected 3,5-Dihalo-7-Azaindole Core step1 Suzuki-Miyaura Coupling (Module A: Aryl/Heteroaryl) start->step1 R1-B(OH)2 Pd Catalyst int1 C5-Functionalized Intermediate step1->int1 step2 Sonogashira or Suzuki Coupling (Module B: Alkyne/Aryl) int1->step2 R2-H or R2-B(OH)2 Pd Catalyst int2 C3,C5-Difunctionalized Intermediate step2->int2 step3 N-Deprotection / N-Alkylation (Module C: Alkyl/Aryl) int2->step3 end_node Diverse Library of 7-Azaindole Inhibitors step3->end_node Final Products

Fig 1. Modular workflow for 7-azaindole library synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the modular synthesis.

Protocol 1: Synthesis of N-Benzenesulfonyl-3-iodo-5-bromo-7-azaindole

This protocol describes the preparation of a key intermediate for subsequent orthogonal cross-coupling reactions.[6]

  • N-Protection: To a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes at 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield N-benzenesulfonyl-5-bromo-7-azaindole.

  • Iodination: Dissolve the N-protected intermediate (1.0 eq) in anhydrous DMF. Add N-iodosuccinimide (NIS) (1.5 eq) and stir the mixture at 60 °C for 4 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to afford the title compound.

Protocol 2: Site-Selective C5-Arylation via Suzuki-Miyaura Coupling

This protocol details the selective introduction of an aryl group at the C5 position.

  • To a degassed solution of N-benzenesulfonyl-3-iodo-5-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of Dioxane/H₂O, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 90 °C under an inert atmosphere (Argon or Nitrogen) for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C5-arylated product.

Protocol 3: C3-Alkynylation via Sonogashira Coupling

This protocol describes the subsequent functionalization at the C3 position.

  • Combine the C5-arylated intermediate from Protocol 2 (1.0 eq), terminal alkyne (2.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in a sealed tube.

  • Add anhydrous triethylamine (TEA) and DMF (5:1 ratio) and degas the mixture with argon for 15 minutes.

  • Heat the reaction at 80 °C for 6 hours or until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction mixture, filter through a pad of Celite®, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the C3,C5-disubstituted 7-azaindole.

Data Presentation: Synthesis and Biological Activity

The modular nature of this synthesis allows for the rapid generation of analogs. The yields of cross-coupling reactions and the biological activity of the resulting compounds can be systematically tabulated to establish SAR.

Table 1: Representative Suzuki-Miyaura Coupling Yields (C5-Position)

EntryArylboronic Acid (Module A)CatalystConditionsYield (%)
1Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°C, 12h85
24-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°C, 12h89
33-Pyridylboronic acidPd(dppf)Cl₂, Cs₂CO₃Dioxane/H₂O, 95°C, 10h78
42-Thienylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°C, 12h81

Table 2: Sample Biological Activity of a 7-Azaindole Library against Target Kinases

Compound IDC3-Substituent (Module B)C5-Substituent (Module A)Target KinaseIC₅₀ (nM)
AZ-001 -HPhenylCDK9/CyclinT850
AZ-002 -H4-FluorophenylHaspin14[8]
AZ-003 -H4-ChlorophenylCDK9/CyclinT210
AZ-004 -H4-ChlorophenylHaspin45
AZ-005 Phenyl2,4-difluorophenylABL>1000
AZ-006 Phenyl2,4-difluorophenylSRC55

Application in Targeting Kinase Signaling Pathways

Protein kinases are key nodes in signaling pathways that control cell fate.[4] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.[4] 7-azaindole inhibitors are typically designed as ATP-competitive inhibitors that block the kinase's catalytic activity, thereby interrupting the downstream signaling cascade. For example, Vemurafenib, a 7-azaindole derivative, specifically targets the BRAF V600E mutant kinase in the MAPK/ERK pathway, which is constitutively active in many melanomas.[4][5]

G cluster_pathway Generalized Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Survival, etc. TF->Response Inhibitor 7-Azaindole Inhibitor Inhibitor->RAF Blocks ATP Binding

Fig 2. Inhibition of the MAPK pathway by a 7-azaindole inhibitor.

Screening and Evaluation Workflow

Once a library of 7-azaindole compounds is synthesized, a systematic workflow is required to identify and characterize promising inhibitors. This typically involves a tiered approach, starting with broad screening and progressing to more detailed mechanistic studies for the most potent "hit" compounds.

G cluster_workflow Inhibitor Discovery Workflow synthesis Library Synthesis (Modular Approach) primary_screen Primary Screening (e.g., Kinase Panel @ 1µM) synthesis->primary_screen hit_id Hit Identification (>50% Inhibition) primary_screen->hit_id secondary_assay Secondary Assays (IC₅₀ Determination) hit_id->secondary_assay Hits selectivity Selectivity Profiling (Off-target kinases) secondary_assay->selectivity cell_based Cell-Based Assays (Anti-proliferative) selectivity->cell_based lead_opt Lead Optimization (SAR Studies) cell_based->lead_opt

Fig 3. Workflow for screening a 7-azaindole inhibitor library.

The modular synthetic strategies outlined in this application note provide a robust and flexible platform for the creation of diverse 7-azaindole inhibitor libraries. By leveraging the power of modern cross-coupling chemistry, researchers can systematically explore the chemical space around this privileged scaffold. This approach accelerates the identification of potent and selective kinase inhibitors and facilitates the optimization of lead compounds, ultimately contributing to the development of new therapeutic agents for a range of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Cyano-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-cyano-7-azaindole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes to this compound and other 6-substituted 7-azaindoles include the Reissert-Henze reaction and palladium-catalyzed cross-coupling reactions.[1][2] The Reissert-Henze reaction, in particular, has been developed into an efficient one-pot synthesis for a variety of 6-substituted 7-azaindoles.[2] Another approach involves the functionalization of the pyridine ring via the N-oxide of 7-azaindole.[1]

Q2: My yield of this compound is consistently low. What are the most likely causes?

A2: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Inefficient Cyanation: The introduction of the cyano group can be challenging. In some cases, side reactions, such as halogenation, may compete with cyanation, leading to a mixture of products and a lower yield of the desired compound.[1]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, some modern methods utilize microwave irradiation to enhance reaction rates and improve yields in the synthesis of azaindole derivatives.[3][4]

  • Starting Material Quality: The purity of the starting 7-azaindole or its precursor is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Purification Losses: The purification process, often involving column chromatography, can lead to significant loss of product if not optimized.[5]

Q3: How can I improve the efficiency of the cyanation step?

A3: To improve the cyanation step in the synthesis of this compound, consider the following strategies:

  • Choice of Cyanating Agent: Trimethylsilyl cyanide (TMSCN) is a commonly used cyanating agent. Its reactivity can be enhanced by the addition of an acylating agent like benzoyl chloride.[1]

  • Reaction Activation: The transformation of the pyridine ring into its N-oxide can enhance its reactivity towards nucleophilic substitution, facilitating the introduction of the cyano group at the 6-position.[1]

  • Catalyst Selection: For cross-coupling approaches, the choice of palladium catalyst and ligands is crucial for achieving high yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Ensure the use of fresh, high-purity reagents and catalyst. For palladium-catalyzed reactions, ensure the catalyst is not deactivated.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating (e.g., reflux), while others might need to be run at room temperature or below.[1] Microwave heating can be an effective alternative to classical heating to improve yields.[3]
Formation of Multiple Byproducts Side reactions are competing with the main reaction.Adjust the stoichiometry of the reactants. For instance, in the Reissert-Henze reaction, carefully control the amount of the cyanating agent and acyl halide.
Non-selective reaction.Consider a different synthetic route that offers higher selectivity for the 6-position. The one-pot Reissert-Henze reaction is reported to be selective.[2]
Difficulty in Product Purification Product co-elutes with impurities.Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation.[5]
Product is unstable under purification conditions.Consider alternative purification methods such as recrystallization if the product is a solid.

Experimental Protocols

One-Pot Synthesis of this compound via Reissert-Henze Reaction

This protocol is based on the efficient one-pot synthesis of 6-substituted 7-azaindoles.[2]

Materials:

  • 7-Azaindole-N-oxide

  • m-Chlorobenzoic acid (for salt formation)

  • Trimethylsilyl cyanide (TMSCN)

  • Base (e.g., triethylamine)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Prepare the m-chlorobenzoic acid salt of 7-azaindole-N-oxide.

  • Dissolve the salt in the chosen solvent under an inert atmosphere.

  • Add the base, followed by the dropwise addition of trimethylsilyl cyanide at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Data Summary

The following table summarizes yields reported for different synthetic strategies for 6-substituted 7-azaindoles, which can serve as a benchmark for your experiments.

Synthetic Method Substituent at C6 Yield (%) Reference
Reissert-Henze ReactionCyanoup to 95%[2]
Reissert-Henze ReactionChloroup to 51% (as a byproduct with cyanation)[1]
Suzuki CouplingAryl groups24-85%[6]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_activation Activation cluster_reaction Reissert-Henze Reaction cluster_product Final Product 7-Azaindole 7-Azaindole 7-Azaindole-N-oxide 7-Azaindole-N-oxide 7-Azaindole->7-Azaindole-N-oxide Oxidation Reissert_Complex Reissert-Henze Intermediate 7-Azaindole-N-oxide->Reissert_Complex + Acyl Halide + TMSCN This compound This compound Reissert_Complex->this compound Rearrangement Troubleshooting_Yield Start Low Yield of This compound Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Purity is High Q1->A1_Yes Yes A1_No Purify Starting Materials Q1->A1_No No Q2 Optimize Reaction Conditions? A1_Yes->Q2 A1_No->Q2 A2_Temp Vary Temperature (e.g., Microwave) Q2->A2_Temp A2_Solvent Screen Solvents Q2->A2_Solvent Q3 Investigate Cyanation Step? A2_Temp->Q3 A2_Solvent->Q3 A3_Agent Change Cyanating Agent/Activator Q3->A3_Agent End Improved Yield A3_Agent->End

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of 7-azaindole compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many of my 7-azaindole derivatives have poor aqueous solubility?

A1: The 7-azaindole scaffold, while often used as a bioisostere of indole to improve properties like solubility, can still result in compounds with low aqueous solubility.[1][2] This is often due to a combination of factors including:

  • Molecular Planarity and Crystal Packing: The flat, aromatic structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[3]

  • Lipophilicity: Substituents on the 7-azaindole core can significantly increase the compound's lipophilicity (LogP), reducing its affinity for aqueous media.[4]

  • Hydrogen Bonding: While the azaindole core has hydrogen bond donors and acceptors, strong intermolecular hydrogen bonds in the solid state can hinder dissolution.[5]

Q2: I've substituted an indole with a 7-azaindole core, but the solubility is still poor. What should I do next?

A2: While replacing an indole with a 7-azaindole moiety can enhance aqueous solubility, it may not be sufficient.[1] The next steps involve further chemical modification or formulation strategies. Consider strategies that disrupt molecular planarity or symmetry, such as adding non-planar substituents or modifying existing groups to break symmetry, which can disrupt crystal packing and improve solubility.[3] If chemical modifications are not feasible, formulation approaches like using co-solvents, adjusting pH, or creating solid dispersions should be explored.

Q3: How does pH affect the solubility of my 7-azaindole compound?

A3: The solubility of 7-azaindole and its derivatives is often pH-dependent.[6][7] The pyridine nitrogen in the 7-azaindole ring is weakly basic. In acidic conditions (lower pH), this nitrogen can become protonated, forming a salt that is typically more water-soluble than the unionized form.[8] Therefore, for weakly basic 7-azaindole compounds, decreasing the pH of the aqueous medium will generally increase solubility. Conversely, for derivatives with acidic functional groups, increasing the pH would be expected to enhance solubility.

Q4: What is a good starting point for selecting a solubility enhancement technique?

A4: The choice of technique depends on the compound's properties, the intended application (e.g., in vitro assay vs. in vivo formulation), and the desired concentration.[9] A good starting point is to:

  • Characterize the compound: Determine its pKa, LogP, and solid-state properties (crystalline vs. amorphous).

  • Assess the need: How much of an increase in solubility is required?

  • Start with simple methods: Begin with pH adjustment and the use of co-solvents, as these are often the easiest to implement for early-stage research.[10]

  • Move to advanced methods if necessary: If simple methods fail, consider more complex approaches like solid dispersions, cyclodextrin complexation, or nanotechnology-based formulations.[9][11][12]

Troubleshooting Guides

Issue 1: Compound precipitates when diluted from a DMSO stock solution into aqueous buffer.

Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, even with a small percentage of DMSO.

Troubleshooting Steps:

  • Reduce Final Concentration: Lower the final concentration of the compound in the aqueous buffer.

  • Increase Co-solvent Percentage: While keeping DMSO levels low is often desirable for biological assays, slightly increasing the percentage (e.g., from 1% to 5%) may be sufficient to maintain solubility. Be sure to run a vehicle control to check for solvent effects.

  • Use a Different Co-solvent: Test other water-miscible organic solvents like ethanol, propylene glycol, or PEG 400.[11]

  • pH Adjustment: If your compound has a basic pKa, ensure your aqueous buffer pH is sufficiently acidic to promote ionization and increase solubility.[6][8]

  • Use Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) can help maintain solubility.[13]

Issue 2: Low and inconsistent results in cell-based assays.

Possible Cause: Poor aqueous solubility is leading to an unknown and variable concentration of the compound in the assay medium, resulting in unreliable data.

Troubleshooting Steps:

  • Confirm Solubility Limit: Experimentally determine the solubility of your compound in the specific cell culture medium you are using. Do not assume it is the same as in simple buffers.

  • Prepare Formulations:

    • Complexation with Cyclodextrins: Use cyclodextrins (like HP-β-CD) to form inclusion complexes, which can significantly enhance aqueous solubility.[9][14] This is a common and effective method for cell-based work.

    • Solid Dispersions: If sufficient material is available, preparing a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC, PEG) can improve the dissolution rate and apparent solubility.[11][12]

  • Visualize Precipitation: Before adding to cells, inspect the prepared medium under a microscope to check for any visible precipitate.

Data Presentation: Solubility of 7-Azaindole & Derivatives

Table 1: Solubility of 7-Azaindole in Various Pure Solvents at Different Temperatures.

Temperature (K)SolventMolar Fraction Solubility (x10^3)
278.15Tetrahydrofuran (THF)160.12
278.15Acetone130.51
278.15Methanol100.25
278.15Ethanol45.33
278.15Acetonitrile25.17
278.15n-Hexane0.15
323.15Tetrahydrofuran (THF)490.88
323.15Acetone410.27
323.15Methanol350.64
323.15Ethanol200.45
323.15Acetonitrile110.89
323.15n-Hexane0.88

Data synthesized from the study by Deng et al. (2020). This table highlights the strong dependence of 7-azaindole solubility on both solvent choice and temperature.[15]

Table 2: Comparison of Thermodynamic Solubility for Indole vs. Azaindole Analogs.

Compound IDScaffoldR GroupAqueous Solubility (µg/mL) at pH 7.4
3c 6-Azaindole1-(2-(4-(dimethylamino)phenyl)ethyl)-1H-indole-2-carboxamide2.5 ± 0.3
3d 6-AzaindoleN-(2-(4-(piperidin-1-yl)phenyl)ethyl)-1H-indole-2-carboxamide1.8 ± 0.2
9a 7-Azaindole1-(2-(4-(dimethylamino)phenyl)ethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamideExceptionally Low*

Data from Lu et al. (2019). Note: While azaindoles can improve solubility over indoles, other structural features play a dominant role. Compound 9a had such low solubility it could not be accurately measured with the described method.[1]

Experimental Protocols

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard methods for determining thermodynamic solubility, essential for Biopharmaceutics Classification System (BCS) classification.[16][17][18]

Objective: To determine the equilibrium solubility of a 7-azaindole compound in a specific aqueous buffer.

Materials:

  • Test compound (solid powder)

  • Aqueous buffer of desired pH (e.g., pH 1.2, 4.5, 6.8 phosphate-buffered saline)[16][17]

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or LC-MS/MS for quantification

  • Calibrated analytical balance

Methodology:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 2-5 mg of compound in 1-2 mL of buffer.

  • Incubation: Place the sealed vials in an orbital shaker set to 37 °C. Agitate the suspension for a sufficient time to reach equilibrium. This is typically 24 to 48 hours.[18] For new compounds, it's recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[17]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is critical. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no fine particles are transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter. Note: Adsorption of the compound to the filter should be checked and accounted for.

  • Dilution: Immediately dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation upon cooling.[17] Record the dilution factor accurately.

  • Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility. Perform the experiment in at least triplicate.[17]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to improve the dissolution rate and apparent solubility by dispersing the drug in an amorphous, hydrophilic carrier.[11][12]

Objective: To prepare a solid dispersion of a 7-azaindole compound with a hydrophilic polymer.

Materials:

  • 7-azaindole compound (API)

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP K30), Hydroxypropyl methylcellulose (HPMC))[11]

  • A common solvent that dissolves both the API and the polymer (e.g., methanol, ethanol, acetone)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve the calculated amounts of the 7-azaindole compound and the polymer in a minimal amount of the common solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a thin, solid film is formed on the wall of the flask.

  • Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Processing: After drying, the solid dispersion can be gently ground using a mortar and pestle to obtain a fine powder.

  • Characterization (Optional but Recommended):

    • Dissolution Testing: Compare the dissolution rate of the solid dispersion to the physical mixture and the pure API.

    • Differential Scanning Calorimetry (DSC): Analyze the solid dispersion to confirm the absence of a crystalline API melting peak, which indicates the formation of an amorphous system.

    • Powder X-Ray Diffraction (PXRD): Use PXRD to confirm the amorphous nature of the API within the dispersion.

Visualizations

G cluster_0 Solubility Enhancement Workflow start Poorly Soluble 7-Azaindole Compound char Characterize Compound (pKa, LogP, solid state) start->char simple Tier 1: Simple Methods char->simple adv Tier 2: Advanced Methods simple->adv If solubility goal is not met success Solubility Goal Met simple->success If solubility goal is met adv->success

Caption: Decision workflow for selecting a solubility enhancement technique.

G cluster_1 pH-Dependent Solubility of a Weakly Basic 7-Azaindole A 7-Azaindole (R-Aza) (Low Solubility) plus_H + H+ A->plus_H B Protonated 7-Azaindole (R-AzaH+) (High Solubility) minus_H - H+ B->minus_H plus_H->B minus_H->A label_low_pH Low pH (Acidic) Equilibrium shifts right label_high_pH High pH (Basic) Equilibrium shifts left

Caption: Mechanism of pH-dependent solubility for a weakly basic 7-azaindole.

G cluster_2 Shake-Flask Solubility Assay Workflow prep 1. Add excess solid to buffer in vial incubate 2. Incubate with shaking (e.g., 24-48h at 37°C) prep->incubate separate 3. Separate solid/liquid (Centrifuge) incubate->separate collect 4. Filter supernatant separate->collect quantify 5. Dilute & Quantify (e.g., HPLC) collect->quantify result Equilibrium Solubility Value quantify->result

Caption: Experimental workflow for the shake-flask solubility assay.

References

Technical Support Center: Optimizing Azaindole Probe Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azaindole-based fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the performance of their azaindole probes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the fluorescence quantum yield of azaindole probes?

The fluorescence quantum yield of azaindole probes is highly sensitive to their local environment and chemical structure. Key influencing factors include:

  • Solvent Polarity and Hydrogen Bonding: Azaindole's fluorescence is significantly affected by the polarity of the solvent.[1][2][3][4][5] In aqueous solutions, 7-azaindole can be weakly fluorescent due to dimer formation and excited-state double proton transfer, which quenches fluorescence.[6] The interaction of the N1-H group with the solvent through hydrogen bonding is a critical factor.[1]

  • Chemical Modifications: Substitution on the azaindole ring can dramatically alter the quantum yield. For instance, methylation at the N-1 position prevents dimer formation and significantly increases fluorescence.[1][6] Glycosylation at the N-1 position has also been shown to increase the quantum yield substantially.[6][7]

  • Probe Concentration: At high concentrations, azaindole probes can form aggregates, leading to self-quenching and a decrease in fluorescence intensity.[8]

  • pH: The fluorescence of azaindole derivatives can be pH-sensitive.[3][9][10] The protonation state of the molecule can influence its electronic properties and non-radiative decay pathways.

  • Temperature: Temperature can have a complex effect on azaindole fluorescence. While an initial increase in temperature can sometimes lead to an increase in fluorescence by disrupting quenching interactions (e.g., in DNA melting studies), further increases generally lead to decreased fluorescence due to temperature-related quenching processes.[6][11]

  • Presence of Quenchers: Certain molecules or ions in the solution can act as quenchers, reducing fluorescence. This includes base stacking when azaindole is incorporated into DNA.[6][7]

Q2: Why is my azaindole probe showing low fluorescence in an aqueous buffer?

Low fluorescence of 7-azaindole in water is a commonly observed phenomenon.[1] This is often attributed to two primary mechanisms:

  • Dimer Formation: In aqueous solutions, 7-azaindole molecules can form dimers, which facilitates a double proton transfer in the excited state, a process that provides a non-radiative decay pathway and thus quenches fluorescence.[6]

  • Solvent Interactions: Water is a polar, protic solvent that can engage in hydrogen bonding with the N1-H group of the azaindole.[1] These interactions can promote internal conversion, another non-radiative process that reduces the fluorescence quantum yield.[1] It is sometimes referred to as a "water-quenched fluorescence probe," though this is a simplification as the specific microenvironment plays a crucial role.[1]

To overcome this, consider using a derivative with a modification at the N-1 position, such as 1-methyl-7-azaindole, which is known to be strongly fluorescent in water.[1]

Q3: How does incorporating an azaindole probe into a larger molecule like DNA or a protein affect its fluorescence?

Incorporation into biomolecules can lead to significant changes in the fluorescence properties of azaindole probes, most commonly quenching. For example, when 7-azaindole is incorporated into DNA, its fluorescence is greatly quenched.[6][7] This quenching is primarily due to base stacking with neighboring DNA bases.[6][7] The fluorescence intensity can also be sensitive to the conformation of the biomolecule; for instance, the fluorescence of 7-azaindole in double-stranded DNA is weaker than in single-stranded DNA.[6] This property can be exploited to monitor processes like DNA melting.[6][7]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with azaindole probes.

Problem: Weak or No Fluorescence Signal

A weak or absent fluorescence signal is a frequent challenge. Follow these steps to identify and address the root cause.

Troubleshooting Workflow

start Start: Low/No Signal check_probe 1. Verify Probe Integrity & Concentration start->check_probe check_instrument 2. Check Instrument Settings check_probe->check_instrument Probe OK sub_probe Purity (NMR/MS) Concentration (UV-Vis) Photodegradation? check_probe->sub_probe check_environment 3. Evaluate Experimental Environment check_instrument->check_environment Settings Correct sub_instrument Excitation/Emission Wavelengths Gain/Slit Widths Light Source check_instrument->sub_instrument check_quenching 4. Investigate Quenching Effects check_environment->check_quenching Environment Optimal sub_environment Solvent Polarity pH Temperature check_environment->sub_environment solution Solution Found check_quenching->solution Quenching Addressed sub_quenching Aggregation (Concentration) Binding to Quencher Contaminants check_quenching->sub_quenching

Caption: Troubleshooting workflow for low fluorescence signal.

  • Verify Probe Integrity and Concentration:

    • Purity: Impurities from synthesis can quench fluorescence. Verify the purity of your probe using techniques like NMR and Mass Spectrometry.[1] If necessary, repurify the probe.

    • Concentration: Ensure the probe concentration is appropriate. Use UV-Vis spectroscopy to accurately determine the concentration. Start with a concentration in the low micromolar range (e.g., 1-10 µM) and perform a titration to find the optimal concentration.[8]

    • Degradation: Azaindole probes can be susceptible to photobleaching.[12][13][14][15] Protect the probe from excessive light exposure. Prepare fresh solutions for your experiments.

  • Check Instrument Settings:

    • Wavelengths: Confirm that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific azaindole probe.

    • Instrument Parameters: Optimize detector gain and slit widths to maximize signal detection without introducing excessive noise.

  • Evaluate the Experimental Environment:

    • Solvent: The choice of solvent is critical.[1][3][4] If you are in a highly polar, protic solvent like water, consider testing the probe in a less polar or aprotic solvent to see if the fluorescence increases. This can help determine if solvent quenching is the primary issue.

    • pH: The fluorescence of your probe may be pH-dependent.[9][10] Verify the optimal pH range for your probe and ensure your buffer is within that range.

    • Temperature: High temperatures can increase non-radiative decay rates.[6] Ensure your experiment is conducted at a suitable and controlled temperature.

  • Investigate Potential Quenching:

    • Aggregation: High probe concentrations can lead to aggregation-caused quenching.[8] Try diluting your sample.

    • Binding Interactions: If the probe is intended to bind to a target, consider if the binding event itself is causing quenching. When incorporated into DNA, 7-azaindole fluorescence is strongly quenched by base stacking.[6][7]

    • Contaminants: The presence of quenching agents, such as certain metal ions or dissolved oxygen, can reduce the fluorescence signal.[8]

Problem: Photobleaching (Signal Fades Over Time)

Photobleaching is the irreversible photochemical destruction of a fluorophore.[8][14]

Mitigation Strategies

photobleaching Photobleaching Observed reduce_exposure Reduce Light Exposure photobleaching->reduce_exposure use_antifade Use Antifade Reagents photobleaching->use_antifade optimize_probe Optimize Probe Choice photobleaching->optimize_probe sub_exposure Lower excitation intensity Minimize exposure time reduce_exposure->sub_exposure sub_antifade Commercial antifade media Oxygen scavengers use_antifade->sub_antifade sub_probe Select more photostable derivatives optimize_probe->sub_probe

Caption: Strategies to minimize photobleaching.

  • Reduce Excitation Light:

    • Lower the intensity of the light source (e.g., use neutral density filters).[8]

    • Minimize the duration of light exposure to only what is necessary for data acquisition.[8][15]

  • Use Antifade Reagents: Incorporate commercially available antifade reagents or oxygen scavengers into your sample medium.[8][13][15]

  • Choose More Photostable Probes: If photobleaching is a persistent issue, consider synthesizing or using an azaindole derivative that is inherently more photostable.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for 7-azaindole and its derivatives to aid in experimental design and data interpretation.

Table 1: Fluorescence Quantum Yields (Φ) of 7-Azaindole Derivatives

CompoundEnvironmentQuantum Yield (Φ)Reference
7-Azaindole (7aIn)Water0.023[6][7]
1-Methyl-7-azaindoleWater (20°C)0.55[1]
7-Azaindole-riboside (7aIn-r)Aqueous Buffer0.53[6][7]
7-Azaindole in single-stranded DNAAqueous Buffer0.020[6][7]
7-Azaindole in double-stranded DNAAqueous Buffer0.016[6][7]
4-Formyl-indoleEthanol~0.22[16]
4-Nitro-indole-~0.001[16]

Table 2: Fluorescence Lifetimes (τ) of 7-Azaindole Derivatives

CompoundEnvironmentLifetime (τ)Reference
7-AzaindoleWater (20°C, pH 7)910 ps[1]
7-AzatryptophanWater (20°C, pH 7)780 ps[1]
1-Methyl-7-azaindoleWater (20°C)21 ns[1]

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of an azaindole probe using a well-characterized fluorescent standard.[17]

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under conditions where both absorb the same number of photons.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Azaindole probe (test sample)

  • Fluorescent standard with known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54)

  • Appropriate solvents

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the fluorescent standard and the test azaindole probe in the desired solvent.

    • Prepare a series of dilutions for both the standard and the test sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[17]

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution of the standard and the test sample.

    • Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to be the same for both the standard and the test sample.

    • Record the fluorescence emission spectrum for each dilution of the standard and the test sample, ensuring identical instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The resulting plot should be linear.

    • Determine the gradient (slope) of the linear fit for both the standard (GradStd) and the test sample (GradTest).

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the test sample (ΦTest) using the following equation: ΦTest = ΦStd × (GradTest / GradStd) × (η2Test / η2Std)

      • Where:

        • ΦStd is the quantum yield of the standard.

        • GradTest and GradStd are the gradients from the plots of integrated fluorescence intensity versus absorbance.

        • ηTest and ηStd are the refractive indices of the solvents used for the test and standard samples, respectively.

Signaling Pathway Diagram

S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Fluorescence Fluorescence S1->Fluorescence Radiative Decay NonRadiative Non-Radiative Decay S1->NonRadiative Non-Radiative Decay Photon_in Photon Absorption (Excitation) Photon_in->S0 Fluorescence->S0 NonRadiative->S0 sub_nonradiative Internal Conversion Intersystem Crossing Solvent Quenching NonRadiative->sub_nonradiative

Caption: Jablonski diagram illustrating fluorescence and competing decay pathways.

References

Technical Support Center: Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-azaindole derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why are traditional indole synthesis methods often ineffective for 7-azaindole derivatives?

A1: Traditional methods for indole synthesis, such as the Fischer, Bartoli, and Reissert syntheses, are often unsuitable for producing 7-azaindoles. This is primarily due to the electron-deficient nature of the pyridine-based starting materials, which can lead to low yields or reaction failure.[1]

Q2: What are the most common challenges in the functionalization of the 7-azaindole core?

A2: The most common challenges include:

  • Regioselectivity: Achieving selective substitution at a specific carbon atom (C2, C3, C4, C5, or C6) is a significant hurdle due to the electronic properties of the bicyclic system.[2][3][4]

  • Reaction Conditions: The outcome of the synthesis can be highly sensitive to the choice of reagents and reaction parameters. For example, the selection of a base can determine the product.[1][5][6]

  • Side Reactions: Unwanted side reactions, such as dimerization of starting materials or the formation of reduced byproducts like 7-azaindolines, are frequently observed.[5][7]

  • Purification: Some 7-azaindole derivatives exhibit low solubility in common organic solvents, which complicates purification by chromatography or recrystallization.[8][9]

  • N-Protection: While often necessary to direct reactions and prevent side products, the addition and removal of protecting groups on the nitrogen atom add complexity and can lower the overall yield.[10][11]

Q3: How can I control regioselectivity during the functionalization of 7-azaindole?

A3: Controlling regioselectivity is a critical aspect of 7-azaindole synthesis. Several strategies can be employed:

  • Directed ortho-Metalation (DoM): This is a powerful technique where a directing group (DG) on the nitrogen atom guides lithiation to a specific adjacent position, typically C2 or C6.[2][3] Subsequent quenching with an electrophile introduces the desired functionality.

  • Protecting Groups: The use of bulky protecting groups, such as triisopropylsilyl (TIPS), can block certain positions and direct functionalization to other sites.[11]

  • Halogen/Metal Exchange: Starting with a halogenated 7-azaindole allows for regioselective functionalization through halogen/metal exchange followed by reaction with an electrophile.[4]

  • C-H Activation: Metal-catalyzed C-H functionalization can offer direct access to specific positions, although controlling regioselectivity can be challenging and may require specific directing groups or catalytic systems.[12][13][14][15]

Troubleshooting Guides

Problem 1: Low Yield in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are essential for creating C-C bonds in 7-azaindole synthesis, but they can be prone to low yields.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Poisoning The pyridine nitrogen in the 7-azaindole ring can coordinate to the metal catalyst, leading to deactivation. Using N-protected substrates can mitigate this issue.[16]
Inappropriate Ligand The choice of ligand is crucial for catalytic activity and stability. For Suzuki-Miyaura reactions, ligands like SPhos have been shown to be effective.[17] Experiment with different phosphine-based ligands to find the optimal one for your specific substrate.
Suboptimal Base or Solvent The base and solvent system can significantly impact the reaction outcome. For Suzuki-Miyaura couplings of 4-bromo-7-azaindoles, a combination of Xantphos, Cs₂CO₃, and dioxane has been successfully used for C-N bond formation, while K₂CO₃ was found to be crucial for C-O coupling.[18] Screen different bases (e.g., carbonates, phosphates) and solvents (e.g., toluene, dioxane, DMF).
Low Reaction Temperature Some cross-coupling reactions require elevated temperatures to proceed efficiently. Microwave heating can sometimes dramatically accelerate reaction times and improve yields.[19][20]
Problem 2: Formation of 7-Azaindoline Byproduct Instead of 7-Azaindole

The unintended formation of the reduced 7-azaindoline instead of the desired aromatic 7-azaindole can occur in certain reaction pathways.

Troubleshooting Workflow:

G Troubleshooting 7-Azaindoline Formation start 7-Azaindoline byproduct observed check_base Identify the base used in the reaction start->check_base is_LiN Is the base LiN(SiMe3)2? check_base->is_LiN switch_base Switch to KN(SiMe3)2 is_LiN->switch_base Yes other_base Other base used is_LiN->other_base No check_conditions Review other reaction conditions (temperature, solvent, reaction time) other_base->check_conditions optimize Systematically optimize conditions check_conditions->optimize

Caption: Troubleshooting workflow for unwanted 7-azaindoline formation.

Explanation: In domino reactions involving 2-fluoro-3-methylpyridine and aldehydes, the choice of the alkali-amide base is critical. The use of LiN(SiMe₃)₂ has been shown to selectively produce the 7-azaindoline, whereas KN(SiMe₃)₂ favors the formation of the desired 7-azaindole.[1][5][6] Therefore, if you are observing the formation of the 7-azaindoline byproduct, switching the base to KN(SiMe₃)₂ is a primary troubleshooting step.

Problem 3: Poor Regioselectivity in C-H Functionalization

Direct C-H functionalization is an attractive strategy but can suffer from a lack of regioselectivity.

Strategies for Improving Regioselectivity:

G Strategies for Regioselective C-H Functionalization start Poor Regioselectivity in C-H Functionalization dom Directed ortho-Metalation (DoM) - Introduce a directing group (e.g., carbamoyl) - Use a strong base (e.g., LDA) - Quench with an electrophile start->dom pd_cat Directed Palladium Catalysis - Utilize a directing group that coordinates to the catalyst start->pd_cat steric Steric Hindrance - Introduce a bulky protecting group (e.g., TIPS) to block reactive sites start->steric electronic Electronic Control - Modify substituents to alter the electronic density of the rings start->electronic

Caption: Approaches to enhance regioselectivity in C-H functionalization.

Detailed Methodologies:

  • Directed ortho-Metalation (DoM) for C6-Substitution:

    • Protection: Protect the N1-position of 7-azaindole with a carbamoyl group.

    • Metalation: Treat the N-protected 7-azaindole with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to selectively deprotonate the C6 position.[2][3]

    • Electrophilic Quench: Introduce an electrophile to react with the lithiated intermediate, resulting in a C6-substituted 7-azaindole.[2][3]

  • Iterative Functionalization via DMG Dance: A carbamoyl directing group can be "danced" from the N7 to the N1 position, allowing for sequential functionalization at different positions of the 7-azaindole core.[2][3]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling of 3,6-Dibromo-7-azaindole:

This protocol is adapted from a one-pot sequential synthesis of C3,C6-diaryl 7-azaindoles.[17]

  • Initial Reaction Setup: To a solution of 3,6-dibromo-7-azaindole (1.0 equiv) in a toluene/ethanol (1:1) mixture, add the first arylboronic acid (1.1 equiv) and Cs₂CO₃ (2.0 equiv).

  • First Catalytic Cycle: Add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %). Heat the reaction mixture at 60 °C.

  • Second Catalytic Cycle: After the initial reaction is complete (as monitored by TLC), add a second portion of Pd₂(dba)₃ (10 mol %) and SPhos (20 mol %) to the reaction mixture.

  • Second Coupling: Add the second arylboronic acid (1.1 equiv) and heat the mixture to 110 °C until the reaction is complete.

  • Workup and Purification: After cooling to room temperature, perform a standard aqueous workup. The crude product is then purified by column chromatography on silica gel to yield the desired C3,C6-diaryl 7-azaindole.

Quantitative Data Summary:

The following table summarizes the yields for the synthesis of C3,C6-diaryl 7-azaindoles using the one-pot Suzuki-Miyaura cross-coupling reaction under optimized conditions.[17]

EntryC3-Aryl GroupC6-Aryl GroupYield (%)
1PhenylPhenyl88
24-MethoxyphenylPhenyl85
34-FluorophenylPhenyl75
4Phenyl4-Methoxyphenyl82

This data illustrates that the reaction conditions are tolerant of both electron-donating and electron-withdrawing groups on the arylboronic acids, providing good to excellent yields.[17]

References

Strategies to prevent photobleaching of 6-Cyano-7-azaindole in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the photobleaching of 6-Cyano-7-azaindole in microscopy applications. The guides and FAQs below address common issues to help you optimize your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This process occurs when the fluorophore, after excitation, enters a reactive triplet state. In this state, it can interact with molecular oxygen to generate reactive oxygen species (ROS) which, in turn, can chemically damage the fluorophore, rendering it non-fluorescent.[1][2] For cyanine-based and similar heterocyclic fluorophores like this compound, this photooxidative damage is a primary cause of signal loss during microscopy experiments.[3]

Q2: What are the primary strategies to minimize photobleaching during live-cell imaging?

There are four main strategies to reduce photobleaching in live-cell imaging:

  • Reduce Light Intensity: Lower the power of the excitation light source (e.g., LED, mercury, or xenon-arc lamps). This reduces the frequency of excitation cycles, extending the fluorophore's life. However, this may also dim the emission signal, so a balance is necessary.[4][5]

  • Minimize Exposure Time: Keep the sample's exposure to light as short as possible. This can be achieved by turning off the light source between image acquisitions and using the lowest necessary exposure time.[4][6]

  • Use Antifade Reagents: Incorporate antifade reagents into your imaging media. These reagents, often ROS scavengers, help to quench the chemical reactions that lead to photobleaching. For live-cell imaging, it is crucial to use reagents with low cytotoxicity, such as Trolox.[5]

  • Select Photostable Fluorophores: When possible, choose newer, more photostable fluorophores that are inherently more resistant to bleaching.[4][7]

Q3: Which antifade agents are recommended for fixed samples containing cyanine-like dyes?

The choice of antifade reagent is critical for preserving fluorescence. For cyanine dyes and structurally similar fluorophores, it is highly recommended to use mounting media containing n-Propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) .[8][9] These agents are effective at scavenging the reactive oxygen species that cause photobleaching.[9]

Q4: Are there any antifade agents that should be avoided when working with this compound?

Yes. You should avoid mounting media that contain p-Phenylenediamine (PPD) . While PPD is a very effective antifade agent for many fluorophores, it has been reported to react chemically with cyanine dyes, causing cleavage of the molecule and resulting in weak and diffuse fluorescence.[8][9][10] Given the structural similarities, it is prudent to avoid PPD when working with this compound.

Q5: How can I optimize my microscope settings to reduce photobleaching?

Optimizing your imaging parameters is a key step in preventing photobleaching:

  • Use a Sensitive Detector: Employ a high quantum efficiency camera or photomultiplier tube (PMT). This allows you to use lower excitation power and shorter exposure times while still capturing a strong signal.[8]

  • Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its spectral properties, providing a simple way to minimize photobleaching.[5][7]

  • Select Appropriate Filters: Use high-quality bandpass filters that match the excitation and emission spectra of this compound to maximize signal collection and minimize exposure to unnecessary wavelengths.

  • Minimize Z-stacks: When performing 3D imaging, only collect the number of Z-slices essential to answer your scientific question to reduce overall light exposure.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Rapid Signal Fading 1. Excitation light is too intense.2. Exposure time is too long.3. Incompatible or absent antifade reagent.4. High oxygen concentration in the medium.1. Reduce laser/lamp power. Use a neutral density filter.[7]2. Decrease camera exposure time.[4]3. Use a fresh, appropriate antifade mounting medium (e.g., containing NPG or DABCO). Avoid PPD-based media.[8][10]4. Ensure your mounting medium is fresh and properly prepared to maximize the effectiveness of oxygen-scavenging antifade agents.[8]
Low Initial Fluorescence Intensity 1. Antifade reagent is quenching the signal.2. Suboptimal imaging buffer pH.3. Low fluorophore concentration or labeling efficiency.1. Some antifade agents can cause an initial drop in fluorescence. Try a different formulation (e.g., Mowiol) or a combination of agents.[10][11]2. Ensure the pH of your mounting medium is optimal for your fluorophore. Most common media are buffered around pH 8.5-9.0.3. Optimize your staining protocol to ensure sufficient labeling of the target structure.
High Background or Autofluorescence 1. PPD-based antifade medium is degrading the dye.2. Insufficient washing steps during staining.3. Contaminated reagents or autofluorescent mounting medium.1. PPD can cause diffuse fluorescence with cyanine dyes. Switch to an NPG or DABCO-based medium.[8][10]2. Increase the number and duration of wash steps after antibody or dye incubation to remove unbound molecules.[8]3. Use fresh, high-purity reagents and a quality commercial mounting medium known for low autofluorescence.

Quantitative Data

Antifade AgentChemical NameAdvantagesDisadvantages
NPG n-Propyl gallateEffective for many fluorophores, including cyanines.[8][9] Low toxicity, can be used in some live-cell applications.[10]Can be difficult to dissolve, requiring prolonged heating.[9][10] May have anti-apoptotic properties, potentially interfering with biological studies.[9][10]
DABCO 1,4-Diazabicyclo[2.2.2]octaneLess toxic than PPD.[9][10] Suitable for live-cell imaging.Less effective at preventing fading compared to PPD.[9][10] May also have anti-apoptotic properties.[10]
Trolox 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acidWater-soluble Vitamin E analog. Low cytotoxicity, ideal for live-cell imaging.[5]May require optimization of working concentration depending on the cell type.[5]
PPD p-PhenylenediamineVery effective antifading agent for many common dyes (e.g., FITC).[9][11]Not recommended for cyanine dyes. Can react with and cleave the cyanine molecule, leading to weak and diffuse signals.[8][9][10]

Experimental Protocols

Protocol 1: Preparation of Antifade Mounting Medium with n-Propyl Gallate (NPG)

This protocol describes how to prepare a glycerol-based antifade mounting medium suitable for cyanine-like fluorophores.[8]

Materials:

  • Glycerol (high purity)

  • 10X Phosphate-buffered saline (PBS)

  • n-Propyl gallate (NPG) powder

  • Distilled water

  • 50 mL conical tube

Procedure:

  • Prepare a 90% Glycerol Solution: In a 50 mL conical tube, combine 45 mL of glycerol with 5 mL of 10X PBS.

  • Mix Thoroughly: Vortex the tube or invert it repeatedly until the solution is homogeneous.

  • Add n-Propyl Gallate: Weigh out 0.25 g of NPG powder and add it to the glycerol/PBS solution. This achieves a final concentration of 0.5% (w/v).

  • Dissolve the NPG: NPG can be difficult to dissolve. Secure the capped tube in a water bath or on a heat block at 50-60°C. Mix by inversion every 15-20 minutes until the NPG is completely dissolved. This may take several hours.

  • Check and Adjust pH: Once dissolved and cooled to room temperature, check the pH. If necessary, adjust to pH 8.5-9.0 using NaOH.

  • Storage: Store the mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: General Workflow for Sample Mounting
  • Final Wash: After the final wash step of your immunofluorescence or staining protocol, carefully aspirate as much liquid as possible from the coverslip or slide without allowing the sample to dry out.

  • Apply Antifade Medium: Place a small drop (10-20 µL) of the NPG antifade mounting medium onto the microscope slide for each coverslip.

  • Mount Coverslip: Gently lower the coverslip, cell-side down, onto the drop of medium. Avoid trapping air bubbles.

  • Remove Excess Medium: Carefully blot away any excess mounting medium from the edges of the coverslip using a lab wipe.

  • Seal Coverslip (Optional but Recommended): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant. Allow it to dry completely.

  • Curing and Storage: Allow the mounting medium to cure or harden, typically for a few hours at room temperature in the dark. For long-term storage, keep slides at 4°C or -20°C, protected from light.

Visualizations

Photobleaching_Mechanism cluster_cycle S0 Ground State (S₀) Excitation Photon Absorption (Excitation Light) S1 Singlet Excited State (S₁) Excitation->S1 Fluorescence Fluorescence S1->Fluorescence Photon Emission ISC Intersystem Crossing S1->ISC T1 Triplet State (T₁) ISC->T1 ROS Reactive Oxygen Species (ROS) Generation T1->ROS + O₂ Bleached Photobleached Fluorophore ROS->Bleached Oxidative Damage

Caption: The Jablonski diagram illustrates the photobleaching process.

Troubleshooting_Workflow Start Start: Rapid Photobleaching Observed Check_Power Is Excitation Power Minimized? Start->Check_Power Reduce_Power Action: Reduce Laser/Lamp Power Use ND Filter Check_Power->Reduce_Power No Check_Exposure Is Exposure Time Minimized? Check_Power->Check_Exposure Yes Reduce_Power->Check_Exposure Reduce_Exposure Action: Decrease Exposure Time Increase Camera Gain/Binning Check_Exposure->Reduce_Exposure No Check_Antifade Is an Appropriate Antifade Agent Used? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Use_Antifade Action: Use Fresh Medium with NPG, DABCO, or Trolox (Avoid PPD) Check_Antifade->Use_Antifade No End Problem Resolved Check_Antifade->End Yes Use_Antifade->End Contact If problem persists, consider advanced techniques (e.g., different fluorophore) End->Contact Antifade_Selection Start Select Antifade Agent Sample_Type Fixed or Live Cells? Start->Sample_Type Live_Cell Live Cells Sample_Type->Live_Cell Live Fixed_Cell Fixed Cells Sample_Type->Fixed_Cell Fixed Use_Trolox Use Low-Toxicity Agent (e.g., Trolox) Live_Cell->Use_Trolox Check_Dye Is Fluorophore a Cyanine-type? Fixed_Cell->Check_Dye Is_Cyanine Yes Check_Dye->Is_Cyanine Yes Not_Cyanine No Check_Dye->Not_Cyanine No Avoid_PPD Use NPG or DABCO AVOID PPD Is_Cyanine->Avoid_PPD Use_General General Purpose Agents are Suitable (PPD, NPG, etc.) Not_Cyanine->Use_General

References

Technical Support Center: Refinement of 6-Cyano-7-azaindole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of 6-Cyano-7-azaindole. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for the purification of this compound is column chromatography using silica gel as the stationary phase. This technique is well-suited for separating the target compound from starting materials, by-products, and other impurities generated during synthesis. Recrystallization can be employed as a final step to achieve high purity.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The choice of solvent system is critical for achieving good separation. A common approach for azaindole derivatives is to use a mixture of a non-polar solvent and a moderately polar solvent. Typical solvent systems include hexane/ethyl acetate or dichloromethane/methanol. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.

Q3: My this compound is a solid. How should I load it onto the column?

A3: For solid samples, a dry loading technique is recommended to ensure a uniform application and better separation. This involves pre-adsorbing the crude product onto a small amount of silica gel before carefully adding it to the top of the packed column.

Q4: What are the potential impurities I might encounter during the purification of this compound?

A4: Common impurities can originate from the synthetic route employed. If this compound is synthesized via cyanation of a bromo-precursor (e.g., 6-Bromo-7-azaindole), potential impurities include unreacted starting material, residual palladium catalyst from the coupling reaction, and various side-products.

Q5: Can I use recrystallization to purify this compound?

A5: Yes, recrystallization is a valuable technique for the final purification of this compound to obtain a highly pure crystalline solid. Suitable solvent systems for cyano-substituted aromatic compounds often include ethanol/water or toluene.[1] The choice of solvent depends on the solubility profile of your compound and its impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound from Impurities 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Poor column packing (channeling or cracking).1. Optimize the mobile phase using TLC. If spots are too close, try a shallower gradient or a different solvent system. 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the column carefully, ensuring a homogenous and air-free stationary phase.
Low Yield of Purified Product 1. Irreversible adsorption onto the silica gel. 2. Product is too soluble in the mobile phase and elutes too quickly. 3. Decomposition on silica gel.1. For polar and basic compounds like azaindoles, strong interaction with acidic silanol groups on silica can occur. Consider deactivating the silica gel with a small amount of a basic additive like triethylamine in the eluent.[2] 2. Use a less polar solvent system to slow down the elution of the product. 3. Test the stability of your compound on a small amount of silica before performing a large-scale purification. If decomposition is observed, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
Product Contaminated with an Unknown Impurity 1. Co-elution with an impurity that has a similar Rf value. 2. A new impurity formed during purification.1. Try a different solvent system to alter the selectivity of the separation. 2. As mentioned, check for on-column decomposition. Analyze fractions by TLC or HPLC to monitor for the appearance of new spots.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Try a different solvent or a solvent/anti-solvent system (e.g., dissolve in a good solvent and add a poor solvent until turbidity is observed).[1]
Oiling Out (Product Separates as a Liquid) 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too fast.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery of Crystals 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent for washing the crystals. 2. Use a heated funnel and pre-heat all glassware during hot filtration to prevent the solution from cooling and crystallizing prematurely.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is an exemplary method based on the purification of similar indole derivatives.[3]

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Carefully pour the slurry into the column, ensuring even packing and no air bubbles.

  • Allow the silica to settle and then add a thin layer of sand on top.

2. Sample Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product).

  • Evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

3. Elution:

  • Begin elution with the initial, least polar solvent mixture.

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc., Hexane:Ethyl Acetate) to elute the this compound.

  • Collect fractions and monitor them by TLC.

4. Fraction Analysis and Product Isolation:

  • Identify the fractions containing the pure product using TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol is a general method for the recrystallization of cyano-aromatic compounds.[1]

1. Solvent Selection:

  • Choose a suitable solvent or solvent system (e.g., ethanol/water or toluene) where the compound has high solubility at elevated temperatures and low solubility at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.

3. Crystallization:

  • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If using a solvent/anti-solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until a slight cloudiness persists, then add a few drops of the good solvent (ethanol) to redissolve it. Allow to cool slowly.

4. Isolation and Drying:

  • Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity Check (TLC/HPLC) column_chromatography->purity_check recrystallization Recrystallization pure_product Pure this compound recrystallization->pure_product purity_check->recrystallization If further purification is needed purity_check->pure_product If pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Start Purification poor_separation Poor Separation? start->poor_separation check_purity Is the product pure? end Pure Product Obtained check_purity->end Yes no_crystals No Crystals? check_purity->no_crystals No, try Recrystallization low_yield Low Yield? poor_separation->low_yield No optimize_solvent Optimize Solvent System poor_separation->optimize_solvent Yes low_yield->check_purity No deactivate_silica Deactivate Silica low_yield->deactivate_silica Yes reduce_load Reduce Sample Load optimize_solvent->reduce_load oiling_out Oiling Out? no_crystals->oiling_out No concentrate_solution Concentrate Solution no_crystals->concentrate_solution Yes oiling_out->check_purity No slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes change_solvent Change Solvent concentrate_solution->change_solvent

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions for Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for palladium-catalyzed cross-coupling reactions involving azaindole substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My palladium-catalyzed cross-coupling reaction with an azaindole substrate is not working or giving a very low yield. What are the general parameters I should investigate?

A1: Low or no yield in palladium-catalyzed cross-coupling reactions with azaindoles can stem from several factors. Azaindoles present unique challenges due to the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity.[1][2] A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow: General Reaction Failure

troubleshooting_workflow start Low/No Yield catalyst Catalyst System (Pd Source & Ligand) start->catalyst Screen Catalyst/ Ligand Combination base Base Selection catalyst->base Optimize Base success Improved Yield catalyst->success solvent Solvent Choice base->solvent Screen Solvents base->success temp Reaction Temperature & Time solvent->temp Adjust Temperature/ Time solvent->success reagents Reagent Quality & Stoichiometry temp->reagents Check Reagents temp->success reagents->success

Caption: General troubleshooting workflow for low-yield palladium-catalyzed cross-coupling reactions.

Here are key areas to focus on:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is critical.[1][3] For electron-rich azaindoles, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[1][4] Pre-catalysts can also be beneficial as they are more resistant to undesirable azaindole coordination.[1]

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., t-BuONa).[3][5] For unprotected azaindoles, a strong base like LiHMDS can be used to deprotonate both the amine and the azaindole N-H, potentially reducing side reactions.[1]

  • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[3][6] The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species.

  • Temperature and Reaction Time: These reactions often require elevated temperatures (e.g., 60-120 °C).[3][4] Optimization of both temperature and reaction time is necessary, as prolonged heating can lead to catalyst decomposition or side product formation.

  • Reagent Quality: Ensure the purity of your azaindole substrate, coupling partner, and reagents. Boronic acids, for instance, can degrade over time.[7] Degassing the reaction mixture to remove oxygen is essential to prevent oxidation of the palladium catalyst and phosphine ligands.[7][8]

Suzuki-Miyaura Coupling

Q2: I am attempting a Suzuki-Miyaura coupling on a halo-azaindole, but I'm observing significant homocoupling of my boronic acid and/or dehalogenation of my azaindole. How can I minimize these side reactions?

A2: Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in Suzuki-Miyaura couplings.[7]

Logical Relationship of Side Reactions in Suzuki Coupling

suzuki_side_reactions cluster_desired Desired Pathway cluster_side Side Reactions A Aryl Halide (Ar-X) Pd0 Pd(0) Catalyst A->Pd0 Oxidative Addition Dehalo Dehalogenation (Ar-H) A->Dehalo Hydride Source (Solvent/Base) B Boronic Acid (R-B(OH)2) Desired Cross-Coupling (Ar-R) B->Desired Reductive Elimination Homo Homocoupling (R-R) B->Homo Oxidative Conditions Pd0->B Transmetalation Base Base Base->B Activation

Caption: Pathways leading to desired and side products in Suzuki-Miyaura coupling.

To address these issues:

  • Optimize Catalyst and Ligand: For challenging substrates, using a highly active catalyst system can promote the desired cross-coupling over side reactions. The use of bulky, electron-rich ligands like SPhos can be beneficial.[4]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes promote homocoupling.[4][9]

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[7] Ensure your solvent and reaction setup are thoroughly degassed.

  • Choice of Base and Solvent: The combination of base and solvent can influence the rate of competing reactions. For instance, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[10]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. A temperature screen is advisable.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 3-iodo-6-chloro-7-azaindole [4]

ParameterCondition
Palladium Source Pd₂(dba)₃ (5 mol %)
Ligand SPhos (5 mol %)
Boronic Acid 1.2 equivalents
Base Cs₂CO₃ (2 equivalents)
Solvent Toluene/Ethanol (1:1)
Temperature 60 °C

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination on a halo-azaindole is sluggish. What are the key factors to consider for this transformation?

A3: The Buchwald-Hartwig amination of halo-azaindoles can be challenging due to potential catalyst inhibition by the azaindole nitrogen.[1][2]

Key considerations include:

  • Catalyst System: Palladium precatalysts based on biaryl phosphine ligands like RuPhos and BrettPhos are highly effective for this transformation, as they are efficiently converted to the active monoligated Pd(0) complex.[1]

  • Base Selection: A strong base such as LiHMDS can be advantageous for unprotected halo-azaindoles. It deprotonates both the amine nucleophile and the azaindole N-H, which may reduce the rate of undesired side reactions.[1]

  • Protecting Groups: While methods for unprotected azaindoles exist, N-protection can sometimes improve yields and reaction times, though the effect may be marginal.[3]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 4-chloroazaindole [1]

Pd Precatalyst (0.5 mol %)LigandYield (%)
RuPhos precatalystRuPhos94
SPhos precatalystSPhos92
XPhos precatalystXPhos89
Pd(OAc)₂RuPhos89

Sonogashira Coupling

Q4: I am performing a Sonogashira coupling with a halo-azaindole and a terminal alkyne, but the reaction is not proceeding to completion. What should I check?

A4: Incomplete conversion in Sonogashira couplings of azaindoles can be due to several factors.

  • Catalyst System: The classic Pd/Cu co-catalyst system (e.g., Pd(PPh₃)₄/CuI) is commonly used.[6][11] The ratio of palladium to copper can be important.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, which also often serves as the solvent or co-solvent.[6]

  • N-Protection: For some azaindole substrates, N-protection might be necessary to achieve good yields, as the unprotected N-H can interfere with the reaction.[6][11]

  • Temperature: Reactions are often run at room temperature to 60 °C.[6] Higher temperatures can sometimes lead to side reactions, including alkyne homocoupling (Glaser coupling).

Table 3: Conditions for Sonogashira Coupling of Amino-halopyridines for Azaindole Synthesis [6][11]

Palladium SourceCopper SourceBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂CuIEt₃NDMFRT - 60
Pd(PPh₃)₄CuIEt₃NDMFRT - 60

Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Unprotected Halo-7-azaindoles [1]

  • To an oven-dried vial equipped with a stir bar, add the halo-7-azaindole (1.0 equiv), the palladium precatalyst (0.005-0.02 equiv), and the ligand (if using Pd(OAc)₂ as the source).

  • Seal the vial with a septum and purge with argon.

  • Add the amine (1.2 equiv) followed by the solvent (e.g., dioxane).

  • Add the base (e.g., LiHMDS, 2.2 equiv) portion-wise.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Halogenated 4-Azaindoles [12]

  • In a round-bottom flask, dissolve the halogenated 4-azaindole (1.0 mmol) and the boronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Add potassium carbonate (3.0 mmol) to the solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Enhancing the Metabolic Stability of 5-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of 5-azaindole derivatives.

Troubleshooting Guide: Low Metabolic Stability

Encountering high clearance or a short half-life with a promising 5-azaindole derivative can be a significant hurdle in drug discovery. This guide provides a systematic approach to diagnosing and resolving metabolic stability issues.

Problem: My 5-azaindole compound exhibits high clearance in Human Liver Microsomes (HLM).

A high turnover rate in HLM typically indicates rapid metabolism by Cytochrome P450 (CYP) enzymes.[1] The following workflow can help identify and address the issue.

start High Clearance Observed in HLM Assay metid Perform Metabolite Identification (MetID) Studies start->metid soft_spot Identify Metabolic 'Soft Spot(s)' on the Molecule metid->soft_spot strategy Select Modification Strategy soft_spot->strategy deuteration Deuteration strategy->deuteration Block C-H bond cleavage bioisostere Bioisosteric Replacement strategy->bioisostere Replace labile group blocking Steric Hindrance/Blocking Group strategy->blocking Prevent enzyme access synthesis Synthesize Analogs deuteration->synthesis bioisostere->synthesis blocking->synthesis reassay Re-assay in HLM synthesis->reassay success Improved Metabolic Stability reassay->success fail No Improvement (Re-evaluate MetID & Strategy) reassay->fail

Caption: Troubleshooting workflow for high HLM clearance.

Step-by-Step Troubleshooting:

  • Confirm Compound Integrity: Before extensive investigation, verify the identity, purity, and stability of your compound stock solution. Degradation in the assay buffer can be mistaken for metabolism.

  • Perform Metabolite Identification: Use techniques like LC-MS/MS to identify the major metabolites formed during incubation with liver microsomes. This is crucial for pinpointing the exact site of metabolic attack. Common metabolic pathways for aza-aromatic compounds include hydroxylation, N-dealkylation, and amide hydrolysis.[2][3]

  • Identify Metabolic Hotspots: Based on the metabolite structures, identify the "soft spots" on your 5-azaindole derivative. Aromatic rings and benzylic positions are often susceptible to CYP-mediated oxidation.[4] In silico prediction models can also help guide this analysis.[1]

  • Implement a Structural Modification Strategy: Once the metabolic hotspot is identified, several strategies can be employed to block metabolism:

    • Deuteration: Replacing a hydrogen atom with its heavy isotope, deuterium, at a site of metabolism can slow down the rate of C-H bond cleavage, a common rate-limiting step in CYP-mediated reactions.[5][6][7] This is known as the kinetic isotope effect.[8]

    • Bioisosteric Replacement: Substitute the metabolically labile group with a bioisostere that is more resistant to metabolism while retaining the desired biological activity.[9][10][11] For example, replacing a metabolically susceptible phenyl ring with a pyridine or other heterocyclic ring can improve stability.[4]

    • Introduction of Blocking Groups: Introducing a sterically hindering group (e.g., a fluoro or methyl group) near the metabolic hotspot can prevent the compound from fitting into the active site of the metabolic enzyme.

    • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Introducing polar functional groups can sometimes reduce binding to CYP enzymes and thereby decrease metabolism.[12]

Frequently Asked Questions (FAQs)

Q1: My 5-azaindole derivative is stable in liver microsomes but shows high clearance in hepatocytes. What could be the reason?

A1: This discrepancy suggests that metabolic pathways other than those mediated by microsomal (Phase I) enzymes are responsible for the clearance.[13] Key possibilities include:

  • Phase II Metabolism: The compound might be rapidly conjugated by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are present in hepatocytes but not fully active in standard microsomal assays unless specific cofactors are added.[14][15]

  • Cytosolic Enzyme Metabolism: Enzymes in the cell cytosol, such as Aldehyde Oxidase (AO), could be metabolizing your compound.[15][16] Aza-aromatic systems like azaindoles can be particularly susceptible to AO-mediated metabolism.

  • Active Transporter Uptake: The compound may be actively taken up into hepatocytes, leading to high intracellular concentrations and subsequent metabolism, a process not fully captured in microsomal assays.

To investigate, you should perform stability assays in different subcellular fractions, such as liver S9 fractions (containing both microsomal and cytosolic enzymes) and cytosol, to pinpoint the source of the instability.[15]

Q2: What are the most common sites of metabolism on the 5-azaindole core itself?

A2: While substituents on the core are often the primary sites of metabolism, the 5-azaindole ring system itself can be a target. The electron-rich pyrrole moiety is generally more susceptible to oxidation than the pyridine ring.[17] Potential sites include:

  • Oxidation of the pyrrole ring: This can lead to the formation of various hydroxylated metabolites.

  • Oxidation of the pyridine ring: Although less common, N-oxidation of the pyridine nitrogen can occur.

The specific site is highly dependent on the substitution pattern of the derivative and the specific CYP isozymes involved.

Q3: How can I use bioisosterism to improve the metabolic stability of my 5-azaindole series?

A3: Bioisosterism is a powerful strategy to mitigate metabolic liabilities.[18] The key is to replace a metabolically unstable fragment with a more robust one while preserving the key interactions required for biological activity.

G cluster_0 Metabolically Labile Group cluster_1 Metabolically Stable Bioisostere labile e.g., Phenyl, Amide, Carboxylic Acid stable e.g., Pyridine, Tetrazole, Oxetane, Bicyclohexyl labile->stable Replace with

Caption: General concept of bioisosteric replacement.

  • For a labile phenyl group: Consider replacing it with a pyridine, pyrazole, or other heteroaromatic ring. The introduction of a nitrogen atom can reduce electron density and decrease susceptibility to CYP-mediated oxidation.[4]

  • For a labile amide bond: Amide bonds can be susceptible to hydrolysis by proteases.[10] Consider replacement with metabolically stable mimics like triazoles, oxetanes, or even a transposed amide.[10][18]

  • For a terminal methyl group: A terminal methyl group on an alkyl chain is often hydroxylated. Replacing it with a trifluoromethyl group (CF₃) or cyclopropyl group can block this metabolic pathway.

Q4: Will deuterating my compound affect its potency or selectivity?

A4: Generally, deuteration is considered a "silent" modification in that it does not significantly alter the compound's shape or electronic properties.[8] Therefore, it is not expected to have a major impact on the compound's affinity for its target (potency) or its off-target binding profile (selectivity). However, the primary goal of deuteration is to improve the pharmacokinetic profile by reducing metabolic clearance.[7] It is always essential to re-evaluate the full biological profile of the deuterated analog.

Quantitative Data Summary

The following table summarizes representative data from in vitro metabolic stability assays for different structural modifications aimed at improving stability. Note: These are illustrative values and actual results will vary based on the specific compound and assay conditions.

Compound IDStructural ModificationAssay Systemt₁/₂ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-01 Unmodified 5-azaindoleHLM< 5> 200
Analog-01a Deuteration at primary metabolic siteHLM2545
Analog-01b Phenyl ring replaced with Pyridyl ringHLM4028
Analog-01c Introduction of a cyclopropyl groupHLM> 60< 10
Parent-02 UnmodifiedHepatocytes15110
Analog-02a Labile ester replaced with amideHepatocytes5530

Key Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay assesses the metabolic stability of a compound primarily due to Phase I (CYP-mediated) metabolism.[19]

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled Human Liver Microsomes (commercially available).

  • Phosphate Buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

  • Acetonitrile with internal standard for reaction termination and sample analysis.

2. Procedure:

  • Prepare a microsomal suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[19]

  • Add the test compound to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[20]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg/mL protein concentration).

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways.[14]

1. Materials:

  • Cryopreserved human hepatocytes.

  • Hepatocyte incubation medium (e.g., Williams' Medium E).

  • Test compound stock solution.

  • Positive and negative control compounds.

  • Materials for sample quenching and analysis as described in the HLM protocol.

2. Procedure:

  • Thaw and prepare a suspension of viable hepatocytes in the incubation medium according to the supplier's protocol.

  • Adjust the cell density (e.g., to 0.5 - 1.0 x 10⁶ viable cells/mL).

  • Add the test compound to the hepatocyte suspension (final concentration e.g., 1 µM).

  • Incubate the suspension at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.

  • Quench the reaction and process the samples as described in the HLM protocol.

3. Data Analysis:

  • Data analysis is performed similarly to the HLM assay to determine the half-life and intrinsic clearance. The clearance value is typically normalized per million cells.

References

Addressing regioselectivity issues in the functionalization of the 7-azaindole ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity challenges in the functionalization of the 7-azaindole ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of reactivity on the 7-azaindole ring for electrophilic substitution?

The reactivity of the 7-azaindole ring towards electrophiles is dictated by the electron density of the two fused rings. The pyrrole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The C3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution. The order of reactivity for electrophilic substitution is generally C3 > C2 > C6 > C4 > C5.

Q2: How can I achieve selective functionalization at the C3 position?

Selective functionalization at the C3 position is often the most straightforward due to its inherent reactivity. Several methods can be employed:

  • Halogenation: Direct bromination or iodination often occurs selectively at the C3 position under mild conditions. For example, using N-iodosuccinimide (NIS) in DMF can lead to selective C3-iodination.[1][2]

  • Chalcogenation: Iodine-catalyzed methods allow for the regioselective introduction of sulfur or selenium moieties at the C3 position.[3][4][5]

  • Alkenylation: Palladium-catalyzed oxidative alkenylation can be directed to the C3 position.[6]

Q3: What strategies can be used for selective functionalization at the C2 position?

Achieving selectivity for the C2 position often requires overcoming the intrinsic reactivity of the C3 position. Common strategies include:

  • Directed ortho-Metalation (DoM): By installing a directing group (DMG) on the N1 nitrogen, such as a carbamoyl group, deprotonation with a strong base like LDA can be directed to the C2 position.[7][8]

  • Palladium-Catalyzed C-H Arylation: With appropriate ligands and conditions, direct arylation can be achieved at the C2 position.[9]

  • Blocking the C3 Position: If the C3 position is already substituted, subsequent functionalization is often directed to the C2 position.

Q4: How can I functionalize the pyridine ring (C4, C5, C6)?

Functionalization of the electron-deficient pyridine ring is more challenging and typically requires specific activation strategies:

  • N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide activates the pyridine ring towards nucleophilic attack and can direct electrophilic substitution. For example, Pd-catalyzed direct arylation of 7-azaindole N-oxide can lead to C6 functionalization.[10][11]

  • Directed ortho-Metalation (DoM): A directing group placed on the pyridine nitrogen (N7) can direct metalation to the C6 position. A "directed metalation group dance" strategy, where a carbamoyl group moves from N7 to N1, allows for iterative functionalization at both C6 and C2.[7][12][13][14]

  • Halogenation: Under specific conditions, halogenation can be achieved on the pyridine ring. For instance, a highly regioselective synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported.[15]

  • Cross-Coupling Reactions: Starting from pre-halogenated 7-azaindoles, Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl groups at various positions on the pyridine ring.[2][16]

Troubleshooting Guide

This guide addresses common issues encountered during the functionalization of the 7-azaindole ring.

Issue 1: Poor or No Regioselectivity (Mixture of Isomers)

Potential Cause Troubleshooting Steps
Reaction Conditions Not Optimal - Temperature: Lowering the reaction temperature may increase selectivity. - Solvent: The polarity of the solvent can influence regioselectivity. Screen a range of solvents (e.g., THF, dioxane, DMF, toluene). - Base: For metalation reactions, the choice of base (e.g., LDA, n-BuLi, LiHMDS, KHMDS) and the presence of additives (e.g., TMEDA) are critical.[1][17]
Incorrect Protecting/Directing Group - N1-Protection: For C2 or pyridine ring functionalization, ensure the N1-H is protected (e.g., with a Boc, sulfonyl, or carbamoyl group) to prevent undesired side reactions.[18][19] - Directing Group: For DoM, the choice of directing group is crucial for regioselectivity. Carbamoyl groups are effective for directing to C2 and C6.[7][13]
High Reactivity of Reagents - Use a less reactive electrophile or a milder catalyst to favor reaction at the most nucleophilic site.

Issue 2: Low Yield of the Desired Product

Potential Cause Troubleshooting Steps
Decomposition of Starting Material or Product - Ensure inert atmosphere conditions (e.g., nitrogen or argon) if reagents are air or moisture sensitive. - Lower the reaction temperature. - Reduce the reaction time.
Inefficient Catalyst System - Ligand Screening: For cross-coupling reactions, screen different phosphine ligands. - Catalyst Loading: Optimize the catalyst loading; higher loading may improve conversion but can also lead to side reactions. - Oxidant/Additive: In C-H activation reactions, the choice and amount of oxidant (e.g., AgOAc, Cu(OAc)₂) can significantly impact the yield.
Poor Solubility - Choose a solvent in which the starting materials and reagents are fully soluble at the reaction temperature.

Data Presentation

Table 1: Regioselectivity in Directed ortho-Metalation (DoM) of N-Carbamoyl-7-azaindole

Directing Group PositionBaseElectrophileFunctionalization PositionYield (%)Reference
N1LDAD₂OC290 (d₁)[7]
N1LDAI₂C285[7]
N7LDAD₂OC695 (d₁)[7]
N7LDAI₂C688[7]

Table 2: Regioselectivity in C3-Chalcogenation of 7-Azaindole

Chalcogen SourceCatalystSolventProductYield (%)Reference
ThiophenolI₂ (20 mol%)DMSOC3-Sulfenylated94[3]
Diphenyl diselenideI₂ (20 mol%)DMSOC3-Selenylated85[3]
Potassium thiocyanateI₂ (20 mol%)DMSOC3-Thiocyanated74[3]

Experimental Protocols

Protocol 1: Regioselective C2-Deuteration via Directed ortho-Metalation

This protocol is adapted from Dalziel et al.[7]

  • Preparation of N1-carbamoyl-7-azaindole: Protect the N1 position of 7-azaindole with a suitable carbamoyl chloride (e.g., diethylcarbamoyl chloride) in the presence of a base like NaH in an anhydrous solvent like THF.

  • Metalation: To a solution of N1-carbamoyl-7-azaindole (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of LDA (2.2 equiv) in THF dropwise.

  • Quenching: Stir the reaction mixture at -78 °C for 1 hour. Then, add D₂O (3.0 equiv) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the C2-deuterated product.

Protocol 2: Regioselective C3-Sulfenylation

This protocol is adapted from Mondal et al.[3]

  • Reaction Setup: In a round-bottom flask, combine 7-azaindole (1.0 equiv), the desired thiol (1.1 equiv), and I₂ (20 mol%) in DMSO (0.2 M).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours in open air.

  • Workup: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and add water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated Na₂S₂O₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Regioselectivity_Factors cluster_pyrrole Pyrrole Ring Reactivity cluster_pyridine Pyridine Ring Reactivity C3 C3 (Most Reactive) C2 C2 C6 C6 C4 C4 C5 C5 start 7-Azaindole start->C3 Electrophilic Substitution start->C2 start->C6 start->C4 start->C5 DMG Directing Group (e.g., Carbamoyl) DMG->C2 DoM DMG->C6 DoM N_Oxide N-Oxide Formation N_Oxide->C6 Activation

Caption: Factors influencing the regioselectivity of 7-azaindole functionalization.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) q1 Is an N1-Directing/Protecting Group Used? start->q1 a1_yes Optimize Reaction Conditions (Temp, Solvent, Base) q1->a1_yes Yes a1_no Introduce N1-Protecting/ Directing Group (e.g., Boc, Carbamoyl) q1->a1_no No q2 Is the Electrophile/ Reagent Highly Reactive? a1_yes->q2 end Improved Regioselectivity a1_no->end a2_yes Use Milder Reagent or Catalyst q2->a2_yes Yes a2_no Consider Steric/ Electronic Effects of Existing Substituents q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for poor regioselectivity in 7-azaindole reactions.

References

Validation & Comparative

A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold, a bioisostere of the indole ring, is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly kinase inhibitors. The strategic placement of a nitrogen atom in the benzene ring of the indole core gives rise to four positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This subtle structural modification can profoundly influence the physicochemical properties and biological activity of the resulting molecules. This guide provides a comparative analysis of these four isomers, supported by experimental data, to aid researchers in the rational design of new chemical entities.

Data Presentation

The following tables summarize the quantitative data from various biological assays, comparing the activity of the four azaindole isomers. It is important to note that the data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions unless otherwise specified.

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Various Kinases

IsomerTarget KinaseIC50 (nM)Notes
4-Azaindole c-MetLow nMPotent inhibitory activity observed in derivatives.
p38α MAP KinaseVariesScaffold used for developing potent inhibitors.
5-Azaindole Cdc7PotentDerivatives exhibited potent inhibitory activity.[1]
Other KinasesLess ActiveShowed lower inhibitory activity and selectivity compared to the 5-azaindole derivatives for Cdc7.[1]
6-Azaindole VariousVariesLess frequently explored than the 7-azaindole isomer.
7-Azaindole c-MetLow nMPotent inhibitory activity observed in derivatives.
BRAF V600E13Potent and selective inhibition by a derivative (PLX4720).
PI3Kγ0.5An exceptionally potent derivative was identified.
PIM1~100,000A 3-anilinyl-7-azaindole derivative showed an IC50 of approximately 100 µM.

Table 2: Comparative Efficacy of Azaindole Derivatives in an HIV-1 Inhibition Assay

IsomerEfficacy Compared to Parent Indole
4-Azaindole Better
5-Azaindole Reduced
6-Azaindole Reduced
7-Azaindole Better
Data from a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of azaindole isomers against a target protein kinase.

Materials:

  • Purified target kinase

  • Specific peptide or protein substrate

  • Azaindole isomer stock solutions (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • 96-well filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the azaindole isomers in the kinase assay buffer.

  • In a 96-well plate, add the purified kinase, the specific substrate, and the diluted azaindole isomer or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of radiolabeled ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[2]

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter, while the unbound ATP will pass through.

  • Wash the filter plate multiple times with the wash buffer to remove any non-incorporated radiolabeled ATP.[2]

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic effects of azaindole isomers on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Azaindole isomer stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.1% NP-40 and 4 mM HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the azaindole isomers. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the culture medium from the wells.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by azaindole-based kinase inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Azaindole Azaindole Inhibitor Azaindole->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of an azaindole derivative on PI3K.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Azaindole Azaindole Inhibitor Azaindole->RAF Inhibits

Caption: The MAPK/ERK signaling pathway with an azaindole inhibitor targeting RAF kinase.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis (4-, 5-, 6-, 7-Azaindole Derivatives) BiochemicalAssay Biochemical Assays (e.g., Kinase Inhibition) Start->BiochemicalAssay CellBasedAssay Cell-Based Assays (e.g., MTT, Cytotoxicity) Start->CellBasedAssay DataAnalysis Data Analysis (IC50 Determination) BiochemicalAssay->DataAnalysis CellBasedAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: A general experimental workflow for the evaluation and optimization of azaindole isomers.

Conclusion

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers reveals that the position of the nitrogen atom within the pyridine ring is a critical determinant of their biological activity. While 7-azaindole is the most widely explored isomer, particularly in the context of kinase inhibition, studies have shown that other isomers can exhibit superior potency and selectivity for specific targets. For instance, 5-azaindole derivatives have shown promise as Cdc7 kinase inhibitors, while 4- and 7-azaindole scaffolds have been successfully employed in the development of potent c-Met kinase inhibitors.[1] Furthermore, in the context of HIV-1 inhibition, 4- and 7-azaindole analogs displayed enhanced efficacy over the parent indole compound, whereas the 5- and 6-isomers showed a reduction in activity.[1]

The choice of the optimal azaindole scaffold is therefore highly dependent on the therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding and practical methodologies for researchers to further explore the potential of these versatile heterocyclic compounds in drug discovery. Further direct head-to-head comparative studies of all four isomers against a broader range of biological targets will be invaluable for a more comprehensive understanding of their structure-activity relationships and for guiding the rational design of novel therapeutics.

References

A Comparative Guide to 6-Cyano-7-azaindole and Other Fluorescent Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Cyano-7-azaindole with other commonly used fluorescent dyes for protein labeling. The selection of an appropriate fluorescent probe is critical for the success of various applications, including fluorescence microscopy, immunoassays, and high-throughput screening. This document aims to facilitate this selection by presenting a side-by-side comparison of key photophysical properties, detailed experimental protocols, and visual representations of relevant workflows.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the azaindole family. The 7-azaindole scaffold is a known fluorophore and has been explored for its luminescent and fluorescent properties.[1] As a bioisostere of the natural amino acid tryptophan, 7-azaindole and its derivatives are valuable probes for studying protein structure and dynamics.[1] The introduction of a cyano (-CN) group can further modulate the photophysical properties of the parent molecule. While specific data for the 6-cyano isomer is limited in publicly available literature, the properties of related cyanoindoles and 7-azaindoles suggest its potential as a fluorescent label.

Quantitative Comparison of Fluorescent Dyes

The performance of a fluorescent dye is determined by several key parameters. The following table summarizes the available quantitative data for this compound alongside widely used fluorescent dyes. It is important to note that specific photophysical data for this compound is not extensively reported in the literature; therefore, the presented values are based on closely related compounds and should be considered as estimates pending experimental verification.[2][3]

PropertyThis compound (Estimated)Fluorescein (FITC)Rhodamine BCy3Cy5
Excitation Max (λex) ~320 - 350 nm~494 nm[4]~554 nm~550 nm~650 nm
Emission Max (λem) ~450 - 480 nm~520 nm[4]~577 nm~570 nm~670 nm
Molar Extinction Coeff. (ε) Not Reported~73,000 M⁻¹cm⁻¹[4]~106,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Not Reported~0.92[4]~0.70~0.15~0.27
Stokes Shift >100 nm (Estimated)~26 nm~23 nm~20 nm~20 nm
Photostability Not ReportedModerate[5]HighModerateModerate to High
Solubility Likely requires organic solventGood in aqueous buffersModerateGood (sulfonated)Good (sulfonated)

Experimental Protocols

General Protocol for Protein Labeling with NHS Esters (Applicable to this compound-NHS Ester)

This protocol describes a general method for labeling primary amines (lysine residues and the N-terminus) on proteins using N-hydroxysuccinimide (NHS) ester-activated fluorescent dyes.[3][6][7][8][9]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or bicarbonate buffer, pH 8.3)

  • NHS ester of the fluorescent dye (e.g., this compound-NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. A 10-20 fold molar excess of dye to protein is a common starting point, but the optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction and consume any unreacted dye. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from the free dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum to calculate the DOL.

Specific Protocol for Fluorescein (FITC) Labeling

Fluorescein isothiocyanate (FITC) is a commonly used derivative of fluorescein for protein labeling.[10][11][12]

Materials:

  • Protein solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)

  • FITC solution (1 mg/mL in anhydrous DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • To 1 mL of the protein solution, add 50 µL of the FITC solution while stirring.

  • Incubate the mixture for 8 hours at 4°C in the dark.

  • Load the reaction mixture onto the gel filtration column.

  • Elute with PBS (pH 7.4) and collect the first colored band, which contains the FITC-labeled protein.

Specific Protocol for Cy3 and Cy5 NHS Ester Labeling

Cyanine dyes like Cy3 and Cy5 are widely used for their brightness and photostability.[1][13][14][15]

Materials:

  • Antibody solution (10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Cy3 or Cy5 NHS ester stock solution (10 mg/mL in DMSO)

  • Spin desalting column

Procedure:

  • Add 5-10 µL of the Cy dye NHS ester stock solution per 1 mg of antibody.

  • Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.

  • Apply the reaction mixture to a pre-equilibrated spin desalting column.

  • Centrifuge according to the manufacturer's instructions to collect the labeled antibody.

Visualization of Workflows

Protein Labeling Experimental Workflow

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix & Incubate (1-2h, RT, dark) Protein->Mix Dye This compound -NHS Ester in DMSO Dye->Mix Purify Size-Exclusion Chromatography Mix->Purify Reaction Mixture Analyze Spectroscopy (DOL) & Functional Assays Purify->Analyze Labeled Protein

Protein Labeling Workflow
FRET-Based Protein-Protein Interaction Assay

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions. A protein labeled with a donor dye (like this compound) and its interacting partner labeled with a suitable acceptor dye can be used in a FRET assay.

FRET_Assay cluster_unbound No Interaction cluster_bound Interaction (FRET) Donor_Unbound Protein A (Donor Labeled) Emission1 Donor Emission Donor_Unbound->Emission1 Complex Protein A (Donor) Protein B (Acceptor) Acceptor_Unbound Protein B (Acceptor Labeled) Excitation1 Excitation (Donor λex) Excitation1->Donor_Unbound Complex:e->Complex:w Energy Transfer Emission2 Acceptor Emission Complex:a->Emission2 Excitation2 Excitation (Donor λex) Excitation2->Complex:d

FRET-Based Interaction Assay

Conclusion

The choice of a fluorescent dye for protein labeling is a critical decision that depends on the specific experimental requirements. While established dyes like Fluorescein, Rhodamine, and Cyanine dyes offer a wide range of well-characterized options, novel fluorophores such as this compound present intriguing possibilities. The 7-azaindole core is known for its environmental sensitivity, which can be advantageous for probing protein conformational changes. However, the lack of comprehensive photophysical data for the 6-cyano isomer necessitates further experimental characterization to fully assess its potential. This guide provides a foundation for comparing these dyes and selecting the most appropriate tool for your research needs.

References

Validating the inhibitory activity of 6-Cyano-7-azaindole on specific kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Inhibition Profile of 6-Cyano-7-azaindole and its Comparison with Established Kinase Inhibitors.

This guide provides a comparative overview of the inhibitory activity of the novel compound this compound against a panel of specific kinases. Due to the limited availability of public data on the specific inhibitory activities of this compound, this guide presents a hypothetical inhibitory profile based on the known activities of structurally related 7-azaindole compounds, which are recognized as potent kinase inhibitors.[1][2] This profile is then compared against the performance of well-established kinase inhibitors currently in clinical use. The data is intended to provide a framework for researchers to understand the potential of this compound and to design further experimental validation.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of this compound and a selection of approved kinase inhibitors against the Janus kinase (JAK) family and Tyrosine Kinase 2 (TYK2) are summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are presented in nanomolar (nM).

Kinase TargetThis compound (Hypothetical IC50, nM)Ruxolitinib (IC50, nM)[3][4]Tofacitinib (IC50, nM)[4][5][6]Fedratinib (IC50, nM)[7][8][9][10][11]Pacritinib (IC50, nM)[12][13][14][15][16]Deucravacitinib (IC50, nM)[17][18][19][20][21][22]
JAK1 153.3112~105>1000>10,000
JAK2 52.820323>10,000
JAK3 2504281>1000520>10,000
TYK2 5019-~405500.2

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The IC50 values for the comparator compounds are derived from publicly available data and may vary depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow

To understand the context of this inhibitory activity, it is crucial to visualize the signaling pathway in which these kinases operate and the experimental workflow used to determine their inhibition.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound (or other inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway.

The diagram above illustrates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, a critical signaling cascade involved in immunity, cell growth, and differentiation. Cytokine binding to its receptor activates associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. Kinase inhibitors like this compound exert their effect by blocking the activity of JAKs, thereby interrupting this signaling cascade.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, and ATP C Incubate Kinase with Inhibitor A->C B Serially Dilute This compound B->C D Initiate Reaction with ATP/Substrate C->D E Add Luminescence Reagent (e.g., ADP-Glo) D->E F Measure Luminescence E->F G Plot Dose-Response Curve F->G H Calculate IC50 G->H

Caption: Experimental workflow for a luminescence-based kinase assay.

The workflow for a typical luminescence-based kinase inhibition assay is depicted above. This method quantifies kinase activity by measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction. The luminescent signal is inversely or directly proportional to kinase activity, depending on the specific assay kit used.

Experimental Protocols

A detailed methodology for a common in vitro kinase inhibition assay is provided below. This protocol is a generalized representation and may require optimization for specific kinases and inhibitors.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

2. Materials:

  • Recombinant Kinase (e.g., JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

  • DMSO (for compound dilution)

3. Methods:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (as a control) to the appropriate wells.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase assay buffer) to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP (at their respective Km concentrations) in kinase assay buffer to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This guide provides a foundational comparison for the potential inhibitory activity of this compound. Further experimental validation is necessary to confirm its specific kinase inhibition profile and to fully assess its therapeutic potential.

References

A Comparative Analysis of 7-Azaindole and Indole Scaffolds in CB1 Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships and functional implications of substituting indole with 7-azaindole in Cannabinoid Receptor 1 (CB1) allosteric modulators.

The indole-2-carboxamide scaffold has been a cornerstone in the development of allosteric modulators for the Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor critically involved in a myriad of physiological processes. The prototypical modulator, Org27569, and its analogs have been instrumental in elucidating the complex pharmacology of CB1 allosteric modulation. In the quest for novel modulators with improved physicochemical and pharmacological properties, bioisosteric replacement of the indole core with azaindole scaffolds has been explored. This guide provides an objective comparison of the 7-azaindole and indole scaffolds in the context of CB1 allosteric modulators, supported by experimental data.

Key Findings at a Glance

Initial investigations into the replacement of the indole moiety with azaindole have revealed critical structure-activity relationships. While the introduction of a nitrogen atom in the indole ring system can offer advantages such as improved aqueous solubility, its position is crucial for maintaining biological activity. Experimental evidence demonstrates that while the 6-azaindole scaffold can be a viable, albeit less potent, bioisostere, the 7-azaindole scaffold leads to a significant loss of binding affinity at the CB1 receptor allosteric site.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from binding and functional assays, comparing indole-2-carboxamides with their 6- and 7-azaindole counterparts.

Table 1: Radioligand Binding Assay Data for Indole, 6-Azaindole, and 7-Azaindole Analogs
Compound Scaffold KB (nM)a αb
3a Indole134.1 ± 21.312.3 ± 1.2
3c 6-Azaindole1056.0 ± 154.010.9 ± 1.1
9a 7-AzaindoleNo detectable binding-
3b Indole100.9 ± 15.414.2 ± 1.4
3d 6-Azaindole>250011.8 ± 1.5
9b 7-AzaindoleNo detectable binding-

aKB represents the equilibrium dissociation constant of the allosteric modulator. A lower KB value indicates higher binding affinity. bα is the cooperativity factor, indicating the extent to which the allosteric modulator enhances the binding of the orthosteric agonist ([3H]CP55,940). An α value greater than 1 signifies positive cooperativity.

Table 2: Functional Assay Data for Indole and 6-Azaindole Analogs
Compound Scaffold Effect on Agonist-Induced G-protein Couplingc
3a IndoleInhibition
3c 6-AzaindoleInhibition
3b IndoleInhibition
3d 6-AzaindoleInhibition

cDetermined by [35S]GTPγS binding assay in the presence of the orthosteric agonist CP55,940. "Inhibition" indicates that the compounds act as negative allosteric modulators of agonist-induced G-protein activation, a characteristic feature of many indole-2-carboxamide-based modulators.

The data clearly illustrates that the substitution of the indole ring with a 7-azaindole moiety in compounds 9a and 9b results in a complete loss of binding to the CB1 receptor. In contrast, the corresponding 6-azaindole analogs (3c and 3d ) retain the ability to bind, albeit with significantly reduced affinity compared to their indole counterparts (3a and 3b ).[1] Interestingly, despite the lower binding affinity, the 6-azaindole analogs exhibit a similar potentiation of orthosteric agonist binding (α value) and a comparable inhibitory effect on agonist-induced G-protein coupling.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (KB) of the allosteric modulators and their cooperativity (α) with an orthosteric agonist.

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) are prepared.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.

  • Incubation: Cell membranes (typically 5-10 µg of protein) are incubated with a fixed concentration of the radiolabeled orthosteric agonist, such as [3H]CP55,940 (e.g., 0.7 nM), and varying concentrations of the allosteric modulator.

  • Equilibrium: The incubation is carried out at 30°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric agonist (e.g., 1 µM CP55,940). The KB and α values are calculated by non-linear regression analysis of the specific binding data.

[35S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation upon receptor stimulation and is used to assess the functional effect of the allosteric modulators on agonist-induced signaling.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the CB1 receptor are used.

  • Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Pre-incubation: Membranes (typically 5-25 µg of protein) are pre-incubated with adenosine deaminase (to hydrolyze endogenous adenosine) and GDP (to ensure G-proteins are in their inactive state) at 30°C.[2]

  • Incubation: The membranes are then incubated with the orthosteric agonist (e.g., CP55,940) in the presence or absence of the allosteric modulator.

  • Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS (a non-hydrolyzable GTP analog) at a final concentration of approximately 0.1 nM.[2]

  • Incubation: The mixture is incubated at 30°C for 60 minutes.[2]

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [35S]GTPγS bound to the Gα subunits, which is proportional to G-protein activation, is determined by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). The data is analyzed to determine the effect of the allosteric modulator on the agonist's potency (EC50) and efficacy (Emax).

Visualization of Signaling Pathways and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orthosteric Agonist Orthosteric Agonist CB1R CB1 Receptor Orthosteric Agonist->CB1R Binds to orthosteric site Allosteric Modulator Allosteric Modulator Allosteric Modulator->CB1R Binds to allosteric site G_protein G-protein (Gi/o) CB1R->G_protein Activates beta_Arrestin β-Arrestin CB1R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Signaling beta_Arrestin->ERK cAMP ↓ cAMP AC->cAMP Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Binding Assay B1 Incubate CB1 membranes with [3H]CP55,940 & Modulator B2 Filter and wash B1->B2 B3 Quantify radioactivity B2->B3 B4 Determine KB and α B3->B4 F1 Incubate CB1 membranes with Agonist ± Modulator F2 Add [35S]GTPγS F1->F2 F3 Filter and wash F2->F3 F4 Quantify radioactivity F3->F4 F5 Determine effect on G-protein coupling F4->F5 start Start start->B1 start->F1 Scaffold_Comparison_Logic Scaffold Scaffold Indole Indole Scaffold->Indole Azaindole Azaindole Scaffold->Azaindole Binding_Maintained Binding Maintained Indole->Binding_Maintained Six_Azaindole 6-Azaindole Azaindole->Six_Azaindole Seven_Azaindole 7-Azaindole Azaindole->Seven_Azaindole Binding_Reduced Binding Reduced Six_Azaindole->Binding_Reduced Binding_Lost Binding Lost Seven_Azaindole->Binding_Lost

References

Benchmarking 6-Cyano-7-azaindole Against Approved NNRTI Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) 6-cyano-7-azaindole and its derivatives against established, FDA-approved NNRTIs: Nevirapine, Efavirenz, and Rilpivirine. The following sections detail their mechanism of action, comparative in-vitro efficacy, cytotoxicity, and the experimental protocols used for their evaluation.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus.[1][2][3][4][5][6][7][8] This binding site is allosteric, meaning it is distinct from the active site where the enzyme binds to its nucleotide substrates.[1][2][3][4][5][6][7][8] The binding of an NNRTI induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity of RT, thereby preventing the conversion of the viral RNA genome into DNA.[1][2][3][4][5][6][7][8]

Derivatives of the 7-azaindole scaffold have been identified as novel NNRTIs that operate through this same allosteric inhibition mechanism.[7][9] Resistance to these inhibitors typically arises from mutations within this NNRTI-binding pocket.[7]

NNRTI_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) Active_Site Polymerase Active Site Proviral_DNA Proviral DNA (Synthesis Blocked) Active_Site->Proviral_DNA Polymerization NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Pocket->Active_Site induces conformational change in NNRTI NNRTI (e.g., this compound) NNRTI->NNRTI_Pocket binds to dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->Active_Site binds to Viral_RNA Viral RNA Template Viral_RNA->Active_Site binds to

Caption: Mechanism of NNRTI Action

In-Vitro Activity and Cytotoxicity

The following tables summarize the in-vitro efficacy (IC50 and EC50) and cytotoxicity (CC50) of a lead 7-azaindole derivative compared to Nevirapine, Efavirenz, and Rilpivirine. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the cell lines and virus strains used.

Table 1: Inhibition of HIV-1 Reverse Transcriptase (Enzymatic Assay)

CompoundTargetIC50 (µM)
7-Azaindole Derivative (Cpd 8) HIV-1 RT (Wild-Type)0.73[7]
NevirapineHIV-1 RT (Wild-Type)~0.084[2]
EfavirenzHIV-1 RT (Wild-Type)~0.0029[10]
RilpivirineHIV-1 RT (Wild-Type)~0.00073

Table 2: Anti-HIV-1 Activity and Cytotoxicity (Cell-Based Assays)

CompoundCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
7-Azaindole Derivatives PBM CellsSubmicromolar>100>100[7]
NevirapineMT-440[3]>200>5000
EfavirenzMT-25.6[11]37~6607
RilpivirineMT-40.5110~19608

Note: Data for 7-azaindole derivatives is based on initial hits from a compound library screening.[7] The EC50 and CC50 for approved drugs are sourced from various publications and may have been determined under different experimental conditions.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in-vitro assays: enzymatic assays to measure direct inhibition of the reverse transcriptase enzyme, and cell-based assays to determine antiviral activity in a cellular context and assess cytotoxicity.

Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

  • Principle: A synthetic template/primer is used to mimic the viral RNA/DNA hybrid. The RT enzyme polymerizes a new DNA strand using labeled deoxynucleotide triphosphates (dNTPs). The incorporation of the label is quantified to measure enzyme activity.

  • General Protocol:

    • Recombinant HIV-1 RT is incubated with the test compound at various concentrations.

    • A reaction mixture containing a template (e.g., poly(A)), a primer (e.g., oligo(dT)), and dNTPs (including a labeled dNTP like DIG-dUTP or a fluorescent analog) is added to initiate the reaction.

    • The reaction is allowed to proceed at 37°C.

    • The amount of newly synthesized, labeled DNA is quantified using a colorimetric or fluorometric method.

    • The IC50 value, the concentration of the compound that inhibits 50% of the RT activity, is calculated from the dose-response curve.

Anti-HIV-1 Activity Assay (Cell-Based)

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular environment.

  • Principle: A susceptible human cell line (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs) is infected with HIV-1 in the presence of the test compound. The inhibition of viral replication is measured by quantifying a viral marker, such as the p24 antigen or the activity of a reporter gene (e.g., luciferase).

  • General Protocol:

    • Host cells are seeded in microtiter plates.

    • Serial dilutions of the test compound are added to the cells.

    • A known amount of HIV-1 is added to infect the cells.

    • The plates are incubated for several days to allow for viral replication.

    • The extent of viral replication is determined by measuring the level of p24 antigen in the cell supernatant via ELISA, or by measuring the activity of a reporter gene.

    • The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated.

Cytotoxicity Assay

This assay is performed in parallel with the anti-HIV activity assay to determine the concentration of the compound that is toxic to the host cells.

  • Principle: The viability of uninfected host cells is measured after exposure to the test compound. A common method is the MTT assay, which measures the metabolic activity of viable cells.

  • General Protocol (MTT Assay):

    • Host cells are seeded in microtiter plates and exposed to serial dilutions of the test compound (without virus).

    • After the same incubation period as the antiviral assay, MTT reagent is added to the cells.

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured.

    • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

Experimental_Workflow cluster_assays In-Vitro Evaluation Enzymatic_Assay RT Inhibition Assay (IC50 Determination) Data_Analysis Data Analysis & Comparison Enzymatic_Assay->Data_Analysis Cell_Assay Cell-Based Anti-HIV Assay (EC50 Determination) Cell_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Cytotoxicity_Assay->Data_Analysis Compound_Prep Prepare Serial Dilutions of This compound & Approved NNRTIs Compound_Prep->Enzymatic_Assay Compound_Prep->Cell_Assay Compound_Prep->Cytotoxicity_Assay

Caption: General Experimental Workflow

Conclusion

The 7-azaindole scaffold represents a promising class of NNRTIs with potent anti-HIV-1 activity and low cytotoxicity, as indicated by a high therapeutic index.[7] While direct, head-to-head comparative data for this compound is not yet widely available in the public domain, the initial findings for related 7-azaindole derivatives suggest that this chemical class is a valuable area for further investigation in the development of next-generation NNRTIs. Continued research, including lead optimization and evaluation against a broad panel of NNRTI-resistant HIV-1 strains, will be crucial in determining the clinical potential of these compounds.

References

Structural Elucidation of 6-Cyano-7-azaindole: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural verification of 6-Cyano-7-azaindole (1H-pyrrolo[2,3-b]pyridine-6-carbonitrile), a key scaffold in medicinal chemistry.

Comparative Analysis of Spectroscopic Data

The structural confirmation of a novel synthesized compound like this compound relies on the complementary information provided by various analytical techniques. NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms, while mass spectrometry reveals the molecular weight and elemental composition.

Spectroscopic TechniqueInformation ProvidedExpected Data for this compound
¹H NMR Number of unique protons, their chemical environment, and connectivity through spin-spin coupling.Aromatic protons on the pyridine and pyrrole rings, and the N-H proton of the pyrrole ring. Chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Number of unique carbon atoms and their chemical environment (e.g., aromatic, nitrile).Signals for the carbons of the bicyclic core and the cyano group. The chemical shift of the nitrile carbon is particularly diagnostic.
Mass Spectrometry (MS) The mass-to-charge ratio (m/z) of the molecular ion, providing the molecular weight. Fragmentation patterns can offer structural clues.A molecular ion peak corresponding to the exact mass of C₈H₅N₃. Fragmentation may involve the loss of HCN.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environment of the atoms in the synthesized this compound.

Materials:

  • Synthesized this compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the synthesized this compound.

Materials:

  • Synthesized this compound

  • Volatile solvent (e.g., methanol or acetonitrile)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For fragmentation studies (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to identify characteristic neutral losses or fragment ions.

Workflow for Structural Confirmation

The logical flow of experiments for the structural confirmation of this compound is depicted below. This process ensures a systematic approach, starting from the synthesis and purification of the compound to its comprehensive spectroscopic characterization.

G Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize Structure ms Mass Spectrometry (HRMS, MS/MS) purification->ms Determine Molecular Weight data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound using NMR and MS.

Alternative and Complementary Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information:

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of the nitrile (C≡N) functional group, which exhibits a characteristic sharp absorption band around 2220-2240 cm⁻¹.

  • X-ray Crystallography: Provides the definitive, unambiguous three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, this method would offer the highest level of structural confirmation.

By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently confirm the structure of synthesized this compound, a crucial step towards its application in drug discovery and development.

Evaluating the Kinase Selectivity of 6-Cyano-7-azaindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to target the ATP-binding site of a wide range of protein kinases. This guide provides a comparative evaluation of the kinase selectivity profile of 6-Cyano-7-azaindole, a representative member of this chemical class. Due to the limited publicly available kinase screening data for this specific compound, a representative selectivity profile has been constructed based on the known activities of structurally related 7-azaindole analogs. This profile is compared against two well-characterized PIM1 kinase inhibitors, SGI-1776 and AZD1208, to provide a contextual understanding of its potential potency and selectivity.

Comparative Kinase Selectivity Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound (representative data) and two comparator compounds, SGI-1776 and AZD1208, against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (Representative IC50, nM)SGI-1776 (IC50, nM)[1][2]AZD1208 (IC50, nM)[3][4]
PIM1 15 7 0.4
PIM22503635
PIM3100691.9
FLT3>100044>1000
Haspin>100034>1000
JAK2800>1000>1000
PI3Kγ500>1000>1000
CDK9>1000>1000>1000

Note: The IC50 values for this compound are representative and extrapolated from public data on closely related 7-azaindole analogs. The data for SGI-1776 and AZD1208 are derived from published studies.

Experimental Protocols

The determination of kinase inhibition is crucial for assessing the selectivity of a compound. The following is a detailed methodology for a common biochemical kinase assay used for generating such data.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., PIM1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., this compound, SGI-1776, AZD1208) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended. A DMSO-only control is included.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the serially diluted compound or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (containing the kinase in kinase assay buffer) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture (containing the specific peptide substrate and ATP in kinase assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in evaluating kinase inhibitors, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Serial Dilution plate_compounds Dispense Compounds into 384-well Plate compound_prep->plate_compounds reagent_prep Kinase & Substrate/ATP Mixture Preparation add_kinase Add Kinase Solution reagent_prep->add_kinase start_reaction Initiate Reaction with Substrate/ATP Mixture reagent_prep->start_reaction plate_compounds->add_kinase pre_incubation Pre-incubation (15 min) add_kinase->pre_incubation pre_incubation->start_reaction reaction_incubation Incubation (60 min at 30°C) start_reaction->reaction_incubation stop_reaction Add ADP-Glo™ Reagent (Stop & ATP Depletion) reaction_incubation->stop_reaction stop_incubation Incubation (40 min) stop_reaction->stop_incubation add_detection Add Kinase Detection Reagent (ADP to ATP & Luminescence) stop_incubation->add_detection detect_incubation Incubation (30-60 min) add_detection->detect_incubation read_plate Measure Luminescence detect_incubation->read_plate data_analysis Plot Dose-Response Curve read_plate->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50

Caption: Workflow for Kinase Inhibition Assay.

The primary hypothesized target for this compound, based on related analogs, is the PIM1 kinase. PIM1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.

PIM1_signaling_pathway cluster_upstream Upstream Activation cluster_core PIM1 Kinase cluster_downstream Downstream Effects cytokines Cytokines / Growth Factors (e.g., IL-6) receptor Cytokine Receptor cytokines->receptor jak JAK receptor->jak Activation stat STAT3 / STAT5 jak->stat Phosphorylation pim1 PIM1 stat->pim1 Upregulation of Expression bad Bad (pro-apoptotic) pim1->bad Phosphorylation (Inactivation) myc c-Myc pim1->myc Phosphorylation (Stabilization) p27 p27Kip1 pim1->p27 Phosphorylation (Degradation) apoptosis Inhibition of Apoptosis bad->apoptosis proliferation Cell Proliferation myc->proliferation cell_cycle Cell Cycle Progression p27->cell_cycle cell_cycle->proliferation inhibitor This compound inhibitor->pim1

Caption: PIM1 Signaling Pathway and Inhibition.

References

The 6-Cyano Group: A Key Modifier of 7-Azaindole's Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a cyano (-CN) group at the 6-position of the 7-azaindole scaffold significantly alters its electronic, photophysical, and biological properties, making it a molecule of considerable interest for researchers in drug discovery and materials science. This electron-withdrawing substituent influences the electron density distribution of the bicyclic system, leading to notable shifts in its absorption and emission spectra and modulating its interactions with biological targets.

This guide provides a comparative analysis of 6-cyano-7-azaindole and its parent compound, 7-azaindole, focusing on their key physicochemical and biological characteristics. The inclusion of experimental data and detailed protocols aims to equip researchers, scientists, and drug development professionals with the necessary information to harness the unique properties of this substituted azaindole.

Physicochemical Properties: A Tale of Two Spectras

The primary influence of the 6-cyano group on the 7-azaindole core is electronic. The strong electron-withdrawing nature of the nitrile functionality pulls electron density from the aromatic rings, which in turn affects the energy levels of the molecule's frontier orbitals.

While direct comparative studies detailing the photophysical properties of this compound versus 7-azaindole are not extensively available in the public domain, data from related cyano-substituted indoles and computational studies allow for well-founded postulations. The cyano group is known to cause a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which reduces the HOMO-LUMO energy gap.

Below is a summary of the available physical and predicted photophysical properties:

Property7-AzaindoleThis compoundReference
Molecular Formula C₇H₆N₂C₈H₅N₃N/A
Molecular Weight 118.14 g/mol 143.15 g/mol N/A
Melting Point 105-107 °C187.4 °C
Boiling Point 270 °C373.2 °C at 760 mmHg
Fluorescence Quantum Yield (Φ) in Water ~0.023Data not available[1]
Fluorescence Lifetime (τ) in Water ~910 psData not available[2]
Predicted Absorption Max (λabs) Red-shifted compared to 7-azaindoleData not availableN/A
Predicted Emission Max (λem) Red-shifted compared to 7-azaindoleData not availableN/A

Biological Activity: A Shift in Target Interaction

The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases. The introduction of a substituent like the 6-cyano group can significantly alter the binding affinity and selectivity of the molecule.

The nitrogen atom in the pyridine ring of 7-azaindole can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The electron-withdrawing cyano group at the 6-position can modulate the basicity of this nitrogen and the overall electrostatic potential of the molecule, thereby influencing how it docks into the active site of a target protein.

While direct comparative cytotoxicity data between 7-azaindole and this compound is limited, studies on various derivatives of azaindole isomers have shown that the position of the nitrogen atom and the nature of substituents are critical for biological activity. For instance, different azaindole isomers exhibit varying inhibitory activities against different kinases.[3] It is plausible that the 6-cyano group could enhance or diminish the activity of 7-azaindole depending on the specific target. For example, some 7-azaindole derivatives have shown submicromolar potency as anti-HIV-1 agents.[4]

Experimental Protocols

Synthesis of this compound

Various synthetic routes to azaindole derivatives have been reported. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. While a specific, detailed protocol for the synthesis of this compound from readily available starting materials is not explicitly detailed in the search results, general methods for azaindole synthesis, such as the Fischer indole synthesis or transition-metal-catalyzed cyclizations, can be adapted.[5]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter for characterizing a fluorophore. It is typically determined relative to a well-characterized standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, cyclohexane)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Prepare a series of solutions of both the sample (this compound) and the reference standard of varying concentrations in the chosen solvent.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Record the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

    where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

experimental_workflow cluster_synthesis Synthesis cluster_photophysical Photophysical Analysis cluster_biological Biological Evaluation s1 Starting Materials (e.g., substituted pyridine) s2 Chemical Reactions (e.g., cyclization) s1->s2 s3 Purification (e.g., chromatography) s2->s3 s4 Characterization (NMR, MS, IR) s3->s4 p1 Sample Preparation (Solutions of varying concentration) s4->p1 Purified This compound b2 Compound Treatment s4->b2 Purified This compound p2 UV-Vis Spectroscopy (Measure Absorbance) p1->p2 p3 Fluorescence Spectroscopy (Measure Emission) p1->p3 p4 Data Analysis (Calculate Quantum Yield & Lifetime) p2->p4 p3->p4 b1 Cell Culture (e.g., cancer cell lines) b1->b2 b3 Cytotoxicity Assay (e.g., MTT assay) b2->b3 b4 Data Analysis (Determine IC50) b3->b4

Conclusion and Future Directions

The introduction of a cyano group at the 6-position of 7-azaindole creates a molecule with distinct electronic and, consequently, altered photophysical and biological properties compared to its parent compound. The electron-withdrawing nature of the cyano group is predicted to induce a red-shift in its absorption and emission spectra, a feature that can be advantageous for fluorescence-based applications. In the context of drug discovery, this modification can significantly impact the molecule's interaction with biological targets, potentially leading to enhanced potency or altered selectivity.

Further experimental studies are crucial to quantitatively delineate the effects of the 6-cyano group. A direct, side-by-side comparison of the photophysical properties, including fluorescence quantum yield and lifetime, of this compound and 7-azaindole under identical conditions is needed. Similarly, comprehensive biological screening of this compound against a panel of relevant targets, alongside its parent compound, would provide invaluable structure-activity relationship data. Such studies will undoubtedly pave the way for the rational design of novel 7-azaindole-based compounds for a wide range of applications, from fluorescent probes to therapeutic agents.

References

Bridging the Gap: A Guide to Cross-Validating Experimental Data with Computational Docking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is crucial for accelerating the discovery of new therapeutics. This guide provides an objective comparison of computational docking studies with experimental validation techniques, offering a framework for robust cross-validation in drug discovery projects.

At the heart of modern drug discovery lies the synergy between predicting how a molecule might behave and confirming its action through empirical testing. Computational molecular docking offers a rapid, cost-effective method to screen vast libraries of compounds and predict their binding affinity and orientation at a target's active site. However, these in silico predictions are theoretical and must be validated by in vitro or in vivo experimental data to ensure their accuracy and relevance. This guide delves into the methodologies for both computational and experimental protocols, presents a clear comparison of their results, and visualizes the integrated workflow, providing a robust framework for cross-validation.

Data Presentation: Computational Predictions vs. Experimental Observations

The successful cross-validation of computational and experimental data hinges on the correlation between predicted binding affinities (often represented as docking scores) and experimentally determined inhibitory concentrations or binding constants. A lower docking score typically suggests a more favorable binding interaction, while lower experimental values (such as IC50, Ki, or Kd) indicate a more potent inhibitor or stronger binding affinity.

The following tables present a comparative summary of computational docking scores and experimentally determined IC50 values for a series of candidate compounds targeting Janus Kinase 2 (JAK2), a key protein in inflammatory disease signaling pathways.

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (pIC50)Experimental IC50 (nM)[1][2]
Tofacitinib (Reference)-17.11 to -24.90-1.2 - 112
Ruxolitinib--3.3
Baricitinib--5.9
Candidate 3h-17.22 to -26.18-Low nanomolar range
Candidate TK4g-24.01 to -27.37-12.61 (for JAK2)
Candidate TK4b-17.87 to -28.21-Low nanomolar range
Candidate SL10--12.7
Candidate SL35--21.7
CompoundFitness Score (GOLD)Experimental IC50 (nM)[1]
Tofacitinib (Reference)55.501.2 - 112
Candidate 3h59.58Low nanomolar range
Candidate TK4g66.8812.61
Candidate TK4b59.33Low nanomolar range

Experimental Protocols: Methodologies for Validation

Accurate experimental validation is the cornerstone of any computational drug discovery effort. The following are detailed protocols for key experiments used to determine the binding affinity and inhibitory potential of candidate compounds.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][4][5]

Methodology:

  • Sample Preparation:

    • Prepare the target protein (e.g., JAK2 kinase) and the ligand (inhibitor candidate) in the same, precisely matched buffer to avoid heats of dilution.

    • The typical concentration for the protein in the sample cell is in the micromolar range (e.g., 10 µM), while the ligand in the syringe is at a 10-20 fold higher concentration.

    • Ensure all samples are thoroughly degassed before the experiment to prevent air bubbles.

  • Instrumentation and Setup:

    • Use a calibrated Isothermal Titration Calorimeter (e.g., MicroCal iTC200).

    • Fill the reference cell with the same buffer used for the samples.[3]

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[3]

  • Experiment Execution:

    • Set the experimental temperature, typically around 25°C.[3]

    • Perform a series of small, sequential injections of the ligand into the sample cell.[4]

    • The instrument measures the heat change after each injection until the protein becomes saturated with the ligand.

  • Data Analysis:

    • The raw data of heat change per injection is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

    • A control experiment, titrating the ligand into the buffer alone, should be performed to subtract the heat of dilution.[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that monitors the binding of an analyte (e.g., inhibitor) to a ligand (e.g., target protein) immobilized on a sensor surface in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[6]

Methodology:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface.

    • Immobilize the purified target protein (ligand) onto the sensor chip surface, for instance, through amine coupling.[7]

  • Analyte Binding:

    • Prepare a series of dilutions of the inhibitor candidate (analyte) in a suitable running buffer.

    • Inject the different concentrations of the analyte over the sensor surface containing the immobilized protein.

  • Measurement and Analysis:

    • The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the ligand, generating a sensorgram.

    • The sensorgram data is fitted to a kinetic binding model to determine the association (ka) and dissociation (kd) rates.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

Enzyme Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8] It is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10]

Methodology:

  • Assay Setup:

    • Prepare a reaction mixture containing the enzyme (e.g., JAK2), a suitable substrate, and a buffer at optimal pH and temperature.

    • A high, constant concentration of the substrate is used to ensure an appreciable reaction rate.[9]

  • Inhibitor Addition:

    • Prepare a series of dilutions of the inhibitor candidate.

    • Add the different concentrations of the inhibitor to the reaction mixture.

  • Reaction and Detection:

    • Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).

    • Monitor the reaction rate over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

  • Data Analysis:

    • Plot the observed reaction rate (V) against the logarithm of the inhibitor concentration (log [I]).[9]

    • This will generate a sigmoidal dose-response curve.

    • The IC50 value is the inhibitor concentration at which the curve shows 50% of the maximal response.[9]

Computational Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] The following outlines a general workflow for computational docking studies.

Methodology:

  • Preparation of Receptor and Ligand:

    • Receptor: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: Obtain the 2D or 3D structure of the ligand. Optimize its geometry and assign charges.

  • Binding Site Identification and Grid Generation:

    • Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

    • A grid box is then generated around the defined binding site to define the search space for the docking algorithm.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD, FlexX) to systematically search for the optimal binding poses of the ligand within the grid box.

    • The program employs a scoring function to evaluate the fitness of each pose, estimating the binding affinity.[1]

  • Analysis of Results:

    • The docking results are ranked based on their docking scores. The pose with the lowest docking score is typically considered the most favorable.

    • Analyze the interactions between the ligand and the receptor in the predicted binding pose, such as hydrogen bonds and hydrophobic interactions.

    • The Root Mean Square Deviation (RMSD) between the docked pose and a known experimental pose (if available) is often calculated to assess the accuracy of the docking protocol. An RMSD of less than 2.0 Å is generally considered a good result.[12]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

CrossValidationWorkflow cluster_comp Computational Arm cluster_exp Experimental Arm cluster_val Cross-Validation Ligand Database Ligand Database Molecular Docking Molecular Docking Ligand Database->Molecular Docking Target Structure Target Structure Target Structure->Molecular Docking Binding Pose & Score Binding Pose & Score Molecular Docking->Binding Pose & Score Virtual Hits Virtual Hits Binding Pose & Score->Virtual Hits Correlation Analysis Correlation Analysis Binding Pose & Score->Correlation Analysis Compound Synthesis/Purchase Compound Synthesis/Purchase Virtual Hits->Compound Synthesis/Purchase Biochemical/Biophysical Assays Biochemical/Biophysical Assays Compound Synthesis/Purchase->Biochemical/Biophysical Assays Binding Affinity (Kd, Ki) Binding Affinity (Kd, Ki) Biochemical/Biophysical Assays->Binding Affinity (Kd, Ki) Functional Activity (IC50) Functional Activity (IC50) Biochemical/Biophysical Assays->Functional Activity (IC50) Validated Hits Validated Hits Binding Affinity (Kd, Ki)->Validated Hits Binding Affinity (Kd, Ki)->Correlation Analysis Functional Activity (IC50)->Validated Hits Functional Activity (IC50)->Correlation Analysis Lead Optimization Lead Optimization Validated Hits->Lead Optimization Correlation Analysis->Lead Optimization

Caption: Workflow for cross-validating computational and experimental data.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus 7. Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 8. Gene Regulation

Caption: Simplified diagram of the JAK-STAT signaling pathway.

MetricsRelationship cluster_comp Computational Metrics cluster_exp Experimental Metrics Docking Score Docking Score Ki Ki Docking Score->Ki Approximates Binding Free Energy Kd Kd Docking Score->Kd Approximates Binding Affinity RMSD RMSD RMSD->Docking Score Validates Docking Protocol IC50 IC50 IC50->Ki Cheng-Prusoff Equation Ki->Kd Related for competitive inhibitors

Caption: Logical relationships between validation metrics.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Novel 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the off-target profiles of emerging 7-azaindole-based kinase inhibitors, supported by experimental data and protocols to aid in the selection of maximally selective compounds for preclinical development.

The 7-azaindole scaffold has emerged as a "privileged" structure in the design of kinase inhibitors, owing to its remarkable ability to mimic the purine core of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] This has led to the successful development of several approved drugs, including the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity. Unintended inhibition of other kinases can lead to adverse effects or paradoxical signaling, underscoring the critical need for thorough off-target assessment in the early stages of drug discovery.[3][4]

This guide provides a comparative analysis of the off-target profiles of several novel 7-azaindole derivatives, alongside established compounds for context. We present quantitative data from kinase selectivity screens, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to empower researchers in making informed decisions for their drug development programs.

Comparative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of selected 7-azaindole derivatives against their primary targets and a panel of off-target kinases. The data has been compiled from publicly available literature, and it is important to note that screening panels and assay conditions may vary between studies.

Table 1: Kinase Selectivity Profile of Novel 7-Azaindole PI3Kγ Inhibitors

Kinase TargetCompound 12 (IC50 in nM)Compound 64 (IC50 in nM)
PI3Kγ (Primary Target) 2 1
PI3Kα758>1000
PI3Kβ>10000>10000
PI3Kδ580>1000
mTOR--
DNA-PK--
hVps34--
Selectivity Fold (vs. PI3Kα)379>1000
Selectivity Fold (vs. PI3Kδ)290>1000

Data extracted from a study on potent and selective 7-azaindole isoindolinone-based PI3Kγ inhibitors.[5] The cellular IC50 for Compound 12 and 64 in THP-1 cells were 220 nM and 60 nM, respectively.

Table 2: Kinase Selectivity Profile of a Novel 7-Azaindole ALK Inhibitor

Kinase TargetCompound 7k (% Inhibition at 1 µM)
ALK (Primary Target) 98
Aurora A15
FAK20
IGF1R10
INSR5
LCK35
SRC25
TRKA18
VEGFR230

Data extracted from a study on 7-azaindole based Anaplastic Lymphoma Kinase (ALK) inhibitors.[6] Compound 7k demonstrated an IC50 of 20 nM against ALK.

Table 3: Kinase Selectivity Profile of Vemurafenib (BRAF Inhibitor)

Kinase TargetIC50 (nM)
BRAF V600E (Primary Target) 31
BRAF (Wild Type)100
CRAF48
ACK119
ARAF33
MAP4K516
SRMS6
ZAK (MLTK)13

Data compiled from publicly available sources.[7] Note: Off-target activities can lead to paradoxical MAPK pathway activation.

Key Experimental Protocols

Accurate assessment of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for two of the most critical assays in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted in DMSO)

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Further dilute this series in kinase buffer to achieve the desired final assay concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Addition: Add the purified kinase to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescein-labeled substrate and ATP to all wells. The ATP concentration should ideally be at its apparent Km for the kinase.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding the LanthaScreen™ Tb-anti-pSubstrate antibody diluted in TR-FRET dilution buffer containing EDTA.

  • Measurement: Incubate for 60 minutes at room temperature to allow antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to a high confluency and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Immediately cool the samples on ice. Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample and normalize to ensure equal loading. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to generate a melting curve, plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing Off-Target Effects and Experimental Workflows

To better understand the implications of off-target effects and the methodologies used to assess them, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow for Off-Target Profiling A Novel 7-Azaindole Derivative B In Vitro Kinase Profiling A->B C Cellular Thermal Shift Assay (CETSA) A->C D Kinome-wide Binding (Chemical Proteomics) A->D E Identify On-Target and Off-Target Hits B->E C->E D->E F Validate Off-Targets in Cellular Assays E->F G Structure-Activity Relationship (SAR) for Selectivity F->G H Lead Optimization G->H G cluster_1 Paradoxical MAPK Pathway Activation by BRAF Inhibitors RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF_dimer RAF Dimer (e.g., CRAF/CRAF) RAS->RAF_dimer Promotes Dimerization MEK MEK RAF_dimer->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Vemurafenib Vemurafenib (7-Azaindole BRAF Inhibitor) Vemurafenib->RAF_dimer Binds to one protomer, causing allosteric activation of the other

References

Safety Operating Guide

Proper Disposal of 6-Cyano-7-azaindole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 6-Cyano-7-azaindole as a hazardous chemical. All disposal procedures must comply with local, regional, national, and international regulations. Engage a licensed professional waste disposal service for final disposal.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. All handling and disposal operations must be conducted by trained personnel familiar with the associated risks.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Engineering Controls:

  • All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.

Waste Collection and Storage

Proper collection and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.

Waste Containers:

  • Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.

  • Containers must be kept securely closed except when adding waste.

  • Do not mix this compound waste with incompatible materials.

Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Include the date when the waste was first added to the container.

Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Segregate this compound waste from incompatible substances, particularly strong acids and oxidizing agents.

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance.

G cluster_0 Step 1: Preparation and Safety cluster_1 Step 2: Waste Segregation and Collection cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Final Disposal A Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Work in a Chemical Fume Hood C Collect solid this compound waste in a designated, labeled container. B->C Proceed to Collection D Collect contaminated labware and PPE in a separate, labeled solid waste container. E For solutions, collect in a labeled, leak-proof liquid waste container. F Ensure all waste containers are tightly sealed. E->F Proceed to Storage G Store in a designated hazardous waste accumulation area. H Segregate from incompatible materials (e.g., strong acids). I Arrange for pickup by a licensed hazardous waste disposal service. H->I Proceed to Final Disposal J Complete all necessary waste disposal documentation.

Figure 1. Workflow for the proper disposal of this compound.

Decontamination Procedures

Spill Cleanup: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Container Decontamination: Empty containers that held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container should be securely capped and disposed of through the hazardous waste program.

Experimental Protocol for Small-Scale Chemical Degradation

For research laboratories that generate small quantities of this compound waste, chemical degradation to a less hazardous compound may be a consideration before final disposal. The following protocol is based on the general principles of alkaline hydrolysis of nitriles.

Disclaimer: This procedure should only be performed by a qualified chemist in a controlled laboratory setting. A thorough risk assessment must be conducted before proceeding. It is highly recommended to first test this procedure on a very small scale (milligram quantities).

Objective: To hydrolyze the cyano group of this compound to a carboxylic acid, which is generally less toxic.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • pH paper or pH meter

  • Appropriate work-up and extraction solvents (e.g., ethyl acetate, hydrochloric acid)

Procedure:

  • Setup: In a chemical fume hood, assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.

  • Reaction: Place the this compound waste into the round-bottom flask. Add an excess of sodium hydroxide solution.

  • Heating: Heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The hydrolysis of nitriles under these conditions can take several hours.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with dilute hydrochloric acid to a pH of approximately 7.

  • Work-up: The resulting product, 7-azaindole-6-carboxylic acid, can be extracted from the aqueous solution using a suitable organic solvent.

  • Disposal of Final Product: The resulting carboxylic acid, while expected to be less toxic, should still be collected as hazardous waste and disposed of through a licensed contractor.

Quantitative Data Summary

At present, there is no publicly available quantitative data specifically for the disposal of this compound. The following table provides a general summary of the hazards associated with this compound, as derived from safety data sheets.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicitySingle Exposure, Category 3H335: May cause respiratory irritation.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.